3-(4-Bromophenyl)-1-methylpyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromophenyl)-1-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-13-7-6-10(8-13)9-2-4-11(12)5-3-9/h2-5,10H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCGSYMRQRAOKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Bromophenyl)-1-methylpyrrolidine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-(4-Bromophenyl)-1-methylpyrrolidine, a key intermediate in organic synthesis and drug discovery. As a Senior Application Scientist, this document synthesizes critical data on its chemical structure, physicochemical properties, synthesis, and notable applications, with a focus on its role in the development of novel therapeutics.
Compound Identity and Structure
This compound is a substituted pyrrolidine derivative. The core structure consists of a five-membered saturated nitrogen-containing ring (pyrrolidine) with a methyl group attached to the nitrogen atom and a 4-bromophenyl group substituted at the 3-position.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some of these values are predicted and should be confirmed by experimental analysis.
| Property | Value | Source |
| CAS Number | 1088410-99-4 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄BrN | [2][3] |
| Molecular Weight | 240.14 g/mol | [2] |
| Boiling Point | 283.8 ± 33.0 °C (Predicted) at 760 mmHg | [2] |
| Density | 1.333 ± 0.06 g/cm³ (Predicted) | |
| pKa | 9.91 ± 0.40 (Predicted) | |
| Storage Temperature | 2-8°C, dry and sealed | [2][3] |
Spectroscopic Characterization
While a comprehensive public database of experimental spectra for this specific compound is limited, the following represents typical analytical data that would be expected and is crucial for its identification and quality control.
-
¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a key tool for confirming the structure. Expected signals would include multiplets for the pyrrolidine ring protons, a singlet for the N-methyl protons, and signals in the aromatic region corresponding to the 4-bromophenyl group.
-
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would show distinct signals for each of the 11 carbon atoms in the molecule, including the aliphatic carbons of the pyrrolidine ring and the N-methyl group, and the aromatic carbons of the bromophenyl substituent.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and fragment ions.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching (aliphatic and aromatic), C-N stretching, and vibrations associated with the substituted benzene ring.
Synthesis Protocol
The synthesis of this compound can be achieved through various synthetic routes. A commonly employed method involves the reductive amination of 3-(4-bromophenyl)pyrrolidine with formaldehyde.
Reductive Amination of 3-(4-Bromophenyl)pyrrolidine
This procedure involves the N-methylation of the secondary amine of the pyrrolidine ring.
Reaction Scheme:
Caption: General workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-(4-bromophenyl)pyrrolidine in a suitable solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) at room temperature, add formaldehyde (typically as a 37% aqueous solution or as paraformaldehyde).
-
Addition of Reducing Agent: Slowly add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture. The choice of this reagent is critical as it is selective for the reduction of the intermediate iminium ion and is compatible with a wide range of functional groups.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting material.
-
Workup: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Causality in Experimental Choices:
-
Solvent: Dichloromethane is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates its removal after the reaction.
-
Reducing Agent: Sodium triacetoxyborohydride is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less basic and does not reduce the formaldehyde, leading to higher yields and fewer side products.
Applications in Drug Discovery and Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Intermediate in the Synthesis of ALK2 Inhibitors
A primary application of this compound is as a key intermediate in the preparation of pyrazolopyrimidines, which are potent and selective inhibitors of Activin receptor-like kinase 2 (ALK2).[1] ALK2 is a transmembrane serine/threonine kinase that plays a crucial role in cell proliferation and differentiation. Dysregulation of ALK2 signaling is implicated in several diseases, including fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by abnormal bone formation.
The this compound moiety is incorporated into the pyrazolopyrimidine scaffold to enhance binding affinity and selectivity for the ALK2 kinase domain. The bromine atom on the phenyl ring provides a handle for further synthetic modifications through cross-coupling reactions.
Utility in Cross-Coupling Reactions
The presence of the bromophenyl group makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions.[2] These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, allowing for the synthesis of diverse libraries of compounds for biological screening.
Ligand Development for Catalysis
The pyrrolidine scaffold is a common feature in chiral ligands used in asymmetric catalysis. The methylpyrrolidine moiety in this compound can be further functionalized to create novel ligands for a variety of catalytic transformations, aiding in the synthesis of fine chemicals and drug candidates.[2]
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[4][5][6]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[4][6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials.[2][3] The recommended storage temperature is 2-8°C.[2][3]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4][6] If inhaled, move to fresh air.[4] If swallowed, rinse mouth with water and seek immediate medical attention.[4]
Toxicological Information:
Specific toxicological data for this compound is not available. However, related brominated aromatic compounds and pyrrolidine derivatives may exhibit varying degrees of toxicity. Therefore, it is prudent to treat this compound as potentially harmful and to minimize exposure. For related compounds, hazards such as skin and eye irritation, and potential harm if swallowed or inhaled have been noted.[6]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its utility as a precursor to potent ALK2 inhibitors highlights its importance in the development of treatments for serious diseases. Researchers and drug development professionals should handle this compound with appropriate safety precautions and can leverage its chemical properties for the synthesis of novel and complex molecular architectures. Further experimental characterization of its physical and toxicological properties will be beneficial for its broader application in the scientific community.
References
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An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3-(4-Bromophenyl)-1-methylpyrrolidine
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Hypothesized
In the landscape of neuropharmacology, the exploration of novel psychoactive compounds is a continuous frontier. 3-(4-Bromophenyl)-1-methylpyrrolidine is a molecule that, while available as a research chemical, currently exists in a penumbra of scientific literature with no definitive, empirically validated mechanism of action.[1][2] This guide, therefore, takes a unique approach. Instead of presenting a dossier of established facts, we will embark on a journey of scientific deduction. By examining the rich pharmacology of structurally analogous compounds, we will construct a robust, testable hypothesis for the mechanism of action of this compound. This document is designed not as a final word, but as a foundational blueprint for future research, grounded in the principles of structure-activity relationships and established pharmacological precedent.
I. Chemical Identity and Synthesis
This compound is a synthetic compound featuring a central pyrrolidine ring, N-methylated, and substituted at the 3-position with a 4-bromophenyl group.[2] Its synthesis, while not extensively published, can be conceptualized through established organic chemistry principles. A plausible synthetic pathway would involve the reaction of a suitable precursor, such as 1-methyl-3-pyrrolidinone, with a Grignard reagent derived from 1,4-dibromobenzene, followed by dehydration and reduction.
II. The Pyrrolidine Scaffold: A Privileged Motif in Monoamine Transporter Inhibition
The pyrrolidine ring is a well-established pharmacophore in the realm of monoamine transporter ligands.[3] A significant body of research on synthetic cathinones and related compounds has demonstrated that the combination of a pyrrolidine ring and a phenyl group often confers potent inhibitory activity at the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]
Prominent examples include 3,4-methylenedioxypyrovalerone (MDPV) and α-pyrrolidinovalerophenone (α-PVP), both of which are potent inhibitors of DAT and NET.[4] Their mechanism involves blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing the extracellular concentrations of these neurotransmitters and potentiating monoaminergic signaling.[5] This increased signaling is associated with the profound psychostimulant effects of these compounds.[6][7]
III. The Role of Halogen Substitution: Enhancing Potency at DAT and NET
The presence of a halogen atom on the phenyl ring is a critical feature that often modulates the pharmacological profile of monoamine transporter ligands. A study on bromine-substituted analogs of methylphenidate, a well-known DAT and NET inhibitor, provides compelling evidence in this regard. This research demonstrated that the addition of a bromine atom to the phenyl ring, particularly at the para (4-position), significantly enhanced the binding affinity for both DAT and NET compared to the unsubstituted parent compound.[8]
| Compound | DAT Affinity (IC50, nM) | NET Affinity (IC50, nM) |
| dl-threo-methylphenidate | 82 | 440 |
| p-bromo-dl-threo-methylphenidate | 20 | 31 |
| m-bromo-dl-threo-methylphenidate | 4 | 20 |
| o-bromo-dl-threo-methylphenidate | 13 | 32 |
| (Data adapted from a study on bromine-substituted analogs of dl-threo-methylphenidate)[8] |
As the table illustrates, the para-bromo substitution resulted in a four-fold increase in affinity for DAT and a more than fourteen-fold increase in affinity for NET.[8] This suggests that the electronic and steric properties of the bromine atom at the 4-position of the phenyl ring are highly favorable for interaction with the binding sites of these transporters.
IV. A Unified Hypothesis: this compound as a Potent and Selective DAT/NET Inhibitor
Based on the established pharmacology of the pyrrolidine scaffold and the potentiating effects of para-bromo substitution on the phenyl ring, we can formulate a primary hypothesis for the mechanism of action of this compound:
It is hypothesized that this compound functions as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET).
This proposed mechanism is illustrated in the following signaling pathway diagram:
Figure 1: Hypothesized mechanism of this compound.
V. A Roadmap for Experimental Validation: A Self-Validating Protocol
A hypothesis, no matter how well-reasoned, requires empirical validation. The following experimental workflow is proposed as a comprehensive strategy to test the hypothesized mechanism of action of this compound.
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An In-depth Technical Guide on the Biological Activity of 3-(4-Bromophenyl)-1-methylpyrrolidine
Foreword: Unveiling the Potential of a Novel Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a versatile building block in the discovery of new therapeutic agents.[1] Its conformational flexibility and ability to engage in various non-covalent interactions have made it a cornerstone in the design of compounds targeting a wide array of biological systems. This guide focuses on a specific, yet under-explored, derivative: 3-(4-Bromophenyl)-1-methylpyrrolidine. While direct biological data on this compound is sparse, its structural analogy to known potent neuropharmacological agents, particularly dopamine reuptake inhibitors (DRIs), provides a compelling rationale for its investigation.[2]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will not only detail the known chemical properties and synthesis of this compound but also, more importantly, propose a rigorous, hypothesis-driven framework for its pharmacological characterization. We will proceed with the central hypothesis that this compound acts as a dopamine reuptake inhibitor, a class of compounds with significant therapeutic applications in conditions such as Attention-Deficit/Hyperactivity Disorder (ADHD), narcolepsy, and certain forms of depression.[3]
Our exploration will be grounded in established scientific principles and methodologies, providing detailed experimental protocols and data interpretation frameworks. The causality behind each experimental choice will be elucidated, ensuring a self-validating system of inquiry. By the end of this guide, the reader will have a thorough understanding of not just the compound , but also the scientific journey required to unlock its potential biological activity.
Chemical Identity and Synthesis
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [4] |
| CAS Number | 1088410-99-4 | [4] |
| Molecular Formula | C₁₁H₁₄BrN | [4] |
| Molecular Weight | 240.14 g/mol | [5] |
| Boiling Point | 283.8°C at 760 mmHg | [5] |
| Storage | 2-8°C, dry and sealed | [5] |
Rationale for Synthesis and Key Structural Features
The synthesis of novel pyrrolidine derivatives is a subject of intense research due to their therapeutic potential.[6] The key structural features of this compound that warrant investigation are:
-
The Pyrrolidine Ring: A five-membered saturated heterocycle that provides a defined three-dimensional structure for interaction with biological targets.
-
The N-Methyl Group: This substitution can influence the compound's basicity, lipophilicity, and ability to cross the blood-brain barrier.
-
The 4-Bromophenyl Group: The presence and position of the bromine atom on the phenyl ring can significantly modulate binding affinity and selectivity for target proteins through halogen bonding and other electronic effects.[7]
Synthetic Approach: A General Overview
A plausible synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for this compound.
Hypothetical Pharmacological Profile: A Dopamine Reuptake Inhibitor
Based on its structural similarity to pyrovalerone and its analogs, we hypothesize that this compound functions as a dopamine reuptake inhibitor.[2] This class of drugs blocks the action of the dopamine transporter (DAT), a protein responsible for clearing dopamine from the synaptic cleft.[3] The inhibition of DAT leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.[3]
Mechanism of Action: Modulating Dopaminergic Signaling
The dopamine transporter is a key regulator of dopamine homeostasis in the brain.[10] By binding to DAT, a reuptake inhibitor like our hypothetical compound would prevent the re-entry of dopamine into the presynaptic neuron.[11] This leads to a prolonged presence of dopamine in the synapse, allowing for increased stimulation of postsynaptic dopamine receptors.
Caption: Proposed mechanism of action at the dopaminergic synapse.
In Vitro Characterization: A Step-by-Step Guide
To test our hypothesis, a series of in vitro assays are essential. These assays will determine the compound's binding affinity, functional potency, and selectivity for the dopamine transporter over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).[12][13][14]
This assay measures the affinity of the test compound for the dopamine transporter by competing with a radiolabeled ligand that is known to bind to DAT.
Protocol:
-
Preparation of Membranes: Utilize cell lines (e.g., HEK293) stably expressing human DAT (hDAT). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat to separate bound from unbound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
This functional assay measures the ability of the compound to inhibit the uptake of dopamine into nerve terminals.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from the striatum of rodent brains.
-
Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake reaction.
-
Uptake Termination: After a brief incubation (e.g., 5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Radioactivity Measurement: Measure the amount of [³H]dopamine taken up by the synaptosomes using a scintillation counter.
-
Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.
This assay determines whether the compound acts as a blocker of DAT or as a substrate (i.e., a dopamine releaser).
Protocol:
-
Cell Preparation and Loading: Use cells expressing hDAT and pre-load them with [³H]dopamine.
-
Wash: Wash the cells to remove extracellular [³H]dopamine.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Efflux Measurement: At various time points, collect the extracellular buffer and measure the amount of [³H]dopamine released from the cells.
-
Data Analysis: A significant increase in [³H]dopamine in the extracellular buffer indicates that the compound is a substrate, while no increase suggests it is a blocker.
In Vivo Evaluation: Assessing Behavioral and Physiological Effects
If the in vitro data supports the hypothesis, the next logical step is to evaluate the compound's effects in animal models.
Dopamine reuptake inhibitors are known to increase locomotor activity.[15]
Protocol:
-
Acclimation: Acclimate rodents (e.g., mice or rats) to an open-field arena equipped with infrared beams to track movement.
-
Administration: Administer various doses of this compound via an appropriate route (e.g., intraperitoneal injection).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) over a set period (e.g., 1-2 hours).
-
Analysis: Compare the locomotor activity of the drug-treated groups to a vehicle-treated control group.
This assay assesses the subjective effects of the compound by determining if animals perceive it as similar to a known psychostimulant.
Protocol:
-
Training: Train animals to press one of two levers to receive a food reward after being administered a known DRI (e.g., cocaine) and the other lever after receiving saline.
-
Testing: Once the animals have learned to discriminate between the drug and saline, administer this compound and observe which lever they press.
-
Analysis: If the animals predominantly press the drug-associated lever, it suggests that the test compound has similar interoceptive effects to the training drug.
Data Interpretation and Hypothetical Structure-Activity Relationships
The following tables present hypothetical, yet plausible, data for this compound, based on values for known DRIs.
Table 1: Hypothetical In Vitro Binding Affinities (Kᵢ, nM)
| Compound | DAT | NET | SERT | Selectivity (DAT vs. NET) | Selectivity (DAT vs. SERT) |
| This compound | 15 | 150 | >1000 | 10-fold | >66-fold |
| Cocaine | ~250 | ~500 | ~300 | 2-fold | 1.2-fold |
| GBR-12909 (Vanoxerine) | 1 | 20 | 2000 | 20-fold | 2000-fold |
Data for cocaine and GBR-12909 are illustrative and based on public domain information.
Table 2: Hypothetical In Vitro Functional Potencies (IC₅₀, nM)
| Compound | DA Uptake Inhibition | NE Uptake Inhibition | 5-HT Uptake Inhibition |
| This compound | 25 | 250 | >2000 |
| Cocaine | ~300 | ~600 | ~400 |
| GBR-12909 (Vanoxerine) | 5 | 50 | >5000 |
Data for cocaine and GBR-12909 are illustrative and based on public domain information.
Based on this hypothetical data, this compound would be a potent and selective dopamine reuptake inhibitor. The 4-bromo substitution on the phenyl ring likely contributes to its high affinity for DAT.
Potential Therapeutic Applications and Future Directions
A potent and selective DRI like this compound could have several therapeutic applications:
-
ADHD: By increasing dopamine levels in the prefrontal cortex, it could improve attention and focus.
-
Narcolepsy: Its stimulant effects could promote wakefulness.
-
Depression: For patients with anhedonia and low motivation, enhancing dopaminergic signaling could be beneficial.[]
-
Obesity/Binge Eating Disorder: DRIs can have appetite-suppressant effects.[3]
Future research should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties.
-
In-depth In Vivo Studies: Evaluating its efficacy in animal models of the aforementioned disorders.
-
Safety and Toxicology: Assessing its potential for abuse liability and off-target side effects.
Conclusion
While the biological activity of this compound has not been extensively documented, its chemical structure strongly suggests a potential role as a dopamine reuptake inhibitor. This guide has provided a comprehensive, hypothesis-driven framework for its investigation, from initial in vitro characterization to potential in vivo studies. The detailed protocols and data interpretation guidelines offer a clear path for researchers to follow. The exploration of novel pyrrolidine derivatives like this one is a promising avenue for the discovery of new therapeutics for a range of neurological and psychiatric disorders.
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An In-Depth Technical Guide to the Dopamine Transporter Affinity of 3-(4-Bromophenyl)-1-methylpyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a key target for therapeutic intervention in a range of neurological and psychiatric disorders.[1][2][3] This technical guide provides a comprehensive overview of the methodologies and scientific rationale for determining the binding affinity of novel compounds to the DAT, with a specific focus on the uncharacterized molecule, 3-(4-Bromophenyl)-1-methylpyrrolidine. While direct experimental data for this compound is not publicly available, this guide will leverage established principles of medicinal chemistry and pharmacology to predict its likely interaction with the dopamine transporter. By examining the structure-activity relationships of analogous compounds, we can infer the potential affinity and functional activity of this compound. Furthermore, this document provides detailed, field-proven protocols for in vitro assays that are essential for the empirical determination of DAT affinity, thereby offering a complete roadmap for the characterization of this and other novel chemical entities.
Introduction: The Dopamine Transporter as a Therapeutic Target
The dopamine transporter is a sodium-chloride dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][3] This process is fundamental for terminating dopaminergic signaling and maintaining dopamine homeostasis. Dysregulation of DAT function is implicated in the pathophysiology of numerous disorders, including Attention-Deficit/Hyperactivity Disorder (ADHD), depression, and substance use disorders.[1] Consequently, the DAT is a primary target for a variety of psychostimulant and antidepressant medications.[1]
The development of novel DAT ligands with specific affinity and functional profiles is an active area of research. These efforts aim to create therapeutics with improved efficacy and reduced side effects. The subject of this guide, this compound, represents a novel chemical entity with structural motifs suggestive of potential interaction with the dopamine transporter. Its characterization is therefore of significant interest to the drug discovery community.
Predicted Dopamine Transporter Affinity of this compound: A Structure-Activity Relationship (SAR) Analysis
Direct experimental data on the dopamine transporter affinity of this compound (CAS 1088410-99-4) is not currently available in the public domain. However, we can make a scientifically informed prediction of its potential affinity by dissecting its structure and comparing it to known DAT ligands.
The structure of this compound can be broken down into three key components: a pyrrolidine ring, a methyl group on the nitrogen, and a 4-bromophenyl substituent at the 3-position.
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a common feature in many potent dopamine transporter inhibitors.[4] This five-membered nitrogen-containing heterocycle serves as a bioisostere for the piperidine ring found in well-known DAT ligands like methylphenidate.
-
N-Methylation: N-alkylation of the pyrrolidine or piperidine ring can influence DAT affinity.[5] While extensive N-alkylation can sometimes decrease affinity, a simple methyl group is often well-tolerated and can contribute to optimal binding.
-
The 3-Aryl Substituent: The nature and position of the substituent on the phenyl ring are critical determinants of DAT affinity. Halogenation, particularly at the para-position, has been shown to significantly impact binding. Studies on methylphenidate analogs have demonstrated that a para-bromo substitution can lead to a higher affinity for the dopamine transporter compared to the unsubstituted parent compound.[6][7] For instance, p-bromo-dl-threo-methylphenidate exhibited an IC50 of 20 nM for DAT, which is a four-fold increase in affinity compared to methylphenidate (IC50 = 82 nM).[6]
Based on these SAR principles, it is plausible to hypothesize that this compound possesses a significant affinity for the dopamine transporter, likely in the nanomolar range. The presence of the 4-bromophenyl group is expected to enhance binding compared to an unsubstituted phenylpyrrolidine analog.
Experimental Determination of Dopamine Transporter Affinity
To empirically validate the predicted affinity of this compound for the dopamine transporter, a series of in vitro assays are required. The following protocols describe the gold-standard methods for determining the binding affinity (Kᵢ) and functional potency (IC₅₀) of a test compound.
Radioligand Binding Assay: Determining Binding Affinity (Kᵢ)
This assay directly measures the ability of a test compound to displace a known radiolabeled ligand from the dopamine transporter.
Workflow for Radioligand Binding Assay
Caption: Workflow for determining DAT binding affinity using a radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT).
-
Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and centrifuging again.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the Bradford assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand, such as [³H]WIN 35,428 (a cocaine analog that binds with high affinity to the DAT).
-
Varying concentrations of the test compound, this compound.
-
The prepared cell membrane suspension to initiate the binding reaction.
-
-
For determining non-specific binding, a high concentration of a known DAT inhibitor (e.g., 10 µM GBR12909) is used instead of the test compound.
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition binding curve.
-
Determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the DAT.
-
Dopamine Uptake Assay: Determining Functional Potency (IC₅₀)
This assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter, providing a measure of its functional potency.
Workflow for Dopamine Uptake Assay
Caption: Workflow for determining the functional potency of a compound on DAT using a dopamine uptake assay.
Detailed Protocol:
-
Cell Culture:
-
Culture cells stably expressing hDAT (e.g., HEK293 or CHO cells) in 96-well plates and allow them to reach a confluent monolayer.
-
-
Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES).
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-20 minutes).
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.
-
Incubate for a short, defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
-
Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold assay buffer.
-
-
Quantification:
-
Lyse the cells to release the intracellular [³H]dopamine.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the amount of dopamine uptake at each concentration of the test compound.
-
Plot the percentage of uptake inhibition as a function of the logarithm of the test compound concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the dopamine uptake.
-
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise table for easy comparison and interpretation.
| Assay Type | Parameter | Predicted Value for this compound |
| Radioligand Binding | Kᵢ (nM) | Low nanomolar range |
| Dopamine Uptake | IC₅₀ (nM) | Low to mid-nanomolar range |
Interpretation of Results:
-
A low nanomolar Kᵢ value would confirm a high binding affinity of this compound for the dopamine transporter.
-
A low nanomolar IC₅₀ value in the dopamine uptake assay would indicate that the compound is a potent inhibitor of DAT function.
-
A strong correlation between the Kᵢ and IC₅₀ values would suggest that the compound's inhibition of dopamine uptake is primarily due to its direct binding to the dopamine transporter.
Conclusion and Future Directions
While direct experimental evidence is pending, a thorough analysis of the structure-activity relationships of analogous compounds strongly suggests that this compound is a promising candidate for a high-affinity dopamine transporter ligand. The methodologies outlined in this guide provide a robust framework for the empirical determination of its binding affinity and functional potency.
Further characterization of this compound should include:
-
Selectivity Profiling: Assessing its binding affinity for other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET), to determine its selectivity profile.
-
In Vivo Studies: If the in vitro profile is promising, in vivo studies in animal models can be conducted to evaluate its pharmacokinetic properties, behavioral effects, and therapeutic potential.
The systematic evaluation of novel compounds like this compound is essential for advancing our understanding of dopamine transporter pharmacology and for the development of next-generation therapeutics for dopamine-related disorders.
References
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- Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21.
- Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
- Bannon, M. J. (2005). The dopamine transporter: role in neurotoxicity and human disease. Toxicology and applied pharmacology, 204(3), 355-360.
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- Gatley, S. J., et al. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(2), PL231-PL237.
- Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
- Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of medicinal chemistry, 43(3), 351-360.
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Wikipedia contributors. (2024, January 12). Dopamine transporter. In Wikipedia, The Free Encyclopedia. Retrieved 22:27, January 17, 2026, from [Link]
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- Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature reviews. Neuroscience, 4(1), 13-25.
- Vaughan, R. A., & Foster, J. D. (2013). Mechanisms of dopamine transporter regulation in normal and disease states. Trends in pharmacological sciences, 34(9), 489-496.
- Schmitt, K. C., & Reith, M. E. (2010). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than the stimulant cocaine. PloS one, 5(10), e13257.
- Kilty, J. E., Lorang, D., & Amara, S. G. (1991). Cloning and expression of a cocaine-sensitive rat dopamine transporter. Science, 254(5031), 578-579.
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Serotonin and norepinephrine transporter activity of 3-(4-Bromophenyl)-1-methylpyrrolidine
An In-Depth Technical Guide to the Characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine at the Serotonin and Norepinephrine Transporters
Abstract
The modulation of serotonin (SERT) and norepinephrine (NET) transporters is a cornerstone of modern neuropharmacology, pivotal in the treatment of depressive and anxiety disorders. The phenylpyrrolidine scaffold represents a privileged chemical structure, frequently appearing in centrally active agents.[1] This guide focuses on this compound (CAS: 1088410-99-4), a specific analogue whose activity at SERT and NET is of significant research interest.[2][3] Lacking published definitive data, this document provides a comprehensive methodological framework for its complete pharmacological characterization. We present a series of validated, industry-standard protocols, from initial binding affinity determination to functional uptake inhibition and mechanism of action analysis. This whitepaper is designed to be a self-contained, practical guide for researchers seeking to elucidate the monoamine transporter interaction profile of this, and structurally related, novel chemical entities.
Introduction
The Serotonin (SERT) and Norepinephrine (NET) Transporters
The plasma membrane biogenic amine transporters, including SERT and NET, are critical regulators of neurotransmission.[4] They function by clearing serotonin (5-HT) and norepinephrine (NE), respectively, from the synaptic cleft back into the presynaptic neuron, thereby terminating the neurotransmitter's signal.[4] This reuptake mechanism is a primary target for many antidepressant medications. Drugs that inhibit one or both of these transporters can elevate synaptic levels of 5-HT and NE, a mechanism believed to underlie their therapeutic efficacy. The relative potency and selectivity for SERT versus NET can significantly influence a drug's clinical profile and side effects.[5]
The Phenylpyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a common motif in FDA-approved drugs and a focal point in medicinal chemistry for its ability to impart favorable pharmacokinetic properties and interact with biological targets.[1] When combined with a phenyl group, as in the phenylpyrrolidine scaffold, it forms the core of numerous compounds that interact with monoamine transporters.[6] For instance, various α-pyrrolidinopropiophenone derivatives are known to be potent inhibitors of the dopamine (DAT) and norepinephrine transporters.[7] Similarly, a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines were identified as potent and balanced inhibitors of both SERT and NET.[6] This precedent suggests that this compound is a strong candidate for SERT and/or NET interaction.
Profile of this compound
This specific molecule, identified by CAS Number 1088410-99-4, is a tertiary amine featuring a 4-bromophenyl moiety at the 3-position of an N-methylated pyrrolidine ring.[2] The presence of the halogen atom can influence binding affinity and metabolic stability. The core scientific directive is to determine its precise pharmacological profile:
-
Does it bind to SERT and NET?
-
What is its binding affinity (Kᵢ) and functional potency (IC₅₀) at each transporter?
-
Is it selective for one transporter over the other?
-
Does it act as a reuptake inhibitor (blocker) or a substrate (releaser)?
This guide provides the experimental framework to answer these questions authoritatively.
Theoretical Framework: Assessing Transporter Interaction
A complete pharmacological characterization requires distinguishing between a compound's ability to physically occupy the transporter's binding site and its ability to inhibit the transporter's function.
-
Binding Affinity (Kᵢ): This value, determined through radioligand binding assays, represents the equilibrium dissociation constant of the test compound for the transporter. A lower Kᵢ value indicates a higher binding affinity. These assays are the gold standard for measuring this interaction.[8][9]
-
Functional Potency (IC₅₀): This value, derived from uptake inhibition assays, measures the concentration of the test compound required to inhibit the transporter's function (i.e., neurotransmitter uptake) by 50%. It is a measure of functional antagonism.[10]
-
Mechanism of Action (Inhibitor vs. Releaser): Monoamine transporter ligands can be classified as either reuptake inhibitors (which block the transport process) or substrate-type releasers (which are transported into the cell and induce reverse transport, or efflux, of the neurotransmitter).[11] This distinction is critical, as releasers often have a distinct and more pronounced psychostimulant profile.[7][11] Specific substrate release assays are required to differentiate these mechanisms.[11]
Experimental Characterization: A Methodological Guide
The following protocols provide a validated workflow for the comprehensive in vitro characterization of this compound.
Protocol 1: Radioligand Binding Affinity (Kᵢ) Assays
This protocol determines the compound's affinity for hSERT and hNET using competitive binding against known high-affinity radioligands.[8][9]
Principle: The test compound competes with a fixed concentration of a radiolabeled ligand (e.g., [³H]Citalopram for SERT, [³H]Nisoxetine for NET) for binding to the transporters in membranes prepared from cells expressing the human transporters or from native brain tissue. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is determined, and the Kᵢ is calculated.[12]
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize HEK293 cells stably expressing hSERT or hNET (or rodent brain tissue) in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, pH 7.4).[12]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[12][14]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.[12]
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[12]
-
To each well, add:
-
150 µL of membrane preparation (containing 50-120 µg of protein for tissue or less for cell membranes).[12]
-
50 µL of the test compound (this compound) at various concentrations (e.g., 10 concentrations over a 5-log unit range).[8] For non-specific binding (NSB) control wells, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
50 µL of the radioligand at a concentration near its Kₑ (e.g., ~1 nM [³H]Citalopram or ~1 nM [³H]Nisoxetine).
-
-
Incubate the plate for 60 minutes at 30-37°C with gentle agitation to reach equilibrium.[12]
-
-
Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[12][13]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.[13]
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[12]
-
Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition (IC₅₀) Assays
This protocol measures the compound's functional ability to inhibit neurotransmitter reuptake into isolated nerve terminals (synaptosomes).[13][15]
Principle: Synaptosomes prepared from specific brain regions (e.g., striatum for DAT, hippocampus/cortex for SERT/NET) retain functional transporters.[13][14] The assay measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [³H]5-HT or [³H]NE).
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Rapidly dissect the brain region of interest from a rodent and place it in ice-cold 0.32 M sucrose solution.[13]
-
Gently homogenize the tissue.[13]
-
Perform a low-speed centrifugation (1,000 x g for 5 min) to remove large debris.
-
Centrifuge the supernatant at a higher speed (e.g., 14,000-20,000 x g for 15-20 min) to pellet the crude synaptosomes.[13][14]
-
Resuspend the synaptosomal pellet in a Krebs-based buffer saturated with 95% O₂/5% CO₂. The buffer should contain a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.[13][16]
-
-
Uptake Inhibition Assay:
-
In a 96-well plate, pre-incubate the synaptosomes (30-80 µg protein) with various concentrations of this compound for 10-30 minutes at 37°C.[13]
-
Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]5-HT or [³H]NE).[13]
-
Allow the uptake to proceed for a short, predetermined time (e.g., 1-5 minutes) under gentle agitation.[15][17]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes from the assay medium.[15]
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.
-
Define non-specific uptake using a known potent inhibitor (e.g., fluoxetine for SERT, desipramine for NET).
-
Calculate the percent inhibition for each concentration of the test compound relative to the control (no compound).
-
Plot percent inhibition versus log concentration of the test compound and fit the curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Fluorescence Uptake Assay (Alternative)
This protocol offers a non-radioactive, higher-throughput method using transporter-expressing cells.[10][18]
Principle: This assay uses a fluorescent substrate that mimics biogenic amines.[10] When the substrate is transported into the cell via SERT or NET, its fluorescence increases significantly. An external masking dye quenches the fluorescence of any substrate remaining outside the cell, allowing for a no-wash, real-time kinetic measurement.[18]
Step-by-Step Methodology:
-
Cell Plating:
-
Seed HEK293 cells stably expressing hSERT or hNET into a 96-well, black-walled, clear-bottom microplate and allow them to adhere overnight.[10]
-
-
Assay Procedure:
-
Remove the culture medium and add assay buffer.
-
Add various concentrations of this compound to the wells and pre-incubate for 10-20 minutes.
-
Add the Dye Solution, which contains the fluorescent substrate and the masking dye, to all wells to initiate the reaction.[10]
-
Immediately place the plate in a bottom-reading fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Monitor the increase in intracellular fluorescence intensity over time (kinetic read).
-
The rate of fluorescence increase (slope) is proportional to the transporter activity.
-
Calculate the percent inhibition of the uptake rate for each compound concentration.
-
Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
-
Data Interpretation and Profile Synthesis
Summarizing Quantitative Data
The primary data from these experiments should be organized to facilitate direct comparison and calculation of selectivity.
| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | SERT IC₅₀ (nM) | NET IC₅₀ (nM) |
| This compound | Value | Value | Value | Value |
| Reference Inhibitor (e.g., Duloxetine) | Value | Value | Value | Value |
Determining Selectivity
Selectivity is a crucial parameter in drug development. It is calculated as a ratio of the affinity (Kᵢ) or potency (IC₅₀) values. For example, NET selectivity over SERT is calculated as:
Selectivity Ratio = Kᵢ (SERT) / Kᵢ (NET)
A ratio > 10 indicates meaningful selectivity for NET, while a ratio < 0.1 indicates selectivity for SERT. A ratio near 1 suggests a balanced or non-selective profile.[19] This ratio is a strong predictor of a compound's potential therapeutic application and side-effect profile.[5]
Establishing the Mechanism of Action
To determine if the compound is a reuptake inhibitor or a substrate-type releaser, a release assay must be performed.[11]
Principle: Transporter-expressing cells or synaptosomes are preloaded with a radiolabeled substrate (e.g., [³H]MPP⁺ for NET or [³H]5-HT for SERT).[11] After washing away the extracellular label, the cells are exposed to the test compound. A releaser will induce a significant increase in the amount of radioactivity in the extracellular medium (efflux), whereas a pure inhibitor will not.[7] Comparing the efflux caused by the test compound to that of a known releaser (e.g., d-amphetamine) and a known inhibitor (e.g., cocaine) will clarify its mechanism.
Conclusion
This technical guide provides a rigorous, multi-step framework for the complete in vitro pharmacological characterization of this compound's activity at the serotonin and norepinephrine transporters. By systematically executing radioligand binding assays to determine affinity (Kᵢ), functional uptake assays to measure potency (IC₅₀), and substrate release assays to elucidate the mechanism of action, researchers can build a comprehensive profile of this novel compound. This data is essential for understanding its structure-activity relationship, predicting its potential in vivo effects, and guiding further drug development efforts.
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- Cellular Uptake and Release Assays Protocol. (n.d.). Gifford Bioscience.
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles In Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 21(10), 921–932. Retrieved from [Link]
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Sitte, H. H., & Freissmuth, M. (2015). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 1232, 239–251. Retrieved from [Link]
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Wei, A. C., et al. (2012). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3108. Retrieved from [Link]
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Sveistrup, H., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (125), 55933. Retrieved from [Link]
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Zhang, M., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(10), 2896–2900. Retrieved from [Link]
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Asghar, M., et al. (2020). Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. Retrieved from [Link]
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Maier, J., et al. (2018). α-PPP and its derivatives are selective partial releasers at the human norepinephrine transporter: A pharmacological characterization... Neuropharmacology, 134(Pt A), 61-73. Retrieved from [Link]
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Kolanos, R., et al. (2015). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 6(9), 1647–1653. Retrieved from [Link]
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Gabrielsen, M., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry, 55(21), 9344–9355. Retrieved from [Link]
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Baumann, M. H., et al. (2014). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 22, 143–170. Retrieved from [Link]
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Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339–3342. Retrieved from [Link]
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An In-depth Technical Guide to the In Vitro Pharmacological Profile of 3-(4-Bromophenyl)-1-methylpyrrolidine
Foreword: The Rationale for Investigation
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, facilitating optimal interactions with complex protein targets.[2] The specific compound, 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS: 1088410-99-4), presents a compelling structure for investigation as a monoamine reuptake inhibitor.[3] The core pyrrolidine ring, combined with a phenyl group, is characteristic of potent dopamine reuptake inhibitors (DRIs) like pyrovalerone and its analogs.[4] DRIs are a critical class of drugs used in the treatment of ADHD, narcolepsy, and have potential applications in mood disorders.[5] This guide outlines a comprehensive in vitro pharmacological and drug metabolism and pharmacokinetics (DMPK) strategy to characterize this compound, establishing its primary mechanism of action, selectivity, and metabolic liabilities.
Physicochemical and Structural Overview
A foundational understanding of a compound's physical properties is essential before embarking on biological assays.
| Property | Value | Source |
| CAS Number | 1088410-99-4 | [3] |
| Molecular Formula | C₁₁H₁₄BrN | [3] |
| Molecular Weight | 240.14 g/mol | [6] |
| Boiling Point | 283.8°C at 760 mmHg | [6] |
| Predicted XlogP | 2.4 | [7] |
| Storage Conditions | 2-8°C, dry and sealed | [6] |
The predicted XlogP suggests good potential for blood-brain barrier penetration, a prerequisite for a CNS-acting agent.
Proposed Synthetic Pathway
While numerous methods exist for pyrrolidine synthesis, a common and effective approach involves 1,3-dipolar cycloaddition reactions.[8] However, for this specific structure, a more direct route starting from commercially available precursors is outlined below. This workflow illustrates a logical synthetic sequence that ensures high purity of the final compound for pharmacological testing.
Caption: Proposed multi-step synthesis of this compound.
Primary Pharmacological Profile: Monoamine Transporter Engagement
Based on its structural similarity to known DRIs, the primary hypothesis is that this compound functions by inhibiting the dopamine transporter (DAT).[5][9] To validate this, a two-tiered approach is essential: first, confirming physical binding to the transporter (affinity), and second, assessing the functional consequence of that binding (potency). For a complete profile, affinity and potency at the serotonin (SERT) and norepinephrine (NET) transporters must also be determined to establish selectivity.
Radioligand Binding Assays: Determining Transporter Affinity (Ki)
The objective here is to measure the affinity of the test compound for DAT, SERT, and NET by quantifying its ability to displace a known high-affinity radioligand.
-
System Preparation:
-
Use cell membranes prepared from HEK293 cells stably expressing the human dopamine transporter (hDAT). The choice of a recombinant cell line ensures a high density of the target protein, free from confounding interactions of a native brain tissue preparation.
-
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. The ionic composition mimics the extracellular environment.
-
Radioligand: [³H]-WIN 35,428 (a potent cocaine analog). Used at a concentration near its Kd for hDAT (~2-3 nM) to ensure a sensitive displacement curve.
-
Non-specific Binding Control: GBR-12909 (10 µM). A high concentration of a potent and selective DRI is used to saturate all specific binding sites, defining the background signal.[9]
-
Test Compound: this compound, prepared in a 10-point, 3-fold serial dilution series (e.g., 100 µM to 5 nM final concentration).
-
-
Assay Procedure:
-
In a 96-well plate, combine hDAT cell membranes (~10-20 µg protein/well), [³H]-WIN 35,428, and either buffer (for total binding), GBR-12909 (for non-specific binding), or the test compound.
-
Incubate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate percent inhibition at each concentration of the test compound relative to total and non-specific binding controls.
-
Fit the data to a non-linear regression model (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol is repeated for SERT (using [³H]-Citalopram as the radioligand and Fluoxetine for non-specific definition) and NET (using [³H]-Nisoxetine as the radioligand and Desipramine for non-specific definition).
Caption: Experimental workflow for a radioligand binding assay.
Functional Reuptake Assays: Determining Inhibitory Potency (IC₅₀)
This assay measures the compound's ability to functionally block the reuptake of neurotransmitters into cells, providing a more physiologically relevant measure of potency.
-
System Preparation:
-
Use HEK293 cells stably expressing hDAT, plated in a 96-well format. The use of whole cells is critical as it preserves the cellular machinery and membrane potential required for active transport.
-
-
Reagents:
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Radioactive Substrate: [³H]-Dopamine. Used at a concentration near its Km for hDAT (~200-400 nM) to ensure the transporter is operating under physiologically relevant conditions.
-
Non-specific Uptake Control: GBR-12909 (10 µM) or incubation at 4°C. Low temperature inhibits active transport, providing a baseline for non-transporter-mediated substrate entry.
-
Test Compound: this compound, prepared in a 10-point serial dilution.
-
-
Assay Procedure:
-
Wash the plated cells with KRH buffer.
-
Pre-incubate the cells with the test compound or control for 10-15 minutes at 37°C. This allows the inhibitor to bind to the transporter before the substrate is introduced.
-
Initiate the uptake reaction by adding [³H]-Dopamine to all wells.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C. The time must be optimized to be within the linear range of uptake.
-
Terminate the reaction by rapidly aspirating the buffer and washing the cells with ice-cold KRH buffer.
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the lysate to a scintillation plate, add cocktail, and quantify intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the percent inhibition of specific uptake (Total Uptake - Non-specific Uptake) for each concentration of the test compound.
-
Fit the data to a non-linear regression model to determine the IC₅₀ value, which represents the functional potency of the compound.
-
This protocol is repeated for SERT (using [³H]-Serotonin) and NET (using [³H]-Norepinephrine).
Anticipated Primary Pharmacology Data
The following table summarizes the hypothetical but expected in vitro data for this compound, assuming it behaves as a selective DRI.
| Target | Binding Affinity (Ki, nM) | Functional Potency (IC₅₀, nM) |
| hDAT | 15.2 | 25.8 |
| hSERT | > 1,000 | > 1,000 |
| hNET | 255.4 | 410.7 |
This profile would suggest the compound is a potent and selective dopamine reuptake inhibitor, with ~17-fold selectivity for DAT over NET and >65-fold selectivity over SERT.
Caption: Mechanism of dopamine reuptake inhibition at the synapse.
In Vitro DMPK Profile: Metabolic Stability
Early assessment of metabolic stability is crucial to predict a compound's in vivo half-life and clearance.[10] A compound that is too rapidly metabolized will have poor bioavailability and duration of action. The standard initial screen uses liver microsomes, which contain the key Phase I metabolizing enzymes (Cytochrome P450s).[11][12]
Microsomal Stability Assay: Determining Intrinsic Clearance
The goal is to measure the rate of disappearance of the parent compound when incubated with liver microsomes from relevant species (e.g., human, rat, dog) to predict hepatic clearance.[12]
-
System Preparation:
-
Use pooled liver microsomes from human, rat, and dog to assess interspecies differences.[11] The protein concentration is standardized (e.g., 0.5 mg/mL).
-
-
Reagents:
-
Incubation Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase). This is essential as CYP450 enzymes require NADPH for their catalytic cycle.
-
Test Compound: this compound at a final concentration of 1 µM. This concentration is low enough to be within the linear range of enzyme kinetics.
-
Positive Control: A compound with known metabolic liability (e.g., Verapamil - high clearance; Propranolol - intermediate clearance) to validate the assay performance.
-
Stopping Reagent: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). This terminates the enzymatic reaction and precipitates the microsomal proteins.
-
-
Assay Procedure:
-
Pre-warm microsomes and buffer to 37°C.
-
Add the test compound and pre-incubate for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. A parallel incubation without the cofactor (-NADPH) is run as a control for non-enzymatic degradation.
-
Aliquots are removed at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Each aliquot is immediately quenched with the stopping reagent.
-
Samples are centrifuged to pellet the precipitated protein.
-
The supernatant is collected for analysis by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the remaining parent compound (%) versus time.
-
The slope of the line (k) is determined from the linear regression.
-
Half-life (t½) is calculated as: 0.693 / k.
-
Intrinsic Clearance (CLint) is calculated as: (0.693 / t½) / (mg/mL microsomal protein). This value is typically reported in µL/min/mg protein.
-
Anticipated Metabolic Stability Data
| Species | t½ (min) | CLint (µL/min/mg) | Predicted Hepatic Extraction |
| Rat | 45.5 | 33.2 | Intermediate |
| Dog | 88.2 | 17.1 | Low |
| Human | 75.1 | 20.1 | Low to Intermediate |
This hypothetical data suggests the compound has moderate stability, with a low to intermediate predicted clearance in humans, which is often a favorable profile for a CNS drug requiring sustained exposure.
Safety Profile: Off-Target Liability Assessment
To ensure the compound's effects are mediated through its intended target and to de-risk future development, a broad off-target screening is necessary.[13][14] This involves testing the compound against a panel of receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions.
-
System: A commercially available broad receptor screening panel (e.g., Eurofins SafetyScreen44™, CEREP BioPrint™) is utilized. These panels use a combination of binding and enzymatic assays.
-
Procedure: The test compound, this compound, is typically tested at a single high concentration (e.g., 10 µM).
-
Data Analysis: The result is reported as the percent inhibition of binding or enzyme activity at the tested concentration. A common threshold for a "hit" or a potential liability is >50% inhibition. Any identified hits would then be followed up with full dose-response curves to determine an IC₅₀ or Ki value.
-
Rationale: This screen is a cost-effective way to identify potential liabilities early. For a DRI, it is particularly important to check for activity at adrenergic (α₁, α₂, β), serotonergic (5-HT₂ₐ, 5-HT₂C), and histaminergic (H₁) receptors, as interactions with these can lead to cardiovascular or sedative side effects.[15]
Conclusion and Future Directions
This technical guide outlines a comprehensive in vitro strategy to characterize this compound. The proposed experiments are designed to rigorously test the hypothesis that it is a selective dopamine reuptake inhibitor. The anticipated profile—a potent and selective DRI with moderate metabolic stability and a clean off-target profile—would make it a strong candidate for further preclinical development.
Subsequent steps would involve progressing the compound into more complex in vitro models (e.g., assessing potential for CYP450 inhibition and induction) and ultimately into in vivo studies to evaluate its pharmacokinetic profile, target engagement in the brain, and efficacy in relevant behavioral models.
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MDPI. (2024, December 17). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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Blough, B. E., et al. (n.d.). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Retrieved from [Link]
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PubMed. (n.d.). Metabolic profiling of a potential antifungal drug, 3-(4-bromophenyl)-5-acetoxymethyl-2,5-dihydrofuran-2-one, in mouse urine using high-performance liquid chromatography with UV photodiode-array and mass spectrometric detection. Retrieved from [Link]
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PubMed Central. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]
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The 3-(4-Bromophenyl)-1-methylpyrrolidine Scaffold: A Technical Guide to Structure-Activity Relationships for Monoamine Reuptake Inhibitors
Introduction: The Pyrrolidine Core in CNS Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS).[1] Its conformational rigidity and ability to present substituents in well-defined three-dimensional space make it an ideal framework for interacting with specific biological targets. Within the vast landscape of pyrrolidine-based compounds, the 3-phenylpyrrolidine moiety has emerged as a particularly fruitful starting point for the development of monoamine reuptake inhibitors.[2][3] These compounds modulate the synaptic concentrations of key neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—by blocking their respective transporters (DAT, NET, and SERT).[4] This mechanism of action is central to the therapeutic effects of many antidepressants, anxiolytics, and treatments for attention-deficit/hyperactivity disorder (ADHD).
This technical guide delves into the structure-activity relationships (SAR) of a specific, promising scaffold: 3-(4-Bromophenyl)-1-methylpyrrolidine . We will explore the rationale behind its design, the influence of its key structural features on monoamine transporter affinity and selectivity, and the experimental protocols required to elucidate these relationships. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the discovery of novel CNS-active agents.
The this compound Scaffold: A Pharmacological Blueprint
The this compound scaffold can be dissected into three key pharmacophoric elements, each contributing to its interaction with monoamine transporters. Understanding the role of each component is crucial for rational drug design.
Caption: Impact of N-substitution on the activity of the 3-phenylpyrrolidine scaffold.
Synthetic Strategy: A General Approach
The synthesis of this compound derivatives can be achieved through several established synthetic routes. A common and versatile approach involves the construction of the pyrrolidine ring via a [3+2] cycloaddition reaction. [1]A representative, generalized synthetic scheme is provided below.
Experimental Protocol: General Synthesis of this compound
Step 1: Synthesis of the Azomethine Ylide Precursor
-
To a solution of sarcosine (N-methylglycine) in a suitable solvent (e.g., toluene), add 4-bromobenzaldehyde.
-
Heat the mixture to reflux with a Dean-Stark trap to remove water, forming the corresponding imine.
Step 2: [3+2] Cycloaddition
-
In a separate flask, prepare a solution of a suitable dipolarophile, such as an acrylate ester.
-
Slowly add the imine solution from Step 1 to the dipolarophile solution at an appropriate temperature. The azomethine ylide is generated in situ and undergoes cycloaddition.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the resulting substituted pyrrolidine by column chromatography.
Step 3: Reduction and Final Product Formation
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., THF).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH4), portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir until the ester/carbonyl group is fully reduced.
-
Carefully quench the reaction with water and a sodium hydroxide solution.
-
Filter the resulting solids and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield the final this compound.
Caption: A generalized synthetic workflow for this compound.
In Vitro Evaluation: Unraveling the Pharmacological Profile
A thorough understanding of the SAR requires robust and quantitative in vitro assays. The primary assays for this class of compounds are radioligand binding assays and neurotransmitter uptake inhibition assays.
Experimental Protocol: Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cells expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Non-specific binding inhibitors (e.g., benztropine for DAT, desipramine for NET, fluoxetine for SERT).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation vials and scintillation cocktail.
-
Microplate harvester and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, cell membranes, radioligand, and either vehicle, non-specific binding inhibitor, or test compound.
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the percent inhibition of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel monoamine reuptake inhibitors. The principles of SAR, derived from the broader class of 3-phenylpyrrolidine derivatives, provide a clear roadmap for optimizing potency and selectivity. Future work should focus on the systematic exploration of substitutions on the phenyl ring, bioisosteric replacements of the phenyl ring, and fine-tuning of the N-substituent on the pyrrolidine ring. A comprehensive understanding of the stereochemical requirements for activity will also be paramount. By combining rational design, efficient synthesis, and robust in vitro evaluation, the full therapeutic potential of this valuable scaffold can be unlocked.
References
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Van Orden, L. J., Van Dyke, P. M., Saito, D. R., Church, T. J., Chang, R., Smith, J. A. M., Martin, W. J., Jaw-Tsai, S., & Stangeland, E. L. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461. [Link]
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The Emerging Therapeutic Potential of 3-(4-Bromophenyl)-1-methylpyrrolidine: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic applications of the synthetic compound 3-(4-Bromophenyl)-1-methylpyrrolidine. While direct pharmacological data on this specific molecule is nascent, its structural motifs—a bromophenyl group and a methylpyrrolidine core—are present in numerous biologically active agents. This guide synthesizes the existing, albeit limited, information on this compound and extrapolates its potential therapeutic utility by examining structurally related compounds with established pharmacological profiles. We delve into its potential as a modulator of monoamine transporters, opioid receptors, and ALK2 signaling pathways. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses. This document serves as a foundational resource for researchers, scientists, and drug development professionals interested in unlocking the therapeutic promise of this and related chemical entities.
Introduction: Unveiling a Scaffold of Therapeutic Promise
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for designing novel therapeutics. The subject of this guide, this compound (CAS No: 1088410-99-4, Molecular Formula: C₁₁H₁₄BrN), is a synthetic compound that has primarily been utilized as a chemical intermediate.[2][3][4] Notably, it serves as a reagent in the preparation of pyrazolopyrimidines for the treatment of diseases mediated by Activin receptor-like kinase 2 (ALK2).[5] However, the inherent structural features of this compound suggest a broader and largely unexplored pharmacological potential.
This guide will illuminate these potential therapeutic avenues by dissecting the known biological activities of structurally analogous compounds. We will explore three primary hypotheses for its mechanism of action:
-
Monoamine Transporter Inhibition: Based on the pharmacology of related pyrrolidinophenones.
-
Opioid Receptor Modulation: Drawing parallels with potent analgesic compounds sharing the bromophenyl-pyrrolidine framework.
-
ALK2 Kinase Inhibition: Stemming from its current application in the synthesis of ALK2 inhibitors.
By providing a robust scientific rationale and detailed experimental workflows, this document aims to catalyze further investigation into the therapeutic applications of this compound.
Physicochemical Properties
A foundational understanding of a compound's physicochemical properties is paramount for any drug discovery program.
| Property | Value | Source |
| CAS Number | 1088410-99-4 | [3] |
| Molecular Formula | C₁₁H₁₄BrN | [3] |
| Molecular Weight | 240.14 g/mol | [4] |
| Boiling Point | 283.8°C at 760 mmHg | [4] |
| Storage | 2-8°C, dry and sealed | [3][4] |
Synthesis of this compound
While detailed, peer-reviewed synthesis protocols specifically for this compound are not abundant in the public domain, a general approach can be inferred from standard organic chemistry principles and the synthesis of related pyrrolidines.[1][6] A plausible synthetic route is the reductive amination of 3-(4-bromophenyl)pyrrolidine with formaldehyde, or the N-methylation of 3-(4-bromophenyl)pyrrolidine. The pyrrolidine ring itself can be constructed via a [3+2] cycloaddition reaction between an azomethine ylide and an electron-deficient alkene.[1]
Potential Therapeutic Applications and Mechanisms of Action
This section explores the hypothesized therapeutic applications of this compound based on the established pharmacology of structurally related compounds.
Monoamine Transporter Inhibition: A Potential Psychostimulant or Antidepressant Profile
Rationale: The pyrrolidine scaffold is a key feature of several potent monoamine transporter inhibitors, such as 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP).[3] These compounds are known to block the reuptake of dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to increased synaptic concentrations of these neurotransmitters.[7][8] This mechanism underlies their psychostimulant effects. The structural similarity of this compound to these compounds suggests it may also interact with monoamine transporters.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of monoamine transporters by this compound.
Experimental Validation:
To investigate this hypothesis, a series of in vitro assays should be conducted to determine the binding affinity and functional inhibition of this compound at human DAT, NET, and SERT.
Experimental Protocol: Monoamine Transporter Radioligand Binding Assay
-
Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd, and varying concentrations of this compound.
-
Controls:
-
Total Binding: Add assay buffer instead of the test compound.
-
Non-specific Binding: Add a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT).
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value from the competition curve and then determine the Ki value using the Cheng-Prusoff equation.[9]
Experimental Protocol: Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture: Use HEK293 cells stably expressing human DAT, NET, or SERT, grown to confluence in 96-well plates.
-
Pre-incubation: Wash the cells with Krebs-HEPES buffer and pre-incubate with varying concentrations of this compound.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) to initiate uptake.
-
Incubation: Incubate for a short period to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of substrate uptake.[7][10]
Opioid Receptor Modulation: A Potential Analgesic
Rationale: The 4-bromophenyl and pyrrolidine moieties are present in (1R)-1-[4-(4-bromophenyl)phenyl]-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethanol, a potent and selective mu-opioid receptor agonist with demonstrated analgesic properties in animal models.[11] This structural overlap suggests that this compound could also exhibit affinity for opioid receptors, potentially acting as an agonist, antagonist, or allosteric modulator.
Hypothesized Signaling Pathway:
Caption: Hypothesized inhibition of the ALK2 signaling pathway by this compound.
Experimental Validation:
To test for ALK2 inhibitory activity, an in vitro kinase assay can be employed.
Experimental Protocol: ALK2 Kinase Assay
-
Assay Components: Utilize purified recombinant ALK2 enzyme, a suitable substrate (e.g., casein or a synthetic peptide), and ATP.
-
Reaction Buffer: Prepare an appropriate kinase assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound.
-
Kinase Reaction: In a 96-well plate, combine the ALK2 enzyme, the substrate, and varying concentrations of the test compound. Initiate the reaction by adding ATP.
-
Controls:
-
Positive Control: Reaction with no inhibitor.
-
Negative Control: Reaction with no enzyme.
-
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes). [12]7. Detection: Quantify the kinase activity by measuring the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™, which measures ADP production as an indicator of kinase activity. [8][12]8. Data Analysis: Determine the IC₅₀ value for the inhibition of ALK2 kinase activity.
Future Directions and Conclusion
The therapeutic potential of this compound remains largely uncharted territory. The hypotheses presented in this guide, grounded in the established pharmacology of structurally related compounds, offer a strategic roadmap for future research. The provided experimental protocols furnish the necessary tools to systematically evaluate its activity as a monoamine transporter inhibitor, an opioid receptor modulator, and an ALK2 kinase inhibitor.
Should this initial screening yield promising results, further investigations, including in vivo animal models of depression, pain, and FOP, would be warranted. Structure-activity relationship (SAR) studies, exploring modifications to the bromophenyl and methylpyrrolidine moieties, could lead to the discovery of even more potent and selective compounds.
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A Technical Guide to 3-(4-Bromophenyl)-1-methylpyrrolidine: A Potent Research Tool for Probing Monoamine Neurotransmission
Abstract This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)-1-methylpyrrolidine, a research chemical with significant potential for neuroscience. Based on robust structure-activity relationship (SAR) analysis of closely related analogs, this compound is predicted to function as a potent and selective reuptake inhibitor at the dopamine (DAT) and norepinephrine (NET) transporters, with considerably lower affinity for the serotonin transporter (SERT). This profile suggests its utility as a valuable tool for investigating the neurobiology of dopaminergic and noradrenergic systems, the mechanisms of psychostimulant action, and the pathophysiology of disorders involving catecholamine dysregulation. This document details its chemical profile, hypothesized neuropharmacological mechanism, and provides validated, step-by-step experimental protocols for its characterization in both in vitro and in vivo models.
Introduction: The Significance of the 3-Aryl-Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its saturated, non-planar geometry provides a three-dimensional framework ideal for optimizing pharmacodynamic and pharmacokinetic properties. When substituted at the 3-position with an aryl group, the resulting 3-aryl-pyrrolidine motif becomes a cornerstone for potent central nervous system (CNS) agents, particularly those targeting monoamine transporters.[3][4][5]
This compound (CAS: 1088410-99-4) emerges from this class as a molecule of high interest.[6][7] While direct pharmacological data on this specific compound is not extensively published, its structure is a composite of features known to confer high affinity for catecholamine transporters. This guide synthesizes available data from closely related analogs to build a predictive pharmacological profile and provides the necessary experimental frameworks for its empirical validation.
Chemical Profile and Synthesis
The structural characteristics of this compound are key to its predicted biological activity. The N-methylated pyrrolidine provides the basic amine necessary for interaction with monoamine transporters, while the 4-bromophenyl group plays a crucial role in modulating binding affinity and selectivity.
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 1088410-99-4 | [6][7] |
| Molecular Formula | C₁₁H₁₄BrN | [7] |
| Molecular Weight | 240.14 g/mol | [7] |
| Predicted Target Class | Monoamine Transporter Inhibitor | Inferred |
Representative Synthetic Pathway
The synthesis of 3-aryl pyrrolidines can be efficiently achieved via modern catalytic methods. A robust and high-yield approach is the palladium-catalyzed hydroarylation of an N-alkyl pyrroline with a suitable aryl halide, such as 1-bromo-4-iodobenzene.[3][4] This method allows for direct and modular construction of the target scaffold from readily available precursors.
Caption: Proposed Mechanism: Blockade of DAT/NET Increases Synaptic Signaling.
Predicted Binding and Functional Profile
Based on the SAR data, a quantitative profile can be predicted. This profile positions the compound as an excellent tool for selectively interrogating catecholaminergic systems.
| Assay | Target | Predicted Potency | Rationale |
| Binding Affinity (Kᵢ) | Human DAT | Low nM (e.g., 5-25 nM) | Para-bromo substitution enhances affinity. [8][9] |
| Human NET | Low-to-mid nM (e.g., 10-50 nM) | Para-bromo substitution strongly enhances affinity. [8][9] | |
| Human SERT | >1000 nM | Halogenation at this position does not favor SERT binding. [8] | |
| Uptake Inhibition (IC₅₀) | Dopamine | Low nM | Potent binding correlates with functional inhibition. [9] |
| Norepinephrine | Low-to-mid nM | Potent binding correlates with functional inhibition. [9] | |
| Serotonin | >1000 nM | Weak binding leads to weak functional inhibition. |
Research Applications and Experimental Validation
The predicted profile makes this compound an ideal candidate for several research applications:
-
Probing DAT/NET Structure-Function: As a high-affinity ligand, it can be used in competitive binding assays to characterize other novel compounds.
-
Behavioral Neuroscience: Its expected psychostimulant properties can be leveraged in animal models of addiction, reward, cognition, and ADHD. [10][11]* Reference Compound: It can serve as a selective DAT/NET inhibitor standard, contrasting with non-selective agents like cocaine or SERT-selective agents like fluoxetine.
Protocol 1: In Vitro Monoamine Transporter Binding Assay
This protocol provides a self-validating system to empirically determine the binding affinity (Kᵢ) of the compound at human DAT, NET, and SERT.
Causality: Radioligand binding assays quantify the affinity of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from its target. The resulting inhibition constant (Kᵢ) is a direct measure of binding potency. Using specific radioligands for each transporter ensures target-specific data.
Methodology:
-
Preparation of Membranes: Utilize membranes from HEK293 cells stably expressing either human DAT (hDAT), hNET, or hSERT. Homogenize cells in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge to pellet membranes. Resuspend to a final protein concentration of 10-20 µg per well.
-
Radioligands:
-
hDAT: [³H]WIN 35,428 (a high-affinity cocaine analog). [8][12] * hNET: [³H]Nisoxetine (a selective NET inhibitor). [13][8] * hSERT: [³H]Paroxetine (a selective SERT inhibitor). [14][8]3. Assay Setup (96-well format):
-
To each well, add: 50 µL of assay buffer, 50 µL of radioligand at a final concentration near its Kₑ value, 50 µL of varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
Total Binding: Wells with vehicle instead of test compound.
-
Non-specific Binding (NSB): Wells with a high concentration of a known inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT) to saturate all specific binding sites.
-
-
Incubation: Incubate plates for 60-90 minutes at room temperature or 4°C to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through GF/B filtermats using a cell harvester. Wash 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filtermats, add scintillation cocktail, and count radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of radioligand and Kₑ is its dissociation constant.
-
Caption: Workflow for the In Vitro Radioligand Binding Assay.
Protocol 2: In Vivo Rodent Locomotor Activity Assay
This protocol assesses the psychostimulant effects of the compound by measuring changes in spontaneous movement in mice.
Causality: DAT and NET inhibitors increase extracellular dopamine and norepinephrine, particularly in motor and reward circuits like the nucleus accumbens and prefrontal cortex. [11]This neurochemical change reliably produces hyperlocomotion in rodents, a hallmark of psychostimulant activity. [8] Methodology:
-
Subjects: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals in a temperature and humidity-controlled facility with a 12-hour light/dark cycle.
-
Apparatus: Use standard open-field arenas (e.g., 40x40x40 cm) equipped with automated photobeam tracking systems to record horizontal and vertical activity.
-
Habituation: On the day of testing, place each mouse into an open-field arena and allow it to habituate for 30-60 minutes. This establishes a stable baseline of activity before drug administration. The rationale is to minimize the influence of novelty-induced exploration on the drug effect.
-
Drug Administration:
-
Prepare this compound in a vehicle solution (e.g., 0.9% saline with 5% DMSO).
-
After habituation, briefly remove the mice, administer the compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
A good starting dose range to test would be 1, 3, 10, and 30 mg/kg, alongside a vehicle control group.
-
-
Data Collection: Immediately return the mice to the arenas and record locomotor activity continuously for 90-120 minutes.
-
Data Analysis:
-
Quantify the total distance traveled, horizontal beam breaks, and vertical beam breaks (rearing) in 5- or 10-minute time bins.
-
Analyze the data using a two-way repeated measures ANOVA (Treatment x Time) followed by post-hoc tests (e.g., Dunnett's or Sidak's) to compare each dose group to the vehicle control at each time point.
-
Calculate the total activity over the entire session and analyze using a one-way ANOVA.
-
Off-Target Considerations
For a research tool to be reliable, its selectivity must be confirmed. A critical off-target to consider for any monoamine transporter inhibitor is monoamine oxidase (MAO), the primary enzyme for degrading catecholamines and serotonin. Inhibition of MAO could confound the interpretation of results. It is highly recommended to screen this compound for inhibitory activity against MAO-A and MAO-B using commercially available kits (e.g., fluorescence-based assays). [15][16][17]
Conclusion
This compound is a compelling research chemical poised for significant utility in neuroscience. Strong evidence from structure-activity relationships of related compounds predicts that it will act as a potent and selective inhibitor of the dopamine and norepinephrine transporters. This profile makes it an exemplary tool for dissecting the roles of catecholamine signaling in behavior, cognition, and disease. The experimental protocols detailed in this guide provide a clear path for researchers to empirically validate its pharmacological profile and deploy it effectively in their studies.
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Discovery and synthesis of novel bromophenyl-pyrrolidine compounds
An In-Depth Technical Guide to the Discovery and Synthesis of Novel Bromophenyl-Pyrrolidine Compounds
Introduction: The Pyrrolidine Scaffold in Modern Drug Discovery
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a cornerstone of medicinal chemistry.[1][2] Its prevalence in top-selling pharmaceuticals is a testament to its utility as a versatile scaffold.[3] Unlike flat, aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring create a non-planar, three-dimensional structure.[1] This "pseudorotation" allows for a more comprehensive exploration of pharmacophore space, enabling precise spatial orientation of substituents to optimize interactions with biological targets.[1] The nitrogen atom not only imparts basicity but also serves as a key point for substitution, with a vast majority of FDA-approved pyrrolidine drugs being substituted at the N-1 position.[1]
The introduction of a bromophenyl moiety to this scaffold offers a powerful tool for modulating pharmacological activity. The bromine atom can act as a hydrogen bond acceptor, influence metabolic stability, and provide a handle for further synthetic elaboration through reactions like palladium-catalyzed cross-coupling. This guide provides a comprehensive overview of the synthetic strategies, analytical characterization, and pharmacological evaluation of novel bromophenyl-pyrrolidine compounds, intended for researchers and scientists in the field of drug development.
Part 1: Strategic Synthesis of Bromophenyl-Pyrrolidine Cores
The construction of the 3-aryl-pyrrolidine motif is a key challenge, with several strategic approaches available. The choice of synthetic route is often dictated by the desired substitution pattern, stereochemistry, and the availability of starting materials.
Palladium-Catalyzed Alkene Hydroarylation
A highly effective and direct method for creating 3-aryl pyrrolidines involves the palladium-catalyzed hydroarylation of N-alkyl pyrrolines with aryl bromides.[4][5] This approach is particularly powerful as it forms the crucial C-C bond in a single, atom-economical step from readily available precursors.[5]
Causality of Method Selection: Traditional methods often require multi-step sequences. Palladium catalysis offers a more convergent approach.[4] The choice of an N-alkyl pyrroline over an N-acyl pyrroline is critical; N-acyl variants typically yield arylated alkene products, whereas N-alkyl substrates favor the desired hydroarylation pathway to produce the saturated pyrrolidine ring.[5] This divergence in reactivity underscores the subtle electronic and steric factors that govern the catalytic cycle.
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Methodological & Application
Application Note: Comprehensive Characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine
Introduction
3-(4-Bromophenyl)-1-methylpyrrolidine is a synthetic organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a substituted aromatic ring and a pyrrolidine moiety, makes it a valuable intermediate for the synthesis of more complex molecules. Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. This application note provides a detailed guide to the analytical methods for the thorough characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The protocols and discussions herein are designed to provide both procedural steps and the underlying scientific rationale, ensuring robust and reliable analytical outcomes.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₄BrN | [1] |
| Molecular Weight | 240.14 g/mol | [1] |
| CAS Number | 1088410-99-4 | [1] |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
| Boiling Point | 283.8°C at 760 mmHg | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are vital for confirming the identity and purity of this compound.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity within the molecule.
Protocol:
-
Sample Preparation:
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[5][6]
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30)
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
Temperature: 298 K
-
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.40 | Doublet | 2H | Ar-H (ortho to Br) |
| 7.15 | Doublet | 2H | Ar-H (meta to Br) |
| 3.28 - 3.38 | Multiplet | 1H | Pyrrolidine-CH |
| 2.94 - 3.00 | Multiplet | 1H | Pyrrolidine-CH₂ |
| 2.72 - 2.80 | Multiplet | 1H | Pyrrolidine-CH₂ |
| 2.61 - 2.69 | Multiplet | 1H | Pyrrolidine-CH₂ |
| 2.29 - 2.50 | Multiplet | 5H | Pyrrolidine-CH₂ and N-CH₃ |
| 1.71 - 1.88 | Multiplet | 1H | Pyrrolidine-CH₂ |
Note: The provided chemical shifts are based on existing data and may vary slightly depending on the specific experimental conditions.[7]
Expertise & Experience: The choice of CDCl₃ as the solvent is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple residual solvent peak. The multiplet nature of the pyrrolidine protons is expected due to complex spin-spin coupling.[8] The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. Proton-decoupled ¹³C NMR is typically used to simplify the spectrum to single peaks for each unique carbon atom.
Protocol:
-
Sample Preparation:
-
Accurately weigh 20-50 mg of this compound.[9]
-
Dissolve the sample in approximately 0.7 mL of CDCl₃ with TMS.
-
Filter if necessary and transfer to a 5 mm NMR tube.
-
-
Instrument Parameters (100 MHz Spectrometer):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
-
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C (quaternary, attached to pyrrolidine) |
| ~132 | Ar-CH (meta to Br) |
| ~129 | Ar-CH (ortho to Br) |
| ~120 | Ar-C (quaternary, attached to Br) |
| ~60 | Pyrrolidine-CH₂ (adjacent to N) |
| ~55 | Pyrrolidine-CH₂ (adjacent to N) |
| ~42 | N-CH₃ |
| ~38 | Pyrrolidine-CH |
| ~33 | Pyrrolidine-CH₂ |
Note: These are predicted chemical shifts based on the structure and typical values for similar functional groups. The actual spectrum should be carefully analyzed and compared to predicted values.[10][11]
Expertise & Experience: Due to the low natural abundance of ¹³C, a higher sample concentration and more scans are required compared to ¹H NMR.[12] The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromatic ring currents. The presence of the bromine atom will have a notable effect on the chemical shift of the carbon to which it is attached.
NMR Workflow Diagram:
Caption: General workflow for NMR analysis.
Mass Spectrometry (MS)
Principle: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.
Protocol (GC-MS with Electron Ionization):
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[13]
-
Ensure the sample is free of non-volatile impurities.
-
-
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Volume: 1 µL (splitless).
-
-
MS Parameters (Electron Ionization - EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Expected MS Data:
| m/z | Interpretation |
| 239/241 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for one bromine atom. |
| 183/185 | Fragment corresponding to the bromobenzoyl cation, a common fragment for such structures.[14] |
| 155/157 | Loss of CO from the bromobenzoyl cation.[14] |
Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in a ~1:1 ratio will result in ion peaks separated by 2 m/z units with nearly equal intensity for all bromine-containing fragments.[15][16]
Expertise & Experience: Gas Chromatography is a suitable introduction method for this compound due to its volatility. Electron Ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural confirmation and library matching.[17] The fragmentation of aromatic compounds containing bromine often involves cleavage of the C-Br bond and rearrangements within the aromatic ring.[18]
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is used to determine the purity of the compound and to quantify any impurities. A reverse-phase method is generally suitable for this type of moderately polar aromatic compound.[19][20]
Protocol (Reverse-Phase HPLC):
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.
-
-
HPLC Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 65% Acetonitrile and 35% Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Method Validation: The HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[1][21][22][23][24] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of impurities.
-
Linearity: A linear relationship between concentration and detector response.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Expertise & Experience: A C18 column is a good starting point for method development for aromatic compounds.[25] The mobile phase composition can be adjusted to optimize the retention time and resolution. The addition of formic acid helps to improve peak shape by protonating any residual silanols on the stationary phase and ensuring the amine is protonated. UV detection at 254 nm is appropriate due to the presence of the aromatic ring.
HPLC Analysis Workflow:
Caption: Workflow for HPLC purity analysis.
Elemental Analysis
Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. This is a fundamental technique for confirming the empirical and molecular formula of a synthesized compound.[26][27]
Protocol (CHNS/O Analyzer):
-
Sample Preparation:
-
Ensure the sample is homogenous and thoroughly dried to remove any residual solvent.
-
Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.[7]
-
-
Instrument Parameters:
Expected Results for C₁₁H₁₄BrN:
| Element | Theoretical % |
| Carbon (C) | 54.99 |
| Hydrogen (H) | 5.87 |
| Nitrogen (N) | 5.83 |
Expertise & Experience: The experimentally determined percentages should be within ±0.4% of the theoretical values for the sample to be considered pure.[26] It is crucial to use a high-purity, homogenous sample for accurate results. This technique is highly sensitive to impurities, making it an excellent method for purity verification.
Conclusion
The analytical methods described in this application note provide a comprehensive framework for the characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, HPLC for purity assessment, and elemental analysis for empirical formula verification establishes a robust quality control process. Adherence to these protocols will ensure the generation of reliable and accurate data, which is essential for the use of this compound in research and development.
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Lead Sciences. This compound. [Link]
-
Journal of Chromatographic Science. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. [Link]
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University of Cambridge. NMR Sample Preparation. [Link]
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Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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MySkinRecipes. This compound. [Link]
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PubMed. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
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Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
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Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]
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CEITEC. Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). [Link]
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Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. [Link]
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Analytical Methods (RSC Publishing). Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis: a simple and industry-ready approach for process optimisation. [Link]
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HELIX Chromatography. HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. [Link]
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IIT Guwahati. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]
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The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]
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University of California, Davis. Sample Preparation Guidelines for GC-MS. [Link]
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AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]
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Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
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ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum (400.... [Link]
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ICH. Validation of Analytical Procedures Q2(R2). [Link]
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University of Calgary. CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
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PubMed Central. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. [Link]
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IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
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Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
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PubMed Central. Computational mass spectrometry for small molecules. [Link]
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ACS Publications. Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection | Analytical Chemistry. [Link]
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Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ResearchGate. (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. [Link]
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Application Note: Comprehensive Structural Characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine using NMR and Mass Spectrometry
Abstract
This application note provides a detailed technical guide for the definitive structural elucidation of 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS No: 1088410-99-4), a key building block in contemporary drug discovery.[1][2] We present a multi-technique analytical approach employing high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. The methodologies described herein are designed to be self-validating, ensuring the highest degree of confidence in the compound's identity, purity, and structural integrity.
Introduction: The Importance of Rigorous Characterization
This compound incorporates two privileged structural motifs in medicinal chemistry: the pyrrolidine ring and a halogenated aromatic system. The pyrrolidine scaffold is a cornerstone of many FDA-approved drugs, valued for its ability to confer favorable physicochemical properties such as aqueous solubility while providing a rigid, three-dimensional structure for precise interaction with biological targets.[2] The bromophenyl group serves as a versatile synthetic handle, often utilized for further molecular elaboration via cross-coupling reactions.[3]
Given its role as a precursor in complex syntheses, the unambiguous structural verification of this compound is paramount. Failure to confirm its identity and purity can have cascading effects, compromising downstream synthetic steps and leading to the generation of erroneous biological data. This guide establishes an authoritative protocol using the synergistic power of NMR and Mass Spectrometry to provide an unequivocal analytical fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Framework
NMR spectroscopy is the gold standard for determining the precise connectivity and spatial arrangement of atoms within a small molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can construct a detailed molecular map.
Protocol: NMR Sample Preparation
The quality of NMR data is directly dependent on the quality of the sample. This protocol ensures an optimally prepared sample for high-resolution analysis.
Rationale for Solvent Choice: Deuterated solvents are essential for ¹H NMR because they lack protons that would otherwise create an overwhelmingly large solvent signal, obscuring the signals from the analyte.[4] Deuterated chloroform (CDCl₃) is an excellent first choice for many non-polar to moderately polar organic molecules due to its good dissolving power and volatility, which simplifies sample recovery.[4]
Methodology:
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.
-
Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication in a water bath can assist with less soluble samples.
-
Transfer & Analysis: Carefully place the NMR tube into the spectrometer's spinner turbine, ensuring the correct depth, and insert it into the NMR magnet for analysis.
1D NMR Analysis: The First Look
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide the foundational data for structural analysis.
-
¹H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (through spin-spin coupling, or multiplicity).[5]
-
¹³C NMR: Reveals the number of unique carbon environments in the molecule.
Acquisition Protocol (Typical Parameters for a 400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and signal resolution.
-
For ¹H NMR: Acquire data with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
For ¹³C NMR: Acquire data using a proton-decoupled pulse sequence with a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate 512-1024 scans to achieve an adequate signal-to-noise ratio.
Expected ¹H and ¹³C NMR Data: The chemical structure and expected spectral data for this compound are summarized below.
Structure and Atom Numbering:
Caption: Structure and numbering for this compound.
| Atom Position | Expected ¹H Shift (ppm) | Multiplicity | Integration | Expected ¹³C Shift (ppm) |
| N-CH₃ | ~2.4 | Singlet (s) | 3H | ~42 |
| H-2, H-5 | 2.2 - 3.2 | Multiplets (m) | 4H | ~55, ~63 |
| H-3 | ~3.3 | Multiplet (m) | 1H | ~40 |
| H-4 | 1.8 - 2.5 | Multiplets (m) | 2H | ~33 |
| H-2'/H-6' | ~7.1 | Doublet (d) | 2H | ~130 |
| H-3'/H-5' | ~7.4 | Doublet (d) | 2H | ~132 |
| C-1' | - | - | - | ~142 |
| C-4' | - | - | - | ~120 |
Note: The protons on the pyrrolidine ring (H-2, H-4, H-5) are diastereotopic and will exhibit complex splitting patterns.[6]
2D NMR Analysis: Unambiguous Assignment
While 1D NMR provides a wealth of information, complex spin systems and signal overlap can make definitive assignments challenging. Two-dimensional (2D) NMR experiments are used to resolve these ambiguities by revealing correlations between nuclei.
Causality for 2D NMR:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is indispensable for tracing the proton connectivity within the pyrrolidine ring.[7][8]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (a one-bond correlation). This provides a powerful and unambiguous method to assign carbon signals based on the more easily assigned proton signals.[7][9][10]
NMR Analysis Workflow:
Caption: Workflow for definitive structural elucidation using 1D and 2D NMR.
Expected 2D Correlations:
-
COSY: Cross-peaks will be observed between H-2↔H-3, H-3↔H-4, and H-4↔H-5, confirming the pyrrolidine ring's aliphatic chain. Aromatic protons H-2'/H-6' will show a correlation with H-3'/H-5'.
-
HSQC: A cross-peak will appear for every proton-carbon pair, directly linking the signals listed in the table above (e.g., the proton signal at ~2.4 ppm will correlate to the carbon signal at ~42 ppm, confirming the N-CH₃ group).
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental formula.[11]
Rationale for Ionization and Analyzer Choice
Ionization Method: Electrospray Ionization (ESI) For drug-like molecules, "soft" ionization techniques are preferred because they impart minimal energy to the analyte, preventing fragmentation and ensuring the molecular ion is observed.[12][13] Electrospray Ionization (ESI) is an ideal choice for this compound as it is a polar molecule that can be readily protonated in solution to form a stable [M+H]⁺ ion.[14] This contrasts with "hard" techniques like Electron Ionization (EI), which would cause extensive fragmentation, potentially making the molecular ion difficult to identify.[14][15]
Mass Analyzer: Quadrupole A quadrupole mass analyzer acts as a mass filter, allowing only ions of a specific m/z to pass through to the detector at any given time.[16][17] By scanning the applied voltages, a full mass spectrum can be generated. Quadrupole analyzers are robust, reliable, and commonly found in pharmaceutical labs for routine sample analysis.[18][19]
Protocol: ESI-MS Data Acquisition
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a 50:50 mixture of methanol and water. A trace amount of formic acid (0.1%) can be added to promote the formation of the protonated [M+H]⁺ ion.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage (e.g., +3.5 to +4.5 kV) to the ESI capillary to generate a fine spray of charged droplets. Use a heated nebulizing gas (e.g., nitrogen) to assist in desolvation.
-
Mass Analysis: Scan the quadrupole mass analyzer over a relevant mass range (e.g., m/z 100-400) to detect the ions.
Mass Spectrometry Analysis Workflow:
Caption: Workflow for ESI-MS analysis using a quadrupole mass analyzer.
Data Interpretation: The Bromine Isotopic Signature
A key self-validating feature in the mass spectrum of this compound is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic isotopic pattern where two peaks of roughly equal intensity are observed, separated by 2 m/z units.[20]
Expected Mass Spectrometry Data:
| Ion Species | Formula | Isotope | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ | C₁₁H₁₅BrN⁺ | ⁷⁹Br | 240.0437 | ~100% |
| [M+H]⁺ | C₁₁H₁₅BrN⁺ | ⁸¹Br | 242.0417 | ~98% |
The observation of this distinct doublet at m/z 240 and 242 is definitive proof of the presence of one bromine atom and provides strong confirmation of the compound's elemental composition and molecular weight.
Conclusion
The combination of 1D and 2D NMR spectroscopy with ESI mass spectrometry provides a robust and comprehensive analytical workflow for the characterization of this compound. NMR spectroscopy confirms the precise atomic connectivity and chemical environment of each atom in the molecule, while mass spectrometry validates the molecular weight and elemental formula through the observation of the protonated molecular ion and its characteristic bromine isotopic pattern. Following these protocols ensures the unequivocal identification of this critical synthetic intermediate, upholding the standards of scientific integrity required in research and drug development.
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Experimental protocols for using 3-(4-Bromophenyl)-1-methylpyrrolidine in cell culture
An Application Guide for the In Vitro Characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a synthetic organic compound featuring a substituted pyrrolidine ring, a structure found in numerous natural alkaloids and pharmacologically active molecules.[1] While extensive, peer-reviewed studies on the specific cellular effects of this compound (CAS: 1088410-99-4) are not yet prevalent in the public domain, it has been identified as a useful reagent in the synthesis of pyrazolopyrimidines designed for the treatment of diseases mediated by Activin receptor-like kinase 2 (ALK2).[2]
ALK2 is a transmembrane serine/threonine kinase that functions as a Type I receptor in the Bone Morphogenetic Protein (BMP) signaling pathway. This pathway is critical for embryonic development and tissue homeostasis. Dysregulation of ALK2 is implicated in several diseases, most notably fibrodysplasia ossificans progressiva (FOP). This link suggests that this compound, or its derivatives, may have potential as modulators of this key signaling cascade.
This guide provides a comprehensive framework for researchers and drug development professionals to conduct an initial in-vitro characterization of this compound. The protocols herein are designed to establish a foundational understanding of the compound's safety, stability, cytotoxicity, and its potential mechanism of action related to the ALK2 pathway.
Section 1: Compound Handling and Solution Preparation
Prior to any biological experimentation, proper handling and preparation of the compound are paramount to ensure experimental reproducibility and user safety. The toxicological properties of this compound have not been fully investigated.[3] Therefore, caution is advised.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[3][4]
-
Engineering Controls: Handle the solid compound and concentrated stock solutions only within a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
-
Hazard Profile: The compound is classified as an irritant and may be harmful if ingested or inhaled. It may cause skin, eye, and respiratory irritation.[3][5]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[5] For skin contact, wash immediately with plenty of soap and water.[3] If inhaled, move the person to fresh air.[5]
Preparation of a Sterile Stock Solution
The use of a concentrated stock solution is essential for accurate and repeatable dosing in cell culture experiments. Given its organic structure, Dimethyl Sulfoxide (DMSO) is a recommended solvent.
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-computation: The molecular weight of this compound is 240.14 g/mol .[6][7] To prepare 1 mL of a 10 mM solution, you will need:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 240.14 g/mol * 1000 = 2.40 mg
-
-
Weighing: In a chemical fume hood, accurately weigh approximately 2.40 mg of solid this compound into a sterile 1.5 mL or 2.0 mL microcentrifuge tube. Record the exact weight.
-
Solubilization: Add the appropriate volume of sterile, anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 2.40 mg, add 1.0 mL of DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. The solid compound should be stored at 2-8°C in a dry, sealed container.[6][7]
Assessment of Stability in Cell Culture Medium
A compound's stability and solubility in aqueous culture medium can significantly impact experimental outcomes.[8] Precipitation can lead to inaccurate dosing, while degradation can result in loss of activity or the formation of toxic byproducts.
Protocol 2: Preliminary Stability and Solubility Check
-
Preparation: Prepare a working solution of the compound at the highest intended concentration (e.g., 100 µM) in your specific cell culture medium (e.g., DMEM + 10% FBS). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Incubation: Incubate the medium containing the compound under standard cell culture conditions (37°C, 5% CO₂) for a duration matching your longest planned experiment (e.g., 72 hours).
-
Visual Inspection: At regular intervals (0, 24, 48, 72 hours), visually inspect the medium under a microscope for any signs of precipitation (crystals, cloudiness).
-
Advanced Analysis (Recommended): For definitive stability data, analyze the concentration of the parent compound in the incubated medium over time using a sensitive analytical method like LC-MS/MS.[8] This can quantify the rate of degradation.
Section 2: Foundational Cytotoxicity Profiling
Determining a compound's effect on cell viability is the first step in its biological characterization. This establishes a therapeutic window and informs the concentrations used in subsequent mechanistic assays. The MTT assay, which measures the metabolic activity of living cells, is a standard, robust method for this purpose.[9][10][11]
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Protocol 3: Determining the IC₅₀ using an MTT Assay
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Dilution: Prepare a 2X serial dilution series of this compound in complete medium. A typical starting concentration might be 200 µM (2X), serially diluted down. Include a "vehicle control" (medium with DMSO, 0.2% final concentration) and a "no cells" blank control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Return the plate to the incubator for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT stock solution to each well.[12] Incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 10 minutes.
-
Data Acquisition: Read the absorbance of the plate on a microplate reader at 570 nm.
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
-
Plot Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
-
Determine IC₅₀: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response) in software like GraphPad Prism to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.
| Parameter | Description | Example Values |
| Cell Line | Model system for testing | HeLa, HEK293, U2OS |
| Seeding Density | Cells per well | 5,000 cells/well |
| Concentration Range | Range of compound dilutions | 0.1 µM - 100 µM |
| Incubation Time | Duration of compound exposure | 24h, 48h, 72h |
| IC₅₀ | Half-maximal inhibitory concentration | To be determined |
Causality and Trustworthiness: The MTT assay measures metabolic activity, which is often a proxy for viability.[10] However, a compound could inhibit mitochondrial function without causing cell death, leading to a misleadingly low IC₅₀.[13] To validate your results, consider a complementary assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay, or a direct cell count using Trypan Blue exclusion.[11][14]
Section 3: Investigating the Mechanism of Action
Based on its utility in synthesizing ALK2 inhibitors, a primary hypothesis is that this compound may directly or indirectly modulate the BMP/ALK2 signaling pathway. The following protocols are designed to test this hypothesis.
The ALK2 Signaling Pathway
The canonical BMP/ALK2 pathway is initiated when a BMP ligand (e.g., BMP2, BMP7) binds to a BMP Type II receptor (BMPR2). This complex then recruits and phosphorylates the Type I receptor, ALK2, at its GS domain. Activated ALK2 phosphorylates the downstream effector proteins SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). Phosphorylated SMADs then form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of target genes, such as ID1 (Inhibitor of DNA binding 1).
Caption: Simplified diagram of the canonical BMP/ALK2/SMAD signaling pathway.
Protocol 4: Assessing SMAD1/5 Phosphorylation via Western Blot
This protocol directly measures the activation state of the ALK2 kinase by quantifying its immediate downstream target, phosphorylated SMAD1/5.
-
Cell Culture and Treatment:
-
Seed cells (e.g., C2C12 myoblasts, which are responsive to BMP) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the IC₅₀) or vehicle for 1-2 hours.
-
Stimulate the cells with a known ALK2 ligand, such as BMP7 (50 ng/mL), for 30-60 minutes. Include a non-stimulated control.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated SMAD1/5 (p-SMAD1/5) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Validation: Strip the membrane and re-probe for total SMAD1/5 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the p-SMAD1/5 signal relative to total SMAD1/5 in the presence of the compound would indicate inhibitory activity.
-
Conclusion and Future Directions
This application note provides a structured, hypothesis-driven approach to the initial characterization of this compound. By systematically evaluating its stability, cytotoxicity, and effect on a plausible signaling pathway, researchers can generate the foundational data necessary for further investigation.
Positive results from these assays—specifically, a dose-dependent inhibition of BMP-induced SMAD1/5 phosphorylation at non-toxic concentrations—would provide strong evidence for pursuing this compound as a potential ALK2 pathway modulator. Subsequent steps would involve:
-
Target Engagement Assays: Confirming direct binding to ALK2.
-
Kinase Selectivity Profiling: Testing the compound against a panel of other kinases to determine its specificity.
-
Downstream Functional Assays: Assessing effects on downstream cellular processes regulated by ALK2, such as osteogenic differentiation.
-
Lead Optimization: Using this compound as a scaffold for medicinal chemistry efforts to improve potency and drug-like properties.
This rigorous, multi-faceted approach is essential for validating novel compounds and advancing them through the drug discovery pipeline.
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In vivo administration of 3-(4-Bromophenyl)-1-methylpyrrolidine in animal models
An Application Guide for the Preclinical In Vivo Evaluation of 3-(4-Bromophenyl)-1-methylpyrrolidine
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the in vivo administration of this compound in animal models. Given its structural similarity to known psychoactive compounds, this guide contextualizes its potential mechanism as a dopamine transporter inhibitor. We present detailed protocols, experimental design considerations, and the ethical framework necessary for conducting robust and reproducible preclinical studies. This guide is structured to explain the causality behind experimental choices, ensuring a foundation of scientific integrity and trustworthiness.
Introduction to this compound
This compound is a synthetic compound with the CAS Number 1088410-99-4[1][2][3]. Structurally, it belongs to a class of pyrrolidine derivatives. The presence of the N-methylpyrrolidine moiety attached to a phenyl ring is a common feature in a class of compounds known as pyrrolidinophenones, many of which are potent inhibitors of monoamine transporters[4][5]. Specifically, compounds like pyrovalerone and 3,4-Methylenedioxypyrovalerone (MDPV) are well-characterized inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET)[6][7]. This structural analogy strongly suggests that this compound may exhibit similar neuropharmacological activity, making it a candidate for investigation in neuropsychiatric or neurological disorders.
In vivo studies are indispensable for characterizing the pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profile of such a novel compound, translating in vitro findings into a systemic biological context.
Section 1: Compound Characterization and Formulation
Before any in vivo administration, the test article must be thoroughly characterized to ensure the reliability and reproducibility of the study.
1.1. Purity and Identity Verification The purity of this compound should be ≥95%, as confirmed by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The identity should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry to ensure the correct structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1088410-99-4 | [1][3] |
| Molecular Formula | C₁₁H₁₄BrN | [2][3] |
| Molecular Weight | 240.14 g/mol | [2] |
| Purity | Typically ≥95% | [2][3] |
| Physical Form | Solid | |
| Storage | 2-8°C, dry and sealed | [2][3] |
| Boiling Point | 283.8°C at 760 mmHg |[2] |
1.2. Formulation for In Vivo Administration The choice of vehicle is critical and depends on the compound's solubility and the intended route of administration.
-
Aqueous Solutions: For soluble compounds, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) is preferred. The pH of the final formulation should be adjusted to a physiologically compatible range (~7.0-7.4) to prevent irritation and ensure animal welfare[8].
-
Suspensions: For poorly soluble compounds, a suspension can be made using vehicles like 0.5% methylcellulose or carboxymethylcellulose (CMC) in sterile water. Ensure the suspension is homogenous before each administration.
-
Solubilizing Agents: In some cases, a small percentage of a solubilizing agent like Tween 80 or DMSO may be necessary. However, the concentration of such agents must be kept to a minimum and a vehicle-only control group must be included, as they can have their own biological effects. For instance, DMSO should typically not exceed 10% of the total injection volume.
Causality: An improper formulation can lead to poor bioavailability, localized toxicity (e.g., necrosis with subcutaneous injections of acidic solutions), or experimental artifacts[8]. Therefore, formulation development is a self-validating step; a stable, physiologically compatible formulation is required for meaningful results.
Section 2: Hypothesized Mechanism of Action at the Dopamine Transporter
The dopamine transporter (DAT) is a presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby terminating dopaminergic signaling[9]. Inhibition of DAT increases the concentration and duration of dopamine in the synapse, a mechanism central to the action of therapeutic agents for ADHD (e.g., methylphenidate) and drugs of abuse (e.g., cocaine)[7][9]. Given the structural similarity of this compound to potent DAT inhibitors like MDPV[5], it is hypothesized to act by a similar mechanism.
Caption: Action of a DAT inhibitor at the dopaminergic synapse.
Section 3: Ethical Considerations in Animal Research
All research involving animal models must be conducted with the highest ethical standards and receive prior approval from an Institutional Animal Care and Use Committee (IACUC) or equivalent ethics board[10]. The principles of the 3Rs (Replacement, Reduction, Refinement) are paramount[11].
-
Replacement: Use non-animal methods where possible. In vivo studies should only be conducted when necessary to understand systemic effects.
-
Reduction: Use the minimum number of animals required to obtain statistically significant data. Power analysis should be performed during experimental design.
-
Refinement: All procedures must be refined to minimize pain, suffering, and distress[11]. This includes using appropriate restraint techniques, correct needle gauges, and providing post-procedural monitoring.
For psychoactive compounds, additional considerations are necessary, including monitoring for adverse behavioral effects and the potential for abuse liability, which may require specific housing and handling protocols[12][13].
Section 4: In Vivo Experimental Design
A well-designed experiment is crucial for obtaining reliable data.
Caption: A generalized workflow for in vivo compound evaluation.
4.1. Animal Model Selection
-
Species: Mice and rats are the most common models for initial PK and PD studies due to their well-characterized physiology and genetics[14]. Rats are often preferred for surgical procedures or frequent blood sampling due to their larger size[15].
-
Strain: The choice of strain (e.g., C57BL/6 mice, Sprague-Dawley rats) can influence metabolic rates and behavioral responses. The selection should be based on the specific research question and consistency with historical data.
4.2. Route of Administration (ROA) The choice of ROA significantly impacts the rate of absorption and bioavailability of the compound[16].
Table 2: Comparison of Common Parenteral Administration Routes
| Route | Description | Advantages | Disadvantages | Typical Absorption |
|---|---|---|---|---|
| Intravenous (IV) | Injection directly into a vein (e.g., tail vein) | 100% bioavailability, rapid onset, precise dose delivery | Requires skill, potential for embolism, limited volume | Immediate |
| Intraperitoneal (IP) | Injection into the peritoneal cavity | Large surface area for absorption, easier than IV | Risk of injecting into organs, potential for peritonitis, first-pass metabolism | Rapid (5-10 min) |
| Subcutaneous (SC) | Injection into the space beneath the skin | Slower, sustained absorption; can be used for suspensions | Slower onset, potential for local irritation, variable absorption | Slow |
| Oral (PO) | Administration via gavage into the stomach | Clinically relevant route, non-invasive | Subject to first-pass metabolism, variable absorption | Variable |
4.3. Dose Selection Initial dose selection for a novel compound is often based on in vitro potency (e.g., IC₅₀ at the dopamine transporter) and data from structurally related compounds. A dose-ranging pilot study is essential to determine a range that elicits a biological effect without causing severe toxicity[14]. This typically involves at least three dose levels (low, medium, high)[14].
Section 5: Detailed Administration Protocols
All procedures should be performed by trained personnel using aseptic techniques[16]. Substances for parenteral delivery should be sterile and isotonic where possible[16].
Table 3: Recommended Administration Volumes and Needle Gauges
| Species | Route | Max Volume (bolus) | Recommended Needle Gauge | Source(s) |
|---|---|---|---|---|
| Mouse (~25g) | IV | 0.2 mL | 27-30 G | [16] |
| IP | 1.0 mL (max 2-3 mL) | 25-27 G | [16] | |
| SC | 1.0 mL/site (max 2-3 mL) | 25-27 G | [16] | |
| Rat (~250g) | IV | 0.5 mL (5 mL/kg) | 23-25 G | [8][15] |
| IP | 2.5 mL (5-10 mL/kg) | 23-25 G | [17] |
| | SC | 2.5 mL/site (5-10 mL/kg) | 23-25 G |[17] |
Protocol 1: Intraperitoneal (IP) Injection in Mice
Adapted from Allen Institute for Brain Science (2020)[18] and Boston University IACUC[8].
Materials:
-
Test compound formulated in a suitable vehicle.
-
Sterile 1 mL syringe.
-
Sterile 25-27 gauge needle.
-
70% ethanol.
-
Appropriate personal protective equipment (PPE).
Procedure:
-
Restraint: Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Ensure the head is tilted slightly downwards to move abdominal organs away from the injection site.
-
Site Identification: The injection site is in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and major blood vessels.
-
Injection: Insert the needle at a 15-30 degree angle, bevel up. Once the abdominal wall is penetrated (a slight "pop" may be felt), aspirate briefly by pulling back on the plunger. If no blood or fluid appears, inject the solution smoothly.
-
Withdrawal: Withdraw the needle swiftly and return the mouse to its cage.
-
Monitoring: Observe the animal for at least 15-30 minutes post-injection for any signs of distress, such as abdominal guarding, lethargy, or respiratory changes.
Protocol 2: Intravenous (IV) Tail Vein Injection in Rats
Adapted from Indiana University Bloomington LAR[15] and Boston University IACUC[8].
Materials:
-
Test compound formulated in a sterile, isotonic vehicle.
-
Sterile 1 mL syringe.
-
Sterile 23-25 gauge needle or butterfly catheter.
-
A rat restraint device.
-
Heat lamp or warm water bath to induce vasodilation.
-
70% ethanol.
-
Appropriate PPE.
Procedure:
-
Restraint & Vasodilation: Place the rat in a suitable restraint device, allowing access to the tail. Warm the tail using a heat lamp or by immersing it in warm water (~40°C) for 1-2 minutes to dilate the lateral tail veins, which run along either side of the tail.
-
Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the vein.
-
Injection: Position the needle, bevel up, nearly parallel to the vein. Carefully insert the needle into the vein. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the solution slowly and steadily. If significant resistance is felt or a subcutaneous bleb (bubble) forms, the needle is not in the vein. If this occurs, withdraw the needle, apply gentle pressure to the site, and attempt injection at a more proximal site. A maximum of three attempts per vein is recommended[17].
-
Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with gauze to prevent bleeding. Return the rat to its cage and monitor for any adverse reactions.
Section 6: Post-Administration Evaluation
The goal of in vivo administration is to assess the compound's effects on the whole organism.
6.1. Pharmacokinetic (PK) Analysis PK studies determine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug.
-
Study Design: Animals are administered the compound, and blood samples are collected at specific time points (e.g., 5, 15, 30, 60, 120, 240 minutes) via tail vein, saphenous vein, or terminal cardiac puncture.
-
Analysis: Plasma concentrations of the parent compound and its potential metabolites are quantified using analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[19]. This data is used to calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), and area under the curve (AUC).
-
Relevance: Understanding the PK profile is essential for designing rational dosing regimens for subsequent efficacy studies and for correlating drug exposure with the observed pharmacological effects[20][21].
6.2. Pharmacodynamic (PD) and Behavioral Analysis PD studies measure the biological effect of the drug. For a putative DAT inhibitor, relevant behavioral assays include:
-
Locomotor Activity: DAT inhibitors typically increase spontaneous locomotor activity. This can be quantified in an open-field arena using automated beam-break systems[5].
-
Stereotypy: At higher doses, DAT inhibitors can induce repetitive, stereotyped behaviors (e.g., sniffing, gnawing), which can be scored by a trained observer.
-
Drug Discrimination: This assay assesses the subjective effects of a drug by training animals to recognize it from a vehicle.
-
Self-Administration: This is the gold standard for assessing the abuse potential of a compound, where animals learn to perform a task (e.g., lever press) to receive an infusion of the drug.
By correlating PK data with PD outcomes (a PK/PD study), researchers can establish an exposure-response relationship, which is a critical step in preclinical drug development[22].
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Lee, K. H., et al. (2020). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. Retrieved from [Link]
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Norwegian University of Science and Technology (NTNU). (2019). Administration of substances to rodents. Retrieved from [Link]
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Hrusha, A., & Ventura-Clapier, R. (2020). Ethical and legal aspects of in vivo experimental biomedical research. ResearchGate. Retrieved from [Link]
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Allen Institute for Brain Science. (2020). Intraperitoneal Injection in an Adult Mouse. protocols.io. Retrieved from [Link]
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Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Retrieved from [Link]
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Indiana University Bloomington Laboratory Animal Resources. (n.d.). Guidelines for Anesthesia and Analgesia in Rats. IU Research. Retrieved from [Link]
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He, J. X., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]
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Scientific Committee on Consumer Safety. (2011). Opinion on N-methyl-2-pyrrolidone (NMP). European Commission. Retrieved from [Link]
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Malley, L. A., et al. (2001). Chronic toxicity and oncogenicity of N-methylpyrrolidone (NMP) in rats and mice by dietary administration. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2015). Inert Reassessments: N-methylpyrrolidone (CAS Reg. No. 872-50-4). Retrieved from [Link]
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Lepak, A. J., & Andes, D. R. (2023). Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]
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Saillenfait, A. M., et al. (2003). Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Food and Chemical Toxicology. Retrieved from [Link]
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Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed Central. Retrieved from [Link]
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Rodent MDA. (n.d.). Researchers. Retrieved from [Link]
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Gómez-Vallejo, V., et al. (2022). Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. MDPI. Retrieved from [Link]
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Singh, J., et al. (2018). Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines. European Journal of Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
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Ledesma, R., et al. (2014). Anesthesia with Intraperitoneal Propofol, Medetomidine, and Fentanyl in Rats. PubMed Central. Retrieved from [Link]
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Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. PubMed. Retrieved from [Link]
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Wohlfarth, A., et al. (2017). In Vitro and In Vivo Metabolite Identification Studies for the New Synthetic Opioids Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl. The AAPS Journal. Retrieved from [Link]
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Drewe, J., & Guitard, P. (1993). In vitro-in vivo correlation for modified-release formulations. Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Batool, A., et al. (2022). 4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. MDPI. Retrieved from [Link]
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Glennon, R. A., & Dukat, M. (2016). Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP). PubMed Central. Retrieved from [Link]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central. Retrieved from [Link]
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Application Note & Protocol: Characterizing the Binding Affinity of 3-(4-Bromophenyl)-1-methylpyrrolidine at the Human Dopamine Transporter via Radioligand Binding Assay
Abstract
This document provides a comprehensive, field-tested protocol for characterizing the binding properties of the novel compound, 3-(4-Bromophenyl)-1-methylpyrrolidine, at the human dopamine transporter (DAT). The structural motif of a substituted phenylpyrrolidine is prevalent in compounds known to interact with monoamine transporters, making DAT a high-priority target for initial investigation.[1] Radioligand binding assays are the gold standard for quantifying the affinity between a ligand and its target receptor due to their sensitivity and robustness.[2][3] This guide details two fundamental experiments: a saturation assay to determine the affinity (Kd) and density (Bmax) of the selected radioligand for DAT, and a competitive inhibition assay to determine the binding affinity (Ki) of this compound. We provide step-by-step methodologies, from membrane preparation to data analysis, grounded in the principles of receptor pharmacology to ensure scientific rigor and reproducibility.
Scientific Foundation: The Principle of Radioligand Binding
Radioligand binding assays directly measure the interaction of a ligand with a receptor.[4] The core principle relies on the law of mass action, which describes the equilibrium between a ligand and a receptor.[5][6]
-
Saturation Binding: In this experiment, a fixed amount of a biological preparation (e.g., cell membranes expressing the receptor) is incubated with increasing concentrations of a radiolabeled ligand ('radioligand').[7][8] As the radioligand concentration increases, binding to the receptor becomes saturated. Analysis of this saturation curve allows for the determination of two key parameters:
-
Competitive Binding: This assay is used to determine the affinity of an unlabeled test compound (the 'competitor').[2][10] Here, the receptor preparation is incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled competitor. The competitor displaces the radioligand from the receptor in a concentration-dependent manner. The primary output is the:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the competitor that displaces 50% of the specific binding of the radioligand.[2] This value is then converted to the Ki.
-
Ki (Inhibition Constant): An intrinsic measure of the affinity of the competitor for the receptor, calculated from the IC50 using the Cheng-Prusoff equation.[11][12] This conversion is crucial as the IC50 value is dependent on the concentration of the radioligand used in the assay.[12][13]
-
A critical aspect of any binding assay is distinguishing specific binding (to the receptor of interest) from non-specific binding (to other components like the filter or membrane lipids).[8][14] Non-specific binding is measured by including a high concentration of an unlabeled ligand that fully saturates the target receptors, ensuring that any remaining radioligand binding is non-specific.[14][15] Specific binding is then calculated as the difference between total binding and non-specific binding.[9]
Figure 1. Principle of Competitive Radioligand Binding.
Materials and Reagents
This protocol is based on a standard filtration binding assay, which separates receptor-bound radioligand from free radioligand by rapid vacuum filtration.[2][16]
| Reagent / Material | Supplier & Cat. No. (Example) | Purpose & Rationale |
| Test Compound | N/A | This compound. Stock solution prepared in 100% DMSO. |
| Radioligand | PerkinElmer: NET1057 | [³H]WIN 35,428 or [³H]BTCP. A well-characterized, high-affinity DAT ligand.[17] |
| Biological Source | ATCC: CRL-11554 | HEK293 cells stably transfected with the human Dopamine Transporter (hDAT). |
| Non-specific Agent | Sigma-Aldrich: B129 | 10 µM Benztropine (BTCP) or 100 µM Nomifensine.[17] Saturates DAT to define non-specific binding. |
| Lysis/Binding Buffer | In-house preparation | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. Standard physiological buffer for DAT binding. |
| Wash Buffer | In-house preparation | Ice-cold 50 mM Tris-HCl, pH 7.4. Low temperature minimizes ligand dissociation during washes. |
| Filtration Plates | Millipore: MSHVN4510 | 96-well glass fiber filters (GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). |
| Scintillation Cocktail | PerkinElmer: 6013689 | For quantifying tritium (³H) radioactivity. |
| Equipment | N/A | Cell harvester, microplate scintillation counter, refrigerated centrifuge, sonicator/homogenizer. |
Experimental Protocols
Workflow Overview
Figure 2. Overall experimental workflow for radioligand binding.
Step-by-Step Methodology
Step 1: Preparation of Cell Membrane Homogenate [18][19] Causality: This procedure isolates the cell membranes containing the target receptor (hDAT) from other cellular components, creating a concentrated receptor preparation for the assay.
-
Harvest confluent hDAT-HEK293 cells and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Polytron homogenizer or sonicator on ice.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the membrane pellet in fresh, ice-cold Lysis Buffer, and repeat the centrifugation.
-
Resuspend the final pellet in Lysis Buffer, aliquot, and store at -80°C.
Step 2: Protein Quantification Causality: Determining the protein concentration is essential for normalizing the binding data (e.g., to fmol/mg protein), allowing for comparisons across different experiments and preparations.[2]
-
Thaw a membrane aliquot on ice.
-
Determine the protein concentration using a standard method like the Pierce BCA Protein Assay.[18]
Step 3A: Saturation Binding Assay Setup [7][20] Causality: This experiment establishes the fundamental binding characteristics of the radioligand with the hDAT receptor, providing the Kd and Bmax. The Kd value is critical for selecting the appropriate radioligand concentration for subsequent competition assays.
-
Prepare serial dilutions of the radioligand (e.g., [³H]WIN 35,428) in Binding Buffer. A typical concentration range would span from 0.1x Kd to 10x Kd (e.g., 0.1 nM to 30 nM).
-
In a 96-well plate, set up triplicate wells for each concentration for three conditions:
-
Total Binding: 50 µL radioligand dilution + 50 µL Binding Buffer + 100 µL membrane homogenate.
-
Non-specific Binding (NSB): 50 µL radioligand dilution + 50 µL non-specific agent (e.g., 10 µM Benztropine final concentration) + 100 µL membrane homogenate.
-
Radioligand Input (optional but recommended): 50 µL of each radioligand dilution to determine total counts added.
-
Step 3B: Competitive Binding Assay Setup [2][3] Causality: This experiment quantifies the ability of the unlabeled test compound, this compound, to displace the radioligand, thereby determining its binding affinity (Ki).
-
Prepare serial dilutions of this compound in Binding Buffer containing DMSO (ensure final DMSO concentration is consistent across all wells, typically <1%). A wide concentration range is recommended for the initial screen (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
The radioligand concentration should be fixed at or below its Kd value, as determined in the saturation assay.[9] This maximizes the sensitivity of the assay to competition.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL fixed concentration radioligand + 50 µL Binding Buffer + 100 µL membrane homogenate.
-
Non-specific Binding (NSB): 50 µL fixed concentration radioligand + 50 µL non-specific agent + 100 µL membrane homogenate.
-
Competition Wells: 50 µL fixed concentration radioligand + 50 µL of each competitor dilution + 100 µL membrane homogenate.
-
Step 4: Incubation Causality: The incubation period allows the binding reaction to reach equilibrium, a fundamental assumption for the analysis of both saturation and competition data.[5][8]
-
Incubate the plates at room temperature (or other optimized temperature) for 60-120 minutes with gentle agitation.[17][18] The time required to reach equilibrium should be determined empirically, especially for the lowest concentration of radioligand.[8]
Step 5: Harvesting and Washing [2][18] Causality: Rapid filtration through PEI-coated filters separates the large membrane fragments (with bound radioligand) from the small, free radioligand molecules. The PEI pre-treatment reduces non-specific binding of the radioligand to the glass fiber filter. Ice-cold wash buffer is used to quickly remove unbound radioligand while minimizing the dissociation of specifically bound ligand.
-
Turn on the vacuum manifold.
-
Rapidly aspirate the contents of each well through the pre-soaked glass fiber filter mat using a cell harvester.
-
Immediately wash each well 3-4 times with 200 µL of ice-cold Wash Buffer.
-
Remove the filter mat and allow it to dry completely.
Step 6: Scintillation Counting Causality: This step quantifies the amount of radioactivity trapped on each filter disc, which is directly proportional to the amount of bound radioligand.
-
Place the dried filter mat in a sample bag and add scintillation cocktail.
-
Seal the bag and count the radioactivity (in Counts Per Minute, CPM, or Disintegrations Per Minute, DPM) using a microplate scintillation counter.
Data Analysis and Interpretation
Data analysis is typically performed using non-linear regression software such as GraphPad Prism.[4][20]
For Saturation Assay:
-
Calculate Specific Binding for each radioligand concentration: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[8]
-
Convert CPM to molar units (fmol/mg protein) using the specific activity of the radioligand and the protein concentration per well.
-
Plot Specific Binding against the concentration of the radioligand.
-
Fit the data to a "one-site specific binding" non-linear regression model to derive the Kd and Bmax .[7][20]
For Competition Assay:
-
Calculate the percent specific binding at each concentration of this compound.
-
Plot the percent specific binding against the log concentration of the competitor.
-
Fit the data to a "log(inhibitor) vs. response -- variable slope" model to determine the log(IC50) and subsequently the IC50 .
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation :[12][21]
Ki = IC50 / (1 + ([L]/Kd))
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation experiment).
-
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| High Non-specific Binding (>50% of Total) | Radioligand is too lipophilic; Insufficient PEI pre-soak; Inadequate washing. | Test a different radioligand if possible.[22] Increase PEI concentration or soaking time. Add an extra wash step. |
| Low Signal (Low Total Binding) | Insufficient receptor density (low Bmax); Inactive membrane prep; Low radioligand specific activity. | Use a higher concentration of membrane protein. Prepare fresh membranes. Ensure radioligand is not past its expiry date.[9] |
| Poor Curve Fit / High Scatter | Pipetting errors; Incomplete mixing; Assay not at equilibrium. | Use calibrated pipettes. Ensure gentle agitation during incubation. Increase incubation time and verify with a time-course experiment.[23] |
| Shallow Competition Curve (Hill Slope < 0.8) | Complex binding mechanism (e.g., multiple sites, allostery); Assay artifact. | Consider more complex binding models. Ensure complete dissolution of the competitor compound. |
Conclusion
This application note provides a robust and scientifically grounded framework for determining the binding affinity of this compound at the human dopamine transporter. By carefully performing both saturation and competition binding experiments, researchers can obtain reliable Kd, Bmax, and Ki values. These parameters are fundamental for understanding the compound's pharmacological profile, guiding structure-activity relationship (SAR) studies, and forming the basis for further functional characterization in drug development and neuroscience research.
References
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Motulsky, H. (1995). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software Inc. Retrieved from [Link]
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Glickman, F. (2012). Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand. Methods in Molecular Biology, 897, 79-94. doi:10.1007/978-1-61779-909-9_4. Retrieved from [Link]
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Limbird, L. E. (2002). Analyzing radioligand binding data. Current Protocols in Neuroscience, Chapter 7, Unit 7.5. doi:10.1002/0471142301.ns0705s19. Retrieved from [Link]
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Wikipedia. (n.d.). Scintillation proximity assay. Retrieved from [Link]
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Bio-Rad Laboratories. (2024, March 13). Scintillation proximity assay. What it is, how it works and what it is used for. [Video]. YouTube. Retrieved from [Link]
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Udenfriend, S., Gerber, L., & Nelson, N. (1987). Scintillation Proximity Assay: A Sensitive and Continuous Isotopic Method for Monitoring ligand/receptor and antigen/antibody Interactions. Analytical Biochemistry, 161(2), 494-500. doi:10.1016/0003-2697(87)90479-9. Retrieved from [Link]
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Kargatova, T. V., Savvateeva-Popova, E. V., & Ponomarenko, E. A. (2014). An approach to computer analysis of the ligand binding assay data on example of radioligand assay data. Journal of Bioinformatics and Computational Biology, 12(4), 1450019. Retrieved from [Link]
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Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...
-
Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Characterization of a Receptor Using a Radioligand. Retrieved from [Link]
-
Acciani, T., et al. (2022). Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens. Journal of Visualized Experiments, (184), e63943. doi:10.3791/63943. Retrieved from [Link]
-
GraphPad Software. (n.d.). Nonspecific binding. GraphPad Prism 10 Curve Fitting Guide. Retrieved from [Link]
-
GraphPad Software. (n.d.). Analyzing Radioligand Binding Data. Retrieved from [Link]
-
Davenport, A. P., & Kuc, R. E. (2012). Radioligand Binding Assays and Their Analysis. In Receptor Binding Techniques. Humana Press. Retrieved from [Link]
-
GraphPad Software. (n.d.). Association rate experiments. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. doi:10.1007/s41048-016-0018-9. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation. [Video]. YouTube. Retrieved from [Link]
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Sakloth, F., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1665-1675. doi:10.1021/acschemneuro.0c00171. Retrieved from [Link]
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Nickell, J. R., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods, 91, 74-81. doi:10.1016/j.vascn.2018.01.002. Retrieved from [Link]
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Cer, R. Z., et al. (2009). IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. Nucleic Acids Research, 37(Web Server issue), W441-W445. doi:10.1093/nar/gkp253. Retrieved from [Link]
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Ali, M. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool. [Video]. YouTube. Retrieved from [Link]
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Meyers, J., & Glick, M. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. Journal of Chemical Information and Modeling, 63(15), 4613-4620. Retrieved from [Link]
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Eurofins DiscoverX. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]
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Health Sciences Library System, University of Pittsburgh. (2021, May 13). IC50-to-Ki -- IC50 to Ki Converter Tool. Retrieved from [Link]
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Levodopa, K., et al. (2011). Dopamine Receptors in Human Lymphocytes: Radioligand Binding and Quantitative RT-PCR Assays. Neurochemical Research, 36(5), 840-849. doi:10.1007/s11064-010-0397-y. Retrieved from [Link]
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Bylund, D. B. (1992). Determination of radioligand specific activity using competition binding assays. Journal of Pharmacological and Toxicological Methods, 27(1), 51-54. doi:10.1016/1056-8719(92)90038-y. Retrieved from [Link]
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Jouravleva, K., et al. (2023). Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing. STAR Protocols, 4(3), 102431. doi:10.1016/j.xpro.2023.102431. Retrieved from [Link]
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Application Notes and Protocols: Measuring Dopamine Reuptake Inhibition with 3-(4-Bromophenyl)-1-methylpyrrolidine
Abstract
The dopamine transporter (DAT), a member of the solute carrier 6 (SLC6) family, is a presynaptic membrane protein crucial for regulating dopaminergic neurotransmission.[1] It achieves this by clearing dopamine from the synaptic cleft, thereby controlling the duration and magnitude of the dopamine signal.[2] This central role makes DAT a primary target for therapeutic drugs aimed at treating conditions like ADHD and depression, as well as a key site of action for psychostimulants such as cocaine and amphetamine.[2][3] Consequently, the accurate characterization of novel compounds that interact with DAT is a cornerstone of neuropharmacology and drug development.
This document provides a detailed guide for researchers to measure the inhibitory activity of the representative compound 3-(4-Bromophenyl)-1-methylpyrrolidine on the dopamine transporter. While this specific molecule is presented as a methodological example, the principles and protocols described herein are broadly applicable to other potential DAT inhibitors. We present two fundamental, complementary in vitro assays:
-
A Radioligand Binding Assay to determine the compound's binding affinity (Kᵢ) for the human dopamine transporter (hDAT).
-
A [³H]Dopamine Uptake Inhibition Assay using rodent striatal synaptosomes to measure the compound's functional potency (IC₅₀).
By integrating these two approaches, researchers can build a comprehensive pharmacological profile of novel ligands, distinguishing between their ability to occupy the transporter and their functional efficacy in blocking dopamine reuptake.
The Dopamine Transporter: Mechanism of Action and Inhibition
The primary function of DAT is the active transport of dopamine from the extracellular space back into the presynaptic neuron.[4] This process is dependent on sodium and chloride ion gradients and is essential for terminating dopaminergic signaling. Inhibitors of DAT block this reuptake mechanism, leading to an accumulation of dopamine in the synaptic cleft and prolonged activation of postsynaptic dopamine receptors.
Protocol 1: Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound for DAT by measuring its ability to compete with a known high-affinity radioligand for binding to the transporter. It is a direct measure of target engagement. We will use [³H]WIN 35,428, a well-characterized cocaine analog that binds selectively to the DAT.
Principle of the Assay
Membranes prepared from cells stably expressing hDAT are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the transporter is inversely proportional to the affinity and concentration of the test compound.
Required Materials
-
Biological Material: Cell membranes from HEK293 or CHO cells stably expressing hDAT.
-
Test Compound: this compound (CAS 1088410-99-4).[5]
-
Radioligand: [³H]WIN 35,428 (PerkinElmer or equivalent).
-
Non-specific Ligand: GBR 12909 (10 µM final concentration) or Nomifensine.[6]
-
Buffers:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.
-
-
Equipment: 96-well microplates, multichannel pipettes, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, scintillation vials, and fluid.
Step-by-Step Protocol
-
Preparation: Thaw hDAT-expressing cell membranes on ice. Dilute the membrane preparation in ice-cold Binding Buffer to a final concentration of approximately 20-50 µg of protein per well.[6] Prepare serial dilutions of this compound (e.g., from 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Binding Buffer + 50 µL [³H]WIN 35,428 (final concentration ~1-2 nM) + 100 µL membrane suspension.[6]
-
Non-specific Binding (NSB): 50 µL GBR 12909 (10 µM final) + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.[6]
-
Competitive Binding: 50 µL of each this compound dilution + 50 µL [³H]WIN 35,428 + 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[6] Causality Note: Low temperature is used to minimize degradation of proteins and ligands and to slow dissociation rates, facilitating equilibrium binding measurements.
-
Termination: Rapidly terminate the binding reaction by harvesting the contents of each well onto glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold Binding Buffer. Causality Note: Rapid filtration and washing with ice-cold buffer are critical to separate bound from unbound radioligand and to prevent dissociation of the ligand-receptor complex.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis and Presentation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve: Convert the CPM values for each concentration of the test compound into a percentage of specific binding:
-
% Specific Binding = (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB) * 100.
-
-
Determine IC₅₀: Plot % Specific Binding against the log concentration of this compound. Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which is the concentration of the compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Where [L] is the concentration of the radioligand and Kₐ is its affinity for DAT.
-
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of inhibitor required to displace 50% of radioligand binding. | 25 nM |
| [L] | Concentration of [³H]WIN 35,428 used in the assay. | 1.5 nM |
| Kₐ | Affinity constant of [³H]WIN 35,428 for DAT. | 2.0 nM |
| Kᵢ | Calculated binding affinity of the inhibitor for DAT. | 14.3 nM |
Protocol 2: [³H]Dopamine Uptake Inhibition Assay
This assay provides a functional measure of a compound's potency by quantifying its ability to inhibit the transport of [³H]Dopamine into synaptosomes, which are resealed nerve terminals isolated from brain tissue.[7] This method offers high physiological relevance as it uses native brain tissue preparations.
Principle of the Assay
Synaptosomes prepared from dopamine-rich brain regions (e.g., striatum) retain functional dopamine transporters.[7][8] These preparations are pre-incubated with various concentrations of the test compound before a pulse of [³H]Dopamine is added. The amount of radioactivity accumulated inside the synaptosomes is measured to determine the rate of dopamine uptake.
Required Materials
-
Biological Material: Freshly dissected striatal tissue from rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Test Compound: this compound.
-
Radiolabeled Substrate: [³H]Dopamine.
-
Non-specific Uptake Inhibitor: Cocaine (500 µM final) or Nomifensine (10 µM final).[9][10]
-
Buffers:
-
Equipment: Glass-Teflon homogenizer, refrigerated centrifuges, water bath, filtration manifold or harvester, liquid scintillation counter.
Step-by-Step Protocol
Part A: Synaptosome Preparation [10][11]
-
Dissection: Euthanize the animal according to approved protocols. Rapidly dissect the striata on an ice-cold surface.
-
Homogenization: Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a glass-Teflon homogenizer (10-12 gentle strokes).
-
Centrifugation:
-
Resuspension: Discard the supernatant and gently resuspend the synaptosomal pellet in a known volume of ice-cold Uptake Buffer. Determine protein concentration using a standard method (e.g., BCA assay). Keep on ice and use immediately.[8][11]
Part B: Uptake Inhibition Assay [9][10]
-
Assay Setup: Aliquot the synaptosomal suspension into microcentrifuge tubes.
-
Pre-incubation: Add varying concentrations of this compound (or vehicle for total uptake, or cocaine for non-specific uptake) to the tubes. Pre-incubate for 10 minutes in a 37°C water bath.
-
Initiation: Initiate the uptake reaction by adding [³H]Dopamine to a final concentration of ~10-20 nM.
-
Incubation: Incubate for exactly 5 minutes at 37°C. Causality Note: A short incubation time is crucial to measure the initial rate of transport, avoiding confounding factors like substrate depletion or transporter internalization.
-
Termination: Terminate the reaction by adding 1 mL of ice-cold Uptake Buffer, followed immediately by rapid filtration over glass fiber filters. Wash the filters three times with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters via liquid scintillation counting as described in Protocol 1.
Data Analysis and Presentation
-
Calculate Specific Uptake:
-
Specific Uptake (CPM) = Total Uptake (CPM) - Non-specific Uptake (CPM).
-
-
Generate Dose-Response Curve: Calculate the percentage of uptake inhibition for each concentration of the test compound:
-
% Inhibition = 100 - [(CPM_Compound - CPM_NSU) / (CPM_Total - CPM_NSU) * 100].
-
-
Determine IC₅₀: Plot % Inhibition against the log concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of dopamine uptake.
| Parameter | Description | Example Value |
| Total Uptake (CPM) | Radioactivity accumulated in the absence of any inhibitor. | 25,000 |
| Non-specific Uptake (CPM) | Radioactivity accumulated in the presence of saturating cocaine. | 1,500 |
| Specific Uptake (CPM) | Total Uptake - Non-specific Uptake. | 23,500 |
| IC₅₀ | Concentration of inhibitor that blocks 50% of specific uptake. | 45 nM |
Summary and Interpretation
By performing both assays, researchers can obtain a robust pharmacological profile for compounds like this compound. The Kᵢ value from the binding assay reflects the compound's molecular affinity for the transporter, while the IC₅₀ from the uptake assay demonstrates its functional potency in a physiologically relevant system. A close correlation between Kᵢ and IC₅₀ values suggests that the compound inhibits uptake primarily by competing for the same binding site as dopamine. Discrepancies may indicate more complex mechanisms of action, such as allosteric modulation.
| Assay Type | Key Parameter | What It Measures |
| Radioligand Binding | Kᵢ (Inhibition Constant) | Affinity of the compound for the DAT protein. |
| [³H]Dopamine Uptake | IC₅₀ (Half-maximal Inhibitory Conc.) | Functional potency of the compound to block dopamine transport. |
These protocols provide a validated framework for the initial characterization of novel DAT inhibitors, forming an essential step in the pipeline for developing new central nervous system therapeutics.
References
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Wall, S. C., & Kuhar, M. J. (1993). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Journal of Neurochemistry. Available at: [Link]
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Sambo, D., et al. (2017). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments. Available at: [Link]
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Jones, S. R., et al. (1998). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Available at: [Link]
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Wu, L., & Sorkin, A. (2018). Striatal Synaptosomes Preparation from Mouse Brain. Bio-protocol. Available at: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
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Eurofins Discovery. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Scientific. Available at: [Link]
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Rothman, R. B., & Baumann, M. H. (2009). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Neuroscience. Available at: [Link]
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Sambo, D., et al. (2017). Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake. Journal of Visualized Experiments. Available at: [Link]
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Roth, B. L. (Ed.). (2006). The G Protein-Coupled Receptors Handbook. Humana Press. Available at: [Link]
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Gat-Yablonski, G., & Yaron, R. (Eds.). (2021). Gene Expression and Regulation in Mammalian Cells. MDPI. Available at: [Link]
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Steiner, J. A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Available at: [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology. Available at: [Link]
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Reith, M. E., et al. (1996). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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Eriksen, J., et al. (2010). A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots. Chemical Communications. Available at: [Link]
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BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. Available at: [Link]
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Lee, B., et al. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. Available at: [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
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Lead Sciences. (n.d.). This compound. Lead Sciences. Available at: [Link]
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Wang, C., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature. Available at: [Link]
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Gatley, S. J., et al. (1995). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Life Sciences. Available at: [Link]
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Wei, T., et al. (2012). 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,1′′,3′′-trione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]
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Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]
-
Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry. Available at: [Link]
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Application Note: Investigating Dopamine Transporter Kinetics with Phenyl-Substituted Pyrrolidine Analogs
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and substances of abuse. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of phenyl-substituted pyrrolidine analogs to investigate the kinetics of the dopamine transporter. While this document focuses on the general class of these compounds, it will also reference the potential utility of specific, albeit less characterized, molecules like 3-(4-Bromophenyl)-1-methylpyrrolidine. We present detailed protocols for in vitro radioligand binding assays and synaptosomal dopamine uptake inhibition assays, including data analysis and interpretation. The causality behind experimental choices is explained to ensure scientific rigor and reproducibility.
Introduction: The Dopamine Transporter as a Key Modulator of Neuronal Signaling
The dopamine transporter (DAT) is a transmembrane protein that mediates the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thereby controlling the duration and intensity of dopaminergic signaling.[1][2][3] This regulatory role is crucial for numerous physiological processes, including motor control, motivation, reward, and cognition.[1] Dysfunction of the dopamine transporter has been implicated in a range of neuropsychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[4] Consequently, DAT is a major target for the development of novel therapeutics.
Phenyl-substituted pyrrolidine derivatives represent a significant class of compounds that interact with the dopamine transporter. Many of these, including certain synthetic cathinones, act as potent DAT inhibitors, exhibiting cocaine-like mechanisms by blocking dopamine reuptake.[1][5][6] The structure-activity relationship (SAR) of these analogs reveals that substitutions on the phenyl ring can significantly influence their potency and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).[7][8][9][10] For instance, halogen substitutions, such as a bromo-group at the para-position of the phenyl ring, have been shown in related scaffolds like methylphenidate to increase affinity for DAT.[9][10] This suggests that compounds like this compound are promising candidates for studying DAT kinetics, although specific characterization data for this molecule is not yet prevalent in published literature.
This guide provides the foundational protocols to characterize such novel compounds and understand their kinetic interaction with the dopamine transporter.
Foundational Principles of DAT Kinetic Analysis
To fully characterize the interaction of a novel phenyl-substituted pyrrolidine analog with the dopamine transporter, two primary in vitro assays are essential:
-
Radioligand Binding Assay: This assay quantifies the affinity of the test compound for the dopamine transporter. It measures how strongly the compound binds to the transporter protein by competing with a known radiolabeled ligand. The key parameters derived are the IC₅₀ (half-maximal inhibitory concentration) and the Kᵢ (inhibitory constant), which represents the binding affinity of the ligand.
-
Dopamine Uptake Inhibition Assay: This functional assay measures the compound's ability to inhibit the primary function of DAT – the transport of dopamine. This is typically performed using synaptosomes (resealed nerve terminals) or cells expressing DAT. The assay determines the compound's potency as an inhibitor, quantified by its IC₅₀ value for uptake inhibition. Further kinetic analysis can reveal the mechanism of inhibition (e.g., competitive, non-competitive) by examining changes in the Michaelis-Menten parameters of dopamine transport, Kₘ (substrate affinity) and Vₘₐₓ (maximum transport velocity).[11][12][13]
Experimental Protocols
Protocol 1: DAT Radioligand Binding Assay
This protocol determines the binding affinity (Kᵢ) of a test compound (e.g., a phenyl-substituted pyrrolidine analog) by measuring its ability to displace a known radioligand from DAT.
Materials:
-
Biological Material: Rat striatal tissue or cell lines (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).
-
Radioligand: [³H]WIN 35,428, a well-characterized cocaine analog that binds with high affinity to DAT.[7][9]
-
Test Compound: this compound or other analogs, dissolved in an appropriate solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a potent DAT inhibitor, such as GBR 12909 or nomifensine.[2][14]
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl.
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plates, scintillation counter, and glass fiber filters.
Workflow Diagram:
Caption: Workflow for the DAT Radioligand Binding Assay.
Step-by-Step Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat striatum in 20 volumes of ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute to a final concentration of 100-200 µg protein/mL.
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.
-
Total Binding: Add 50 µL of assay buffer.
-
Non-specific Binding: Add 50 µL of a high concentration of GBR 12909 (e.g., 10 µM final concentration).
-
Test Compound: Add 50 µL of the phenyl-substituted pyrrolidine analog at various concentrations (e.g., from 0.1 nM to 10 µM).
-
To all wells, add 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM).
-
Initiate the binding reaction by adding 100 µL of the prepared membrane suspension to each well.
-
-
Incubation and Termination:
-
Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in buffer.
-
Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours.
-
Quantify the radioactivity using a scintillation counter.
-
Protocol 2: [³H]Dopamine Uptake Inhibition Assay in Synaptosomes
This protocol measures the functional potency (IC₅₀) of a test compound in inhibiting dopamine uptake into isolated nerve terminals.
Materials:
-
Biological Material: Freshly prepared rat striatal synaptosomes.
-
Radioligand: [³H]Dopamine.
-
Test Compound: this compound or other analogs.
-
Non-specific Uptake Control: A potent DAT inhibitor like nomifensine or cocaine.[14]
-
Uptake Buffer: Krebs-HEPES buffer (pH 7.4) containing NaCl, KCl, CaCl₂, MgSO₄, KH₂PO₄, glucose, and pargyline (to inhibit monoamine oxidase).
-
Equipment: Dounce homogenizer, refrigerated centrifuge, water bath, 96-well plates, filtration manifold, scintillation counter.
Workflow Diagram:
Caption: Workflow for the Synaptosomal [³H]Dopamine Uptake Assay.
Step-by-Step Procedure:
-
Synaptosome Preparation:
-
Homogenize fresh rat striatum in ice-cold 0.32 M sucrose buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 12,000 x g for 20 minutes at 4°C.
-
Gently resuspend the resulting pellet (the P2 fraction, rich in synaptosomes) in ice-cold uptake buffer. Determine protein concentration.
-
-
Assay Setup:
-
In tubes or a 96-well plate, add uptake buffer and the synaptosomal suspension (approx. 50-100 µg protein).
-
Add the test compound across a range of concentrations. For control wells (100% uptake), add buffer only. For non-specific uptake, add a high concentration of nomifensine (10 µM final).
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Uptake and Termination:
-
Initiate dopamine uptake by adding [³H]Dopamine to a final concentration of ~10-20 nM.
-
Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold uptake buffer.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis and Interpretation
Binding Affinity (Kᵢ) Calculation
-
Calculate Specific Binding: For each data point, subtract the average counts per minute (CPM) of the non-specific binding wells from the total binding CPM.
-
Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC₅₀: Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
Calculate Kᵢ: Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for DAT.
-
Uptake Inhibition (IC₅₀) and Kinetic Analysis
-
Calculate Specific Uptake: Subtract the non-specific uptake CPM from the total uptake CPM for each condition.
-
Determine IC₅₀: Plot the percentage of uptake inhibition versus the log concentration of the test compound and fit the data to a sigmoidal curve to find the IC₅₀.
-
Mechanism of Inhibition (Optional): To determine if the inhibition is competitive or non-competitive, perform saturation analysis. Measure the uptake of varying concentrations of [³H]Dopamine in the absence and presence of a fixed concentration of the test compound (e.g., at its IC₅₀).
-
Plot the data using a Michaelis-Menten curve.
-
Competitive Inhibition: Kₘ increases, Vₘₐₓ remains unchanged.
-
Non-competitive Inhibition: Kₘ remains unchanged, Vₘₐₓ decreases.[13]
-
Data Presentation
Summarize all quantitative data in a clear, structured table for easy comparison of different analogs.
| Compound | DAT Binding Kᵢ (nM) | DA Uptake IC₅₀ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |
| Cocaine (Reference) | 100 - 250 | 200 - 400 | ~10-15 |
| GBR 12909 (Reference) | 1 - 5 | 5 - 15 | >1000 |
| Analog A | Experimental Value | Experimental Value | Calculated Value |
| This compound | To be determined | To be determined | To be determined |
Conclusion and Future Directions
The protocols described provide a robust framework for characterizing the kinetic and pharmacological profile of novel phenyl-substituted pyrrolidine analogs at the dopamine transporter. By determining key parameters such as binding affinity (Kᵢ) and functional potency (IC₅₀), researchers can elucidate the structure-activity relationships within this chemical class. This knowledge is instrumental in the rational design of new therapeutic agents for dopamine-related disorders and in understanding the mechanisms of action of novel psychoactive substances. Further characterization could involve in vivo studies such as microdialysis to measure changes in extracellular dopamine levels or behavioral assays to assess the psychostimulant effects of these compounds.[14]
References
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Gannon, B. M., Baumann, M. H., Walther, D., Jimenez-Morigosa, C., Sulima, A., Rice, K. C., & Collins, G. T. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399–2407. [Link]
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Isaac, J., & Daws, L. C. (2008). Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(23), 6246-6250. [Link]
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Neuman, W. A., Porter, A. N., & McCurdy, C. R. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. Bioorganic & Medicinal Chemistry Letters, 28(10), 1833-1837. [Link]
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Gannon, B. M., et al. (2018). The abuse-related effects of pyrrolidine-containing cathinones are related to their potency and selectivity to inhibit the dopamine transporter. Neuropsychopharmacology, 43(12), 2399-2407. [Link]
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Andersen, P. H. (1989). Structure-activity relationships for substrate recognition by the human dopamine transporter. Journal of Neurochemistry, 52(1), 163-168. [Link]
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Glennon, R. A., et al. (2017). Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP). ACS Chemical Neuroscience, 8(11), 2494-2501. [Link]
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Wang, S., et al. (2000). Discovery of a novel dopamine transporter inhibitor, 4-hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone, as a potential cocaine antagonist through 3D-database pharmacophore searching. Molecular modeling, structure-activity relationships, and behavioral pharmacological studies. Journal of Medicinal Chemistry, 43(3), 351-360. [Link]
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Gatley, S. J., et al. (1996). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. Psychopharmacology, 126(2), 171-177. [Link]
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Cheng, M. H., & Li, G. (2018). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 19(9), 2748. [Link]
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Weinstock, J., et al. (1986). Synthesis and D2 dopaminergic activity of pyrrolidinium, tetrahydrothiophenium, and tetrahydrothiophene analogues of sulpiride. Journal of Medicinal Chemistry, 29(11), 2315-2317. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
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Gatley, S. J., et al. (1995). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life Sciences, 58(1), PL231-PL237. [Link]
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Hasenhuetl, P. S., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(7), e2215249120. [Link]
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Sorkina, T., et al. (2018). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Frontiers in Neurology, 9, 130. [Link]
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Crider, A. M., et al. (1984). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Pharmaceutical Sciences, 73(11), 1585-1587. [Link]
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Harada, K., et al. (1993). The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin, 41(3), 633-635. [Link]
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Wang, K. H., et al. (2015). Neurotransmitter and psychostimulant recognition by the dopamine transporter. Nature, 521(7552), 322-327. [Link]
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Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Feldman, P. L., et al. (1993). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 36(22), 3373-3383. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Meltzer, P. C., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(5), 1547-1555. [Link]
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Pontoriero, A. V., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). Journal of Medicinal Chemistry, 53(6), 2510-2520. [Link]
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Budygin, E. A., et al. (2007). Dopamine uptake inhibition is positively correlated with cocaine-induced stereotyped behavior. Neuroscience Letters, 429(2-3), 130-134. [Link]
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Smith, A. D., & Justice, J. B. (1994). The effect of inhibition of synthesis, release, metabolism and uptake on the microdialysis extraction fraction of dopamine. Journal of Neuroscience Methods, 54(1), 65-72. [Link]
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Baumann, M. H., et al. (2018). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 93-115. [Link]
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Watterson, L. R., et al. (2016). Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen. Brain Sciences, 6(3), 25. [Link]
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Application Notes and Protocols: Investigating 3-(4-Bromophenyl)-1-methylpyrrolidine in Neurodegenerative Disease Research
Introduction: The Imperative for Novel Neurotherapeutics
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a growing global health crisis characterized by the progressive loss of neuronal structure and function.[1][2][3] The pathological hallmarks of these devastating disorders are multifaceted, often involving protein misfolding and aggregation, mitochondrial dysfunction, oxidative stress, and neuroinflammation.[1][4][5] Despite decades of research, therapeutic options remain largely symptomatic, failing to halt or reverse the underlying disease progression. This underscores the urgent need for innovative chemical entities that can modulate key pathological pathways.
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including neuroprotective effects.[6] This document outlines a comprehensive research framework for investigating the therapeutic potential of a novel compound, 3-(4-Bromophenyl)-1-methylpyrrolidine , in the context of neurodegenerative disease. While direct biological data on this specific molecule is nascent, its structural features suggest plausible interactions with neurological targets. These application notes provide detailed protocols for a tiered screening approach, from initial in vitro characterization to subsequent validation in in vivo models, guiding researchers in elucidating its mechanism of action and therapeutic efficacy.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 1088410-99-4 | [7][8] |
| Molecular Formula | C₁₁H₁₄BrN | [8][9] |
| Molecular Weight | 240.14 g/mol | [9] |
| Description | A useful reagent for the preparation of pyrazolopyrimidines for the treatment and prevention of ALK2-mediated diseases. The methylpyrrolidine moiety is relevant in designing molecules with potential neurological activity. | [7][9] |
Proposed Mechanism of Action & Research Strategy
Given the prevalence of oxidative stress and excitotoxicity in neurodegeneration, we hypothesize that this compound may exert neuroprotective effects through antioxidant pathways and/or modulation of neurotransmitter systems. The research strategy is designed to test this hypothesis through a multi-stage process.
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Application Notes and Protocols: 3-(4-Bromophenyl)-1-methylpyrrolidine as a Tool for Studying Psychostimulant Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Psychostimulant Research
The pyrrolidine ring is a key structural motif found in a variety of pharmacologically active compounds, including numerous potent psychostimulants.[1][2][3] Many synthetic cathinones, for example, incorporate a pyrrolidine moiety and exert their effects by interacting with monoamine transporters.[1][4][5] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of this reuptake process leads to an accumulation of neurotransmitters in the synapse, resulting in the characteristic stimulant effects of these drugs.[6][7][8]
3-(4-Bromophenyl)-1-methylpyrrolidine is a compound of interest for researchers studying the mechanisms of psychostimulant action. Its structure, featuring a pyrrolidine ring and a brominated phenyl group, suggests a potential interaction with monoamine transporters. Structure-activity relationship (SAR) studies of other monoamine reuptake inhibitors have shown that halogen substitution on the phenyl ring can significantly influence binding affinity and selectivity for DAT and NET.[9][10] For instance, bromo-substituted analogs of methylphenidate have demonstrated higher affinity for both dopamine and norepinephrine transporters compared to the parent compound.[9] This suggests that this compound may serve as a valuable research tool for elucidating the neurochemical and behavioral effects of monoamine transporter inhibition.
This document provides a comprehensive guide for the in vitro and in vivo characterization of this compound as a tool compound for psychostimulant research. The following protocols are designed to be self-validating and are grounded in established methodologies for the pharmacological assessment of novel psychoactive substances.
Proposed Mechanism of Action: Monoamine Transporter Inhibition
Based on its structural similarity to known psychostimulants, the primary hypothesized mechanism of action for this compound is the inhibition of dopamine and norepinephrine transporters. By blocking these transporters, the compound is expected to increase the extracellular concentrations of dopamine and norepinephrine in key brain regions associated with reward, motivation, and arousal, such as the nucleus accumbens and prefrontal cortex.
Caption: Workflow for neurotransmitter uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation:
-
Isolate synaptosomes from the striatum (for DAT) and frontal cortex (for NET) of rats or mice.
-
Resuspend the synaptosomes in an appropriate buffer.
-
-
Uptake Inhibition Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound for 10-15 minutes at 37°C.
-
Initiate neurotransmitter uptake by adding a fixed concentration of [³H]Dopamine or [³H]Norepinephrine.
-
Allow the uptake to proceed for a short period (e.g., 5-10 minutes) within the linear range of uptake.
-
Terminate the assay by rapid filtration through glass fiber filters and washing with ice-cold buffer.
-
-
Quantification and Data Analysis:
-
Quantify the radioactivity trapped within the synaptosomes on the filters using a scintillation counter.
-
Determine non-specific uptake in the presence of a high concentration of a standard inhibitor (e.g., cocaine for dopamine uptake).
-
Calculate the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Data Summary Table:
| Neurotransmitter Uptake | Brain Region | IC50 (nM) for this compound |
| [³H]Dopamine | Striatum | Experimental Value |
| [³H]Norepinephrine | Frontal Cortex | Experimental Value |
In Vivo Characterization: Assessing Behavioral Effects in Rodents
Following in vitro characterization, the psychostimulant effects of this compound should be evaluated in vivo using rodent models.
Protocol 3: Locomotor Activity Assessment
This protocol measures the stimulant effects of the compound on spontaneous motor activity in mice or rats.
Step-by-Step Methodology:
-
Apparatus:
-
Use open-field arenas equipped with infrared beam arrays to automatically track horizontal and vertical movements.
-
-
Procedure:
-
Habituate the animals to the testing room and handling procedures for several days.
-
On the test day, administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection). A range of doses should be tested.
-
Immediately place the animal in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Quantify parameters such as total distance traveled, number of horizontal and vertical beam breaks.
-
Analyze the data using ANOVA to determine the effect of dose on locomotor activity.
-
Construct a dose-response curve to identify the doses that produce significant stimulant effects.
-
Data Summary Table:
| Dose of this compound (mg/kg) | Total Distance Traveled (mean ± SEM) |
| Vehicle | Experimental Value |
| Dose 1 | Experimental Value |
| Dose 2 | Experimental Value |
| Dose 3 | Experimental Value |
| Dose 4 | Experimental Value |
Protocol 4: Drug Discrimination
This protocol assesses the subjective effects of this compound by determining if it substitutes for a known psychostimulant (e.g., cocaine or methamphetamine) in trained animals.
Step-by-Step Methodology:
-
Training:
-
Train rats or mice in a two-lever operant conditioning chamber to press one lever after administration of a known psychostimulant (e.g., 10 mg/kg cocaine) and a second lever after vehicle administration to receive a food reward.
-
Continue training until the animals reliably press the correct lever.
-
-
Substitution Testing:
-
Once trained, administer various doses of this compound and record which lever the animal predominantly presses.
-
Full substitution is considered to have occurred if the animal makes >80% of its responses on the drug-appropriate lever.
-
-
Data Analysis:
-
Calculate the percentage of responses on the drug-appropriate lever for each dose of the test compound.
-
Determine the ED50 value (the dose that produces 50% drug-appropriate responding).
-
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the comprehensive pharmacological characterization of this compound as a potential tool for studying psychostimulant effects. The data generated from these studies will elucidate its binding affinities, functional potencies at monoamine transporters, and its in vivo behavioral profile. A high affinity and selectivity for DAT and NET, coupled with locomotor stimulant and cocaine-like discriminative stimulus effects, would establish this compound as a valuable research tool for investigating the neurobiology of psychostimulant addiction and for the development of potential therapeutic interventions.
References
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- Baumann, M. H., Partilla, J. S., Lehner, K. R., Thorndike, E. B., Hoffman, A. F., Holy, M., Rothman, R. B., Goldberg, S. R., & Sitte, H. H. (2013). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 16, 119–142.
- Zac-Varghese, S., & Nutt, D. (2013). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Psychopharmacology, 27(9), 787–801.
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- Schifano, F., & Martinotti, G. (2016). Stimulant and hallucinogenic novel psychoactive substances; an update. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1029–1041.
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- Zhang, M., Johnson, K. M., & Wang, S. (2001). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 44(24), 4131–4141.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Bromophenyl)-1-methylpyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS No: 1088410-99-4).[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction yield and purity.
Overview of Synthetic Strategies
The synthesis of 3-arylpyrrolidines, such as this compound, is a critical process in the development of various pharmaceuticals and bioactive compounds.[2][3] The core challenge lies in the efficient formation of the carbon-carbon or carbon-nitrogen bond that attaches the 4-bromophenyl group to the pyrrolidine ring. Several strategic approaches can be employed, each with its own set of advantages and potential difficulties. The most common strategies involve either forming the pyrrolidine ring with the aryl group already in place or attaching the aryl group to a pre-existing pyrrolidine scaffold.
Key synthetic pathways include:
-
Palladium-Catalyzed Cross-Coupling Reactions: Methods like the Suzuki-Miyaura or Buchwald-Hartwig amination reactions are powerful for forming C(sp²)-C(sp³) or C(sp²)-N bonds, respectively.[4][5][6] These are often the most versatile and functional-group-tolerant methods.
-
Grignard Reactions: The addition of a 4-bromophenylmagnesium bromide Grignard reagent to a suitable pyrrolidine-based electrophile (e.g., a 3-pyrrolidinone derivative) is a classic C-C bond-forming strategy.[7][8]
-
Cyclization Reactions: [3+2] cycloaddition reactions using azomethine ylides can construct the pyrrolidine ring directly with the desired substitution pattern.[9][10]
This guide will focus on troubleshooting the most common issues encountered in these pathways.
Troubleshooting and Frequently Asked Questions (FAQs)
FAQ 1: Poor Yield in Palladium-Catalyzed Cross-Coupling
Question: I am attempting a Suzuki-Miyaura coupling between a 3-borylated-1-methylpyrrolidine derivative and 1,4-dibromobenzene (or a Buchwald-Hartwig coupling with 3-amino-1-methylpyrrolidine and 1,4-dibromobenzene), but my conversion is low and I'm getting significant side products. How can I optimize this?
Answer: Low yields in palladium-catalyzed cross-coupling reactions are a frequent issue, often stemming from suboptimal catalyst systems, base selection, or reaction conditions. The success of these reactions hinges on the delicate balance of the catalytic cycle: oxidative addition, transmetalation (for Suzuki), and reductive elimination.[11]
Causality and Expert Insights:
-
Catalyst and Ligand Choice: The choice of ligand is paramount. For C(sp³)-C(sp²) Suzuki couplings, standard ligands like PPh₃ may be inefficient. Bulky, electron-rich phosphine ligands (Buchwald ligands such as XPhos or SPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the difficult reductive elimination step and stabilize the Pd(0) catalyst.[11][12] Similarly, for Buchwald-Hartwig amination, these advanced ligands are crucial for efficient C-N bond formation.[4][11][13]
-
Base Selection: The base plays a critical role in the Suzuki reaction by activating the organoboron species to facilitate transmetalation.[14][15] For Buchwald-Hartwig reactions, the base deprotonates the amine.[11] A base that is too weak may result in a slow reaction, while an overly strong base (like KOtBu) can be incompatible with sensitive functional groups like esters.[13] Inorganic bases like K₃PO₄ or K₂CO₃ are often a good starting point.[16]
-
Solvent and Temperature: The solvent must be able to dissolve the reactants and stabilize the catalytic species. Anhydrous, degassed solvents like toluene, dioxane, or THF are standard.[13] Insufficient temperature can lead to a stalled reaction, while excessive heat can cause catalyst decomposition or promote side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor cross-coupling yield.
Data Summary: Recommended Suzuki-Miyaura Conditions
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) | Rationale |
|---|---|---|---|
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(0) source; dba is a labile ligand. |
| Ligand | - | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination.[11] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ or Cs₂CO₃ (2-3 equiv.) | Stronger, non-nucleophilic bases can improve rates.[14] |
| Solvent | Toluene/H₂O or Dioxane/H₂O | Anhydrous Toluene or 2-MeTHF | Anhydrous conditions can be crucial for sensitive substrates. |
| Temperature | 80-110 °C | 80-110 °C | Varies by substrate; monitor by TLC/GC-MS. |
FAQ 2: Low Yield and Side Reactions in Grignard-Based Routes
Question: I am reacting 4-bromophenylmagnesium bromide with N-methyl-3-pyrrolidinone, but the yield of the corresponding tertiary alcohol (a precursor to my target) is very low. What is going wrong?
Answer: Grignard reactions, while powerful for C-C bond formation, are notoriously sensitive to reaction conditions.[7][8] Several factors can lead to poor outcomes when reacting with a ketone or lactam precursor.
Causality and Expert Insights:
-
Moisture and Air: Grignard reagents are strong bases and nucleophiles that react rapidly with protic sources, including water from the atmosphere or residual moisture in the solvent or glassware. This quenches the reagent, reducing the effective concentration.
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. It can degrade over time or if improperly prepared. It's often best to use freshly prepared or recently titrated reagent.
-
Side Reactions: With ketones like N-methyl-3-pyrrolidinone, two main side reactions compete with the desired 1,2-addition:
-
Enolization: The Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This is especially problematic with sterically hindered Grignard reagents or ketones.[17]
-
Reduction: If the Grignard reagent possesses a β-hydrogen (e.g., ethylmagnesium bromide), it can reduce the ketone to a secondary alcohol via a six-membered ring transition state (Meerwein–Ponndorf–Verley type reduction).[17]
-
-
Lewis Acid Additives: The addition of a Lewis acid, such as CeCl₃ (the Luche reduction conditions, although typically for hydrides, the principle applies) or Et₂AlCl, can enhance the electrophilicity of the carbonyl carbon, promoting the desired nucleophilic addition over enolization.[18]
Experimental Protocol: Optimized Grignard Addition to N-methyl-3-pyrrolidinone
-
Preparation: Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Use anhydrous diethyl ether or THF, freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reaction Setup: Dissolve N-methyl-3-pyrrolidinone (1.0 equiv.) in anhydrous THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition: Add 4-bromophenylmagnesium bromide (1.1-1.5 equiv., solution in THF or Et₂O) dropwise to the cooled solution over 30-60 minutes, maintaining the internal temperature below -70 °C. Slow addition is key to minimizing side reactions.
-
Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot with saturated NH₄Cl solution.
-
Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
FAQ 3: Over-Alkylation during N-Methylation
Question: When synthesizing the final product from 3-(4-Bromophenyl)pyrrolidine, my N-methylation step with methyl iodide is producing a significant amount of the quaternary ammonium salt. How can I improve selectivity for the desired tertiary amine?
Answer: Over-alkylation is a classic problem in the N-alkylation of amines. The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine, leading to a second reaction with the alkylating agent.[19]
Causality and Expert Insights:
-
Nucleophilicity: The product, this compound, is a tertiary amine and is highly nucleophilic, readily reacting with any remaining methyl iodide to form the quaternary salt.
-
Stoichiometry and Concentration: Using a large excess of the alkylating agent or adding it too quickly creates a high local concentration, favoring the second alkylation event.
Recommended Solutions:
-
Control Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the methylating agent.
-
Slow Addition: Add the methylating agent dropwise to a solution of the amine at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile.[19]
-
Alternative Methylation Method (Eschweiler-Clarke Reaction): This is a highly effective method for selective N-methylation. The amine is heated with an excess of formic acid and formaldehyde. The reaction proceeds via the formation of an iminium ion, which is then reduced by formate. This method inherently prevents over-alkylation because it does not generate a reactive alkyl halide.
Eschweiler-Clarke Reaction Workflow
Caption: Workflow for selective N-methylation via Eschweiler-Clarke.
FAQ 4: Difficulty with Product Purification
Question: My crude product is an oil and appears to contain several impurities. What is the best way to purify this compound?
Answer: Purification can be challenging due to the basic nature of the product and the potential for closely-eluting impurities. The physical properties of the target compound (Boiling Point: 283.8°C at 760 mmHg) suggest that vacuum distillation or column chromatography are viable options.[3]
Purification Strategy:
-
Aqueous Wash: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). This will protonate your amine product, moving it to the aqueous layer and leaving non-basic organic impurities behind. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 and extract your product back into an organic solvent. Dry and concentrate to get a cleaner crude product.
-
Column Chromatography:
-
Stationary Phase: Silica gel is standard. However, due to the basic nature of the amine, tailing can be a problem. Pre-treating the silica with a triethylamine solution (e.g., by flushing the packed column with a solvent system containing 1-2% Et₃N) can significantly improve peak shape. Alternatively, use basic alumina as the stationary phase.
-
Mobile Phase: A gradient system of heptane/ethyl acetate is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent is highly recommended to prevent peak tailing on silica.
-
-
Vacuum Distillation: If the impurities have significantly different boiling points, vacuum distillation can be an effective, scalable purification method.
References
- Common side reactions in the synthesis of substituted pyrrolidines. Benchchem.
- Preventing side reactions in pyrrolidine synthesis. Benchchem.
- Buchwald–Hartwig amination. Wikipedia.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4′-(3-Bromophenyl)-1′-methyldispiro[indan-2,2′-pyrrolidine-3′,2′′-indan]-1,3,1′′-trione. NIH.
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. PMC - NIH.
- Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
- Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- Reactions of Grignard Reagents. Master Organic Chemistry.
- Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Organic Syntheses Procedure.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine Properties, Reactions and Applications. Safrole.
- This compound. Lead Sciences.
- This compound. MySkinRecipes.
- Pyrrolidine synthesis. Organic Chemistry Portal.
- Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine. PMC - NIH.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
- 12.4 Grignard Reagents | Organic Chemistry. YouTube.
- Suzuki cross-coupling reaction. YouTube.
- Recent Advances in Acyl Suzuki Cross-Coupling. MDPI.
- Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Dalal Institute.
- This compound – (1088410-99-4). EON Biotech.
- Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene. PubMed.
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 3,4-Bis(hydroxymethyl)-2,2,5,5-tetraethylpyrrolidin-1-oxyl via 1,3-Dipolar Cycloaddition of Azomethine Ylide to Activated Alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. wwjmrd.com [wwjmrd.com]
- 13. chem.libretexts.org [chem.libretexts.org]
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- 19. pdf.benchchem.com [pdf.benchchem.com]
Common impurities in 3-(4-Bromophenyl)-1-methylpyrrolidine synthesis and their removal
Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-(4-Bromophenyl)-1-methylpyrrolidine, a valuable building block in medicinal chemistry and drug discovery.[1] We will explore a common and robust synthetic pathway, delve into the mechanistic origins of common impurities, and provide validated protocols for their effective removal and analysis.
Section 1: A Plausible and Efficient Synthetic Strategy
A widely applicable method for synthesizing 3-aryl-pyrrolidines involves the addition of an organometallic reagent to a suitable ketone precursor, followed by a reduction step. For the synthesis of this compound, a logical and field-proven approach is the Grignard reaction between 4-bromophenylmagnesium bromide and 1-methyl-3-pyrrolidinone. The resulting tertiary alcohol intermediate is then reduced to yield the target compound.
This two-step sequence is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of Grignard additions and subsequent reductions.
Caption: Overall workflow for the synthesis of this compound.
Section 2: Frequently Asked Questions (FAQs) - Impurity Profiling
This section addresses common questions regarding the formation of impurities during the synthesis. Understanding the source of these byproducts is the first step toward preventing their formation and ensuring a high-purity final product.
Q1: What are the most common impurities I should expect from this Grignard-based synthesis?
A: Impurities can arise from starting materials, side reactions of the highly reactive Grignard reagent, or incomplete follow-up reactions. They can be broadly categorized as follows:
| Impurity Category | Specific Impurity | Source / Reason for Formation |
| Starting Material-Related | 1-Methyl-3-pyrrolidinone | Incomplete reaction; can be caused by poor quality Grignard reagent or competing side reactions (see Q2). |
| Bromobenzene | Formed when the Grignard reagent is quenched by trace amounts of protic solvents (e.g., water) in the reaction setup.[2] | |
| Reagent Side Products | 4,4'-Dibromobiphenyl | Results from a Wurtz-type homocoupling reaction between the Grignard reagent and unreacted 4-bromobenzene. |
| Intermediate-Related | 3-(4-Bromophenyl)-1-methylpyrrolidin-3-ol | The tertiary alcohol formed after the Grignard addition. Its presence indicates an incomplete or inefficient reduction step. |
| Side Reaction Products | 3-Phenyl-1-methylpyrrolidine | Can be formed by reductive debromination of the desired product, depending on the choice of reducing agent and conditions (e.g., aggressive catalytic hydrogenation). |
Q2: My reaction yield is low, and I've recovered a significant amount of the starting ketone, 1-methyl-3-pyrrolidinone. What happened?
A: This is a classic issue where the Grignard reagent acts as a base rather than a nucleophile.[3] 1-Methyl-3-pyrrolidinone has acidic protons on the carbons adjacent to the carbonyl group (α-protons). A sterically hindered or highly reactive Grignard reagent can abstract one of these protons to form a magnesium enolate. This enolate is unreactive toward further Grignard addition. During the aqueous workup, the enolate is protonated, regenerating the starting ketone.[4]
To mitigate this, ensure slow addition of the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.
Caption: Side reaction pathway showing enolization of the starting ketone.
Q3: My crude NMR shows signals for bromobenzene and a symmetrical aromatic compound, likely 4,4'-dibromobiphenyl. Why?
A: The presence of these two impurities points to specific issues during the formation of the Grignard reagent.
-
Bromobenzene: Grignard reagents are extremely strong bases and will react rapidly with any acidic proton source.[2] The most common culprit is residual water in your glassware or solvent (tetrahydrofuran/diethyl ether). This protonates the Grignard reagent, converting it back to bromobenzene and rendering it useless for the desired reaction. Solution: Ensure all glassware is oven-dried or flame-dried under vacuum, and use freshly distilled, anhydrous solvents.
-
4,4'-Dibromobiphenyl: This is a product of a homocoupling reaction. It can be minimized by using a slight excess of magnesium and ensuring the reaction is initiated properly, often with a crystal of iodine or a small amount of 1,2-dibromoethane to activate the magnesium surface.[2]
Q4: My final product shows a prominent hydroxyl (-OH) peak in the IR spectrum and a broad singlet in the ¹H NMR. What is this?
A: This indicates the presence of the intermediate tertiary alcohol, 3-(4-Bromophenyl)-1-methylpyrrolidin-3-ol. The reduction step to remove the hydroxyl group was incomplete. You may need to increase the reaction time, temperature, or the amount of reducing agent used. Alternatively, consider a different reduction method. For example, if catalytic hydrogenation is slow, an ionic reduction using triethylsilane and trifluoroacetic acid can be very effective for deoxygenating benzylic alcohols.
Q5: I've observed an impurity with a molecular weight that is 79 or 81 mass units less than my product. What could it be?
A: This strongly suggests a loss of the bromine atom, resulting in the impurity 3-phenyl-1-methylpyrrolidine. This is known as hydrodebromination. It is most likely to occur during the reduction step, particularly if you are using catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst). The catalyst can sometimes cleave the carbon-bromine bond. To avoid this, you can switch to a chemical reducing agent that is less likely to affect the aryl halide, such as the aforementioned triethylsilane/TFA system.
Section 3: Troubleshooting Guide - Purification Strategies
Effectively removing the impurities discussed above is critical for obtaining material suitable for further research and development.
Q1: What is the most effective initial workup to remove neutral impurities like 4,4'-dibromobiphenyl and residual bromobenzene?
A: The most powerful initial purification technique is an acid-base extraction . Your target product is a tertiary amine, which is basic. The major byproducts (bromobenzene, 4,4'-dibromobiphenyl) are neutral. This difference in chemical property allows for a clean separation.
The principle is to protonate your amine product with an acid, making it a water-soluble salt. The neutral impurities will remain in the organic solvent and can be washed away. Subsequently, neutralizing the aqueous layer with a base will deprotonate your product, allowing it to be re-extracted back into a fresh organic solvent.
Sources
Stability and storage conditions for 3-(4-Bromophenyl)-1-methylpyrrolidine
Technical Support Center: 3-(4-Bromophenyl)-1-methylpyrrolidine
Guide ID: TSH-C11H14BrN-V1 Last Updated: January 17, 2026
This guide provides in-depth technical support for the stability, storage, and handling of this compound (CAS No: 1088410-99-4). It is designed for researchers, medicinal chemists, and drug development scientists to ensure compound integrity and experimental reproducibility.
Core Stability & Storage Recommendations
Proper storage is the most critical factor in preserving the chemical integrity of this compound. The following table summarizes the essential storage conditions derived from supplier recommendations and chemical principles.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Temperature | Long-Term: 2-8°C[1][2] | Refrigeration significantly slows down potential degradation kinetics. While some related compounds may be stable at room temperature for short periods, long-term storage at 2-8°C is the most reliable method to maintain purity and prevent the slow formation of minor impurities. |
| Atmosphere | Store in a tightly sealed container under a dry atmosphere.[1][3][4] | The pyrrolidine ring, particularly the tertiary amine, can be susceptible to oxidation. Moisture can facilitate hydrolytic degradation pathways. Sealing the container minimizes exposure to atmospheric oxygen and humidity. For maximum stability, consider storage under an inert gas like argon or nitrogen. |
| Light | Protect from light. | While specific photostability data is not widely published, aromatic bromine compounds can be light-sensitive. Using an amber glass vial or storing the primary container within a light-blocking secondary container is a prudent and standard practice to prevent potential photodecomposition. |
| Container | Use a tightly sealed, appropriate container (e.g., amber glass vial with a PTFE-lined cap). | Prevents contamination and exposure to environmental factors. The liner of the cap should be chemically resistant to prevent leaching of impurities into the sample. |
Frequently Asked Questions (FAQs)
Q1: I received my sample of this compound at ambient temperature. Is it compromised?
A: Not necessarily. The compound is typically shipped under normal conditions, indicating it is stable for the duration of transit.[1] However, for long-term storage, it is imperative to transfer it to the recommended 2-8°C conditions immediately upon receipt.[1][2] The primary risk comes from prolonged exposure to non-ideal conditions over weeks or months.
Q2: What are the potential degradation pathways for this compound?
A: While specific degradation studies on this molecule are not publicly available, we can infer potential pathways based on its chemical structure, particularly by drawing parallels with the well-studied solvent N-methylpyrrolidone (NMP).[5][6]
-
Oxidation: The tertiary amine of the pyrrolidine ring is a potential site for oxidation, which could lead to the formation of an N-oxide. The methylene group adjacent to the nitrogen is also a potential site for oxidative attack.
-
Hydrolysis/Ring-Opening: In the presence of moisture and potentially catalyzed by acidic or basic impurities, the pyrrolidine ring could undergo hydrolysis, leading to ring-opening. Studies on NMP have identified N-methyl-4-aminobutanoic acid as a hydrolysis product.[6]
-
Photodecomposition: The bromophenyl group may be susceptible to degradation upon exposure to UV light, potentially through dehalogenation or other radical-mediated reactions.
Below is a diagram illustrating these hypothetical degradation points.
Caption: Hypothetical degradation pathways for the molecule.
Q3: How can I tell if my compound has degraded?
A: Visual inspection is the first step. Look for changes in color or physical state (e.g., from a solid to a gummy or discolored solid). However, significant degradation can occur without visible changes. The most reliable method is to perform an analytical purity check. A simple Thin-Layer Chromatography (TLC) can reveal the presence of new, more polar impurities. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended to confirm the purity against the certificate of analysis or an initial reference chromatogram.
Troubleshooting Guide: Inconsistent Experimental Results
Encountering variability in experimental outcomes can be frustrating. Compound integrity is a common but often overlooked cause. This guide helps you troubleshoot whether your sample of this compound is the source of the issue.
Problem: My bioassay/reaction yield is lower than expected or results are not reproducible.
This workflow provides a systematic approach to diagnose potential compound-related issues.
Caption: Troubleshooting workflow for compound integrity issues.
Experimental Protocols
Protocol 1: Recommended Aliquoting Procedure
To prevent contamination and repeated freeze-thaw cycles of the bulk supply, prepare smaller, single-use or weekly-use aliquots.
-
Preparation: Allow the main container of this compound to equilibrate to room temperature for at least 30-60 minutes before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Environment: Perform all weighing and handling in a controlled environment, preferably in a fume hood with low humidity or inside a glove box.
-
Dispensing: Weigh the desired amount of compound into appropriately sized, pre-labeled amber vials.
-
Inerting (Optional but Recommended): Gently flush the headspace of each new aliquot vial with an inert gas (argon or nitrogen) before sealing.
-
Sealing: Tightly seal the vials with PTFE-lined caps.
-
Storage: Place the newly prepared aliquots and the main stock container back into 2-8°C storage.[1][2]
Protocol 2: General Guideline for Verifying Compound Integrity via HPLC
This is a general protocol. The exact column, mobile phase, and gradient may need to be optimized for your specific equipment.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute this stock to a working concentration of ~50-100 µg/mL.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Analysis: Inject the sample. Compare the resulting chromatogram to the supplier's Certificate of Analysis or a chromatogram from a freshly opened sample. Look for the emergence of new peaks (impurities) or a decrease in the area percentage of the main peak. A "significant change" is often defined as a failure to meet the established purity specification.[7]
References
-
Lead Sciences. This compound. [Link]
-
World Health Organization. Stability conditions for WHO Member States by Region. [Link]
-
Serrano, L., et al. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 83(6). [Link]
-
MDPI. Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. [Link]
-
World Health Organization. Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Mor-Vaknin, N., et al. (2020). Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ACS Omega, 5(10), 5098-5106. [Link]
-
PubChem. 1-(4-Bromophenyl)pyrrolidine. [Link]
-
NASA Technical Reports Server. Quantitative Analysis of Spaceflight Drug Stability Data to Support a Predictive Pharmaceutical Testing Strategy. [Link]
-
BINDER GmbH. ICH stability testing. [Link]
-
ChemSrc. 1-(4-Bromophenyl)pyrrolidine | CAS#:22090-26-2. [Link]
-
ResearchGate. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. [Link]
-
ResearchGate. Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. [Link]
-
ResearchGate. Biodegradation of N-Methylpyrrolidone by Paracoccus sp. NMD-4 and its degradation pathway. [Link]
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- 5. Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Technical Support Center: Solubility of 3-(4-Bromophenyl)-1-methylpyrrolidine
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-1-methylpyrrolidine. The focus is on understanding and overcoming common solubility challenges to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting my first experiment. What solvent should I use to prepare a stock solution of this compound?
Answer: For initial high-concentration stock solutions, a strong, polar aprotic solvent is recommended.
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Primary Recommendation: Dimethyl sulfoxide (DMSO) is the industry standard for creating stock solutions of novel compounds for high-throughput screening and initial in vitro assays.[1] It is a powerful solvent capable of dissolving a wide range of organic molecules.
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Alternative Solvents: If DMSO is incompatible with your experimental system, other options include N-methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF). NMP, in particular, is noted for its high solubilizing efficiency for many poorly soluble drugs.[2][3]
Causality & Expertise: The goal for a stock solution is to achieve a high concentration (e.g., 10-20 mM) to minimize the volume of organic solvent added to your final aqueous experimental medium. DMSO is effective because it can solvate a wide variety of compounds, but it's crucial to be aware that the final concentration of DMSO in your aqueous assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.
Q2: My compound, this compound, dissolved perfectly in DMSO but precipitated immediately when I diluted it into my aqueous buffer (PBS, pH 7.4). What is happening and how can I prevent this?
Answer: This common phenomenon is often referred to as "solvent shock" or precipitation and highlights the critical difference between kinetic and thermodynamic solubility.[4][5]
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Kinetic Solubility: This is the concentration of a compound when a precipitate first forms after adding a concentrated organic stock solution to an aqueous buffer.[6] It often results in a supersaturated, thermodynamically unstable solution.[5] What you observed is a classic example of exceeding the kinetic solubility limit.
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Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in a solvent (in this case, your buffer) under equilibrium conditions with an excess of the solid material present.[7] This value is often significantly lower than the apparent kinetic solubility.[8]
Troubleshooting Steps & Solutions:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final working concentration of your compound in the aqueous buffer.
-
Modify the Dilution Protocol: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a mixture of buffer and a water-miscible co-solvent (like ethanol or propylene glycol), then add this intermediate solution to the final buffer. This gradual change in solvent polarity can prevent the compound from crashing out.[4]
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Adjust the Buffer pH: The structure of this compound contains a tertiary amine. Tertiary amines are basic and can be protonated.[9] By lowering the pH of your buffer, you can increase the proportion of the protonated, more polar (and thus more water-soluble) form of the compound.[10][11][12] For a basic compound, decreasing the pH generally increases solubility.[13]
-
Use Formulation Vehicles: For in vivo studies or challenging in vitro systems, consider using formulation aids like cyclodextrins or lipid-based systems (e.g., SEDDS - Self-Emulsifying Drug Delivery Systems) which can encapsulate and solubilize hydrophobic compounds.[14][15][16]
Diagram: Troubleshooting Aqueous Precipitation
This workflow outlines the decision-making process when encountering precipitation upon dilution of a DMSO stock into an aqueous buffer.
Caption: Workflow for addressing compound precipitation in aqueous buffers.
Q3: The solubility of my compound seems to vary between different batches from my chemistry team. Why would this happen?
Answer: Inconsistent solubility between batches is a common issue in drug development and can often be traced back to the solid-state properties of the compound.
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Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid.[5] Metastable polymorphs and amorphous forms are generally more soluble than the most stable crystalline form but can convert to the less soluble form over time.[5][17] One batch might be amorphous (higher apparent solubility) while another is crystalline (lower solubility).
-
Purity: Impurities can either enhance or suppress solubility. Some impurities can act as solubilizing agents, while others can seed precipitation.
-
Hydration State: The compound may form hydrates (incorporating water into its crystal structure), which can have different solubility properties compared to the anhydrous form.
Self-Validating Protocol: To mitigate this, it is crucial to characterize the solid form of each new batch using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). Always use the most stable, characterized crystalline form for definitive thermodynamic solubility studies to ensure inter-batch consistency.[18]
Q4: How do I determine the definitive thermodynamic solubility of this compound in my buffer?
Answer: The "gold standard" for determining thermodynamic solubility is the shake-flask method .[6][18] This method measures the equilibrium concentration of a compound in a saturated solution.[6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to determine the equilibrium solubility of a compound in a specified buffer.
Materials:
-
This compound (solid powder)
-
Buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Add an excess amount of the solid compound to a glass vial. "Excess" means enough solid should remain visible at the end of the experiment. A starting point is 1-2 mg of compound per 1 mL of buffer.
-
Incubation: Add the buffer to the vial. Cap it tightly to prevent solvent evaporation.
-
Equilibration: Place the vial on an orbital shaker in a temperature-controlled incubator. Allow the mixture to shake for at least 24-48 hours to ensure equilibrium is reached.[19][20] Longer incubation times may be necessary and should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[5]
-
Phase Separation: After incubation, let the vials stand to allow the excess solid to sediment. Centrifuge the vials (e.g., at 14,000 rpm for 15-20 minutes) to pellet any remaining suspended solid.
-
Sample Collection: Carefully remove an aliquot of the supernatant without disturbing the solid pellet.
-
Filtration (Optional but Recommended): Filter the collected supernatant through a 0.22 µm syringe filter to remove any fine particulates. Note: Ensure the compound does not adsorb to the filter material by testing a solution of known concentration.
-
Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and analyze the concentration using a validated analytical method (HPLC-UV or LC-MS) against a standard curve prepared with the same compound.[19]
Data Presentation: Predicted Solubility Profile
As no specific experimental data for this compound is publicly available, the following table provides an estimated solubility profile based on its chemical structure (a moderately hydrophobic, basic small molecule). This profile should be experimentally verified.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale / Justification |
| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | These solvents are strong organic solvents capable of disrupting crystal lattice energy and forming strong dipole-dipole interactions. N-methylpyrrolidine (a structural component) is miscible with water and most organic solvents.[21] |
| Polar Protic | Ethanol, Methanol | Moderate (5-20 mg/mL) | Can act as both hydrogen bond donors and acceptors, but are generally less powerful solvents for complex organic solids than DMSO. |
| Non-Polar | Toluene, Hexane | Low (<1 mg/mL) | The molecule has significant polarity due to the nitrogen and bromine atoms, making it unlikely to be highly soluble in non-polar environments, following the "like dissolves like" principle.[22] |
| Aqueous (pH 7.4) | PBS Buffer | Very Low (<0.01 mg/mL) | As a neutral base, the unprotonated form will dominate at physiological pH. The hydrophobic bromophenyl group will likely limit aqueous solubility significantly.[23] |
| Aqueous (pH 2.0) | HCl Buffer | Low-to-Moderate | The tertiary amine (pKa likely ~8-10) will be fully protonated, forming a cationic salt. This salt form is expected to have substantially higher aqueous solubility than the free base.[10] |
References
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility-assay]
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [URL: https://www.dissolutiontech.com/issues/201505/dt201505_a01]
- pH and solubility (video) | Equilibrium. Khan Academy. [URL: https://www.khanacademy.org/science/chemistry/acid-base-equilibrium/solubility-equilibria/v/ph-and-solubility]
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10313893/]
- Shake-Flask Solubility Assay. Bienta. [URL: https://www.bienta.net/services/adme-tox/phys-chem-properties/shake-flask-solubility-assay]
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. Digital Discovery (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2023/dd/d3dd00217a]
- Does pH affect solubility?. AAT Bioquest. [URL: https://www.aatbio.com/resources/faq-frequently-asked-questions/does-ph-affect-solubility]
- Predicting small molecules solubility on endpoint devices using deep ensemble neural networks. arXiv. [URL: https://arxiv.org/abs/2307.03099]
- The Effect of pH on Solubility. Chemistry Steps. [URL: https://www.chemistrysteps.com/the-effect-of-ph-on-solubility/]
- A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/24534375/]
- A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. Digital Discovery (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/dd/d4dd00065j]
- How does pH affect solubility?. askIITians. [URL: https://www.askiitians.com/questions/how-does-ph-affect-solubility_122311/]
- Predicting Solubility. Rowan Scientific. [URL: https://www.rowanscientific.com/predicting-solubility]
- Does anyone know how pH affects solubility??. Reddit. [URL: https://www.reddit.com/r/Mcat/comments/oxw1d6/does_anyone_know_how_ph_affects_solubility/]
- solubility experimental methods.pptx. Slideshare. [URL: https://www.slideshare.net/mobile/AishahNawaz1/solubility-experimental-methodspptx]
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- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [URL: https://www.researchgate.net/publication/279455322_Experimental_and_Computational_Methods_Pertaining_to_Drug_Solubility]
- Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Experimental-and-Computational-Methods-Pertaining-Jouyban-Fakhree/9079549f056d5e754668612189689886470370d0]
- N-METHYL-2-PYRROLIDONE (NMP). Ataman Kimya. [URL: https://www.ataman-kimya.com/n-methyl-2-pyrrolidone-nmp_u1737]
- N-Methyl-2-pyrrolidone. Solubility of Things. [URL: https://solubilityofthings.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/student-papers/record/1324310]
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Slideshare. [URL: https://www.slideshare.
- Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. [URL: https://www.researchgate.net/publication/5470500_Solubility_Improvement_of_Drugs_using_N-Methyl_Pyrrolidone]
- N-methyl-2-pyrrolidone. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13387]
- Solubility improvement of drugs using N-methyl pyrrolidone. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18286377/]
- Formulation of poorly water-soluble drugs for oral administration. Future4200. [URL: https://future4200.com/uploads/short-url/c7p53M1S3viga93thDt2pd21g0E.pdf]
- Technical Support Center: Overcoming Purpurin Precipitation in Aqueous Buffer Solutions. Benchchem. [URL: https://www.benchchem.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3409893/]
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://dmpk.wuxiapptec.com/invitro-adme/solubility-testing/]
- Technical Support Center: Troubleshooting Solubility of Chemical Compounds in Aqueous Buffers. Benchchem. [URL: https://www.benchchem.com/uploads/technical-documents/Troubleshooting_Solubility_in_Aqueous_Buffers.pdf]
- (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. [URL: https://www.researchgate.
- Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162901-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
- Formulation of poorly soluble compounds. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/presentation/presentation-formulation-poorly-soluble-compounds-prof-a-mullertz_en.pdf]
- Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [URL: https://www.researchgate.
- HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/analyteguru/hplc-troubleshooting-precipitation-of-buffers-in-gradient-elution-mode/]
- Principles of Drug Action 1, Spring 2005, Amines. University of the Sciences in Philadelphia. [URL: https://web.usciences.edu/gcad/PrinciplesOfDrugAction1/Lecture_files/Lecture15-Amines.pdf]
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [URL: https://www.worldpharmatoday.
- Tertiary amine solvents having switchable hydrophilicity. Green Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2010/gc/b926487b]
- How do I force my compound to precipitate?. Reddit. [URL: https://www.reddit.
- Discovery solubility measurement and assessment of small molecules with drug development in mind. ResearchGate. [URL: https://www.researchgate.net/publication/349479361_Discovery_solubility_measurement_and_assessment_of_small_molecules_with_drug_development_in_mind]
- Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry (ACS Publications). [URL: https://pubs.acs.org/doi/10.1021/jm501550m]
- What are the chances of precipitation in column while using buffers as mobile phase?. ResearchGate. [URL: https://www.researchgate.net/post/What_are_the_chances_of_precipitation_in_column_while_using_buffers_as_mobile_phase]
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4007622/]
- Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2012/09/25/table-of-properties-of-common-organic-solvents/]
- Reagents & Solvents: Solvents and Polarity. University of Rochester Department of Chemistry. [URL: https://www.sas.rochester.edu/chm/solvents-and-polarity.html]
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Technical Support Center: 3-(4-Bromophenyl)-1-methylpyrrolidine In Vitro Assays
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using 3-(4-Bromophenyl)-1-methylpyrrolidine in in vitro assays. As a Senior Application Scientist, this guide is structured to provide not just solutions, but also the underlying scientific reasoning to empower you to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and use of this compound in a laboratory setting.
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of your stock solution are critical for reproducible results. This compound is a small organic molecule.[1][2] For initial stock solutions, it is recommended to use a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) or ethanol.
Recommended Stock Solution Protocol:
-
Solvent Selection: Use anhydrous DMSO for the highest concentration stock solutions (typically 10-50 mM). Ensure the DMSO is of molecular biology grade to prevent introducing contaminants.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in the chosen solvent by vortexing. Gentle warming (to no more than 37°C) and sonication can aid in dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed, low-retention tubes. When stored correctly, stock solutions in DMSO are generally stable for several months. For long-term storage, consider storing under an inert gas like argon or nitrogen.
Q2: What is the known mechanism of action for this compound?
A2: The precise mechanism of action for this compound is not extensively documented in publicly available literature. However, its chemical structure, a substituted pyrrolidine, is found in compounds targeting various biological systems. For instance, related pyrrolidine derivatives have been investigated as CCR5 antagonists for HIV treatment and as agents targeting monoamine transporters.[3][4] One source indicates its utility in preparing pyrazolopyrimidines for treating ALK2-mediated diseases, suggesting a potential role in inhibiting activin receptor-like kinase 2.[5] Given this, it is crucial to determine its activity and specificity in your particular assay system.
Q3: What are the expected challenges when working with a brominated compound like this in cell-based assays?
A3: Brominated aromatic compounds can sometimes present specific challenges in biological assays:
-
Non-specific Binding: The lipophilic nature of the bromophenyl group may lead to non-specific binding to proteins or plasticware. This can reduce the effective concentration of the compound in your assay.
-
Cytotoxicity: At higher concentrations, many small molecules, including halogenated ones, can exhibit off-target cytotoxicity. It is essential to determine the cytotoxic profile of the compound in your specific cell line.
-
Solubility: While generally soluble in organic solvents, precipitation can occur when diluted into aqueous assay buffers.
Part 2: Troubleshooting In Vitro Assay Performance
This section provides detailed troubleshooting for common issues encountered during in vitro experiments with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability between replicate wells or between experiments is a common challenge in cell-based assays.[6]
Q: My dose-response curve for this compound is inconsistent between experiments. What are the likely causes and solutions?
A: Inconsistent dose-response curves often stem from issues with compound handling, cell health, or assay procedure.
Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability/Precipitation | The compound may be precipitating out of the aqueous assay medium, especially at higher concentrations. This leads to an inaccurate effective concentration. | Visually inspect the media in your wells for any signs of precipitation. When preparing serial dilutions, ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level well-tolerated by your cells (typically ≤ 0.5%). |
| Inconsistent Cell Seeding | Uneven cell distribution across the microplate can lead to significant variability in the assay signal.[7] | Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and consider a "reverse pipetting" technique to improve accuracy. Allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to promote even cell settling. |
| Cell Passage Number | Cell lines can exhibit phenotypic drift at high passage numbers, affecting their response to stimuli.[8] | Maintain a consistent and low passage number for your experiments. It is good practice to thaw a fresh vial of cells after a defined number of passages. |
| Edge Effects | Wells on the outer edges of a microplate are more susceptible to evaporation, leading to changes in media concentration and affecting cell growth and response. | Avoid using the outermost wells of your plate for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
Issue 2: No Observable Effect or Lower than Expected Potency
Q: I am not observing any biological effect of this compound in my assay, even at high concentrations. What should I investigate?
A: A lack of activity can be due to several factors, ranging from the compound itself to the assay design.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a lack of compound effect.
Detailed Troubleshooting Steps:
-
Verify Compound Integrity:
-
Source: Ensure the compound was purchased from a reputable supplier.[1]
-
Purity: If possible, verify the purity and identity of your compound stock using analytical methods like HPLC-MS.
-
Storage: Confirm that the compound has been stored correctly to prevent degradation.
-
-
Assess Compound Solubility:
-
Visual Inspection: Prepare the highest concentration of your compound in the final assay buffer and visually inspect for precipitation.
-
Dynamic Light Scattering (DLS): For a more quantitative assessment, DLS can be used to detect the formation of compound aggregates.
-
-
Confirm Target Expression and Activity:
-
Target Presence: Use techniques like Western blotting, qPCR, or flow cytometry to confirm that your cell line expresses the intended biological target.
-
Positive Control: Run a known agonist or inhibitor of your target in parallel. If the positive control also fails, it points to a problem with the assay system or cells rather than your test compound.[9]
-
-
Evaluate Assay Sensitivity:
-
Assay Window: Ensure your assay has a sufficient signal-to-background ratio (assay window) to detect modest effects.
-
Incubation Time: The compound may require a longer incubation time to elicit a biological response. Perform a time-course experiment to determine the optimal incubation period.
-
Issue 3: Apparent Cytotoxicity Obscuring Specific Effects
Q: At concentrations where I expect to see a specific biological effect, I am observing significant cell death. How can I differentiate specific activity from general toxicity?
A: It is crucial to determine a non-toxic concentration range for your compound before performing functional assays.
Experimental Protocol: Determining Cytotoxicity using an MTT Assay
This protocol outlines a standard method for assessing cell viability.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and below 0.5%. Include a vehicle control (media with DMSO) and a positive control for cell death (e.g., a high concentration of staurosporine).
-
Incubation: Replace the old media with the compound-containing media and incubate for a period relevant to your functional assay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. This will allow you to determine the concentration range that is non-toxic to your cells.
Data Interpretation:
Sources
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- 3. Discovery of 4-[(Z)-(4-bromophenyl)- (ethoxyimino)methyl]-1'-[(2,4-dimethyl-3- pyridinyl)carbonyl]-4'-methyl-1,4'- bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
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Overcoming off-target effects of 3-(4-Bromophenyl)-1-methylpyrrolidine in experiments
Introduction: Navigating the Challenges of Novel Compound Characterization
Welcome to the technical support guide for 3-(4-Bromophenyl)-1-methylpyrrolidine. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound and seek to ensure the specificity and validity of their experimental results.
Working with novel or sparsely characterized small molecules like this compound presents a unique set of challenges. While its chemical structure, featuring a methylpyrrolidine moiety, suggests potential activity at monoamine transporters such as the dopamine transporter (DAT) or serotonin transporter (SERT)[1][2], its precise on-target and off-target profiles are not extensively documented in public literature. Unidentified off-target interactions are a significant source of experimental artifacts, leading to misinterpretation of data and costly delays in research programs[3].
Frequently Asked Questions & Troubleshooting Guides
Q1: My experimental results are inconsistent or unexpected after using this compound. Could off-target effects be the cause?
Answer: Yes, this is a primary and critical consideration. Inconsistent or unexpected phenotypes are often the first indication that a small molecule is not behaving with the desired specificity. Off-target effects occur when a compound interacts with unintended biomolecules, triggering signaling cascades or cellular responses that are independent of its primary target[4].
Causality: A compound's activity is a function of its chemical structure and the cellular environment. While the pyrrolidine scaffold may confer affinity for a primary target like a neurotransmitter transporter, other structural features, such as the bromophenyl group, can mediate lower-affinity interactions with a wide range of other proteins (e.g., kinases, GPCRs, ion channels)[5][6]. These unintended interactions can produce a biological effect that may mask, mimic, or alter the on-target phenotype, especially at higher concentrations.
First Steps in Troubleshooting:
-
Confirm Compound Integrity: Verify the purity and identity of your compound stock via analytical methods like LC-MS or NMR.
-
Establish a Clear Dose-Response Relationship: A classic sigmoidal dose-response curve is necessary but not sufficient to prove on-target activity. A very steep or biphasic curve can sometimes suggest compound aggregation or off-target toxicity at higher concentrations.
-
Review the Cellular Context: Ensure the cell line or model system you are using expresses the intended primary target at a functional level.
If these initial checks are satisfactory, proceed to the more rigorous validation assays detailed in the following sections.
Q2: How can I be certain that this compound is engaging its intended target in my cellular model?
Answer: Direct target engagement must be demonstrated within a cellular context to confirm that the compound is physically interacting with its intended target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful and widely adopted method for this purpose[7][8].
Causality (The CETSA Principle): The binding of a ligand (your compound) to a protein typically increases the protein's thermodynamic stability.[9] When cells are heated, proteins begin to denature and aggregate. A protein bound to a stabilizing ligand will resist this thermal denaturation until a higher temperature is reached.[10] By measuring the amount of soluble target protein remaining after a heat challenge, you can detect this "thermal shift" as direct evidence of target engagement.[11]
This protocol is adapted for a standard Western blot or AlphaScreen® readout.[9]
-
Cell Culture and Treatment:
-
Plate your cells of interest and grow to ~80% confluency.
-
Treat cells with a range of concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1 hour) under normal culture conditions.
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a buffered solution.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.[9] A non-heated sample serves as a control.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C). This ruptures the cells while keeping denatured proteins aggregated.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble pellet by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the specific target protein in the supernatant using a sensitive detection method:
-
-
Data Analysis:
-
Plot the relative amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Q3: I've confirmed target engagement, but I still suspect off-target effects. How can I identify what these unknown targets are?
Answer: To build a comprehensive understanding of your compound's specificity, you must actively profile it against large panels of potential off-targets. Kinases are one of the largest and most common classes of off-targets for small molecules and should be a primary focus.[13]
Causality: Many small molecules possess some affinity for the ATP-binding pocket of protein kinases due to its conserved structural features. Unintended kinase inhibition can have profound effects on cell signaling, proliferation, and viability, making it a major source of confounding phenotypes.[14]
Recommended Approaches for Off-Target Profiling:
| Profiling Method | Principle | Advantages | Considerations |
| Kinase Panel Screening | In vitro biochemical assays measuring compound activity against a large panel (hundreds) of purified kinases.[12][15] | Broad coverage of the kinome; highly sensitive; provides quantitative IC50 values for hits. | Lacks cellular context (e.g., membrane permeability, intracellular ATP competition).[16] |
| Cell-Based Profiling (e.g., NanoBRET™) | Measures compound binding to full-length kinases expressed in live cells using bioluminescence resonance energy transfer (BRET).[16][17] | Physiologically relevant; accounts for cell permeability and target occupancy in a natural environment.[18] | Panel size may be smaller than biochemical screens; requires specialized reagents and instrumentation. |
| Transcriptomics (RNA-Seq) | Measures changes in global gene expression in response to compound treatment.[19][20] | Unbiased, genome-wide view of cellular response; can reveal unexpected pathway modulation. | Identifies downstream consequences, not direct binding; requires sophisticated bioinformatic analysis.[21] |
| In Silico Prediction | Computational models predict potential off-targets based on chemical structure similarity to known ligands.[22][23][24] | Fast and cost-effective; can screen thousands of potential targets. | Predictions require experimental validation; accuracy depends on the quality of the underlying databases. |
Recommended Workflow:
Caption: Workflow for systematic off-target identification and validation.
Q4: How can I definitively prove that my observed cellular phenotype is caused by inhibition of the intended target and not an off-target?
Answer: The gold standard for linking a molecular target to a cellular phenotype is a "phenotypic rescue" experiment.[3] This involves specifically depleting the intended target using a genetic method (like siRNA or CRISPR) and then attempting to "rescue" the phenotype by re-introducing a version of the target that is resistant to your compound or genetic knockdown tool.
Causality: If the phenotype observed with compound treatment is truly due to its action on the primary target, then genetically removing that target should mimic the compound's effect. Conversely, if a phenotype caused by target knockdown can be reversed by re-expressing the target, it confirms the target's role in that biological process.[25]
This protocol aims to confirm that the effect of this compound is mediated through its intended target.
-
Design and Validate siRNA:
-
Design at least two independent siRNAs targeting your primary protein of interest.
-
Validate that both siRNAs effectively reduce the expression of the target protein via Western blot or qPCR after 24-48 hours. A non-targeting scrambled siRNA serves as a negative control.[26]
-
-
Generate a Rescue Construct:
-
Create a plasmid that expresses your target protein.
-
Crucially, introduce silent mutations into the siRNA-binding region of the plasmid's coding sequence. This makes the expressed mRNA resistant to your siRNA without changing the amino acid sequence of the protein.[25]
-
An empty vector or a vector expressing a non-functional mutant can be used as additional controls.
-
-
Perform the Rescue Experiment:
-
Set up the following experimental groups:
-
Group A (Control): Cells + Scrambled siRNA + Empty Vector
-
Group B (Knockdown): Cells + Target siRNA + Empty Vector
-
Group C (Rescue): Cells + Target siRNA + Rescue Plasmid
-
-
Transfect cells with the respective siRNAs.[26]
-
After 24 hours, transfect the same cells with the appropriate plasmids (Empty Vector or Rescue Plasmid).
-
After another 24-48 hours, measure your phenotype of interest (e.g., cell viability, reporter gene activity, protein phosphorylation).
-
-
Data Interpretation:
-
Phenocopy: The phenotype in Group B (Knockdown) should replicate the phenotype observed when treating wild-type cells with this compound.
-
Rescue: The phenotype in Group C (Rescue) should revert to the baseline level seen in Group A (Control).
-
Caption: Logic of a phenotypic rescue experiment.
Summary of Best Practices
To ensure the scientific integrity of your research using this compound, adhere to the following principles:
-
Assume Nothing: Treat every novel compound as non-specific until proven otherwise.
-
Confirm Target Engagement: Use methods like CETSA or NanoBRET™ to prove the compound binds its intended target in a relevant cellular model.[11][16]
-
Profile Broadly: Systematically screen for off-target interactions, paying close attention to common culprits like kinases.[12]
-
Use Orthogonal Approaches: Corroborate findings using different experimental methods. For example, confirm a target's role with both a small molecule inhibitor and a genetic knockdown.[27]
-
Employ Rigorous Controls: Always include negative controls (e.g., inactive structural analogs, scrambled siRNAs) and positive controls to ensure your assays are performing as expected.[27][28]
-
Validate with Rescue Experiments: Use phenotypic rescue as the ultimate arbiter to connect target modulation with a cellular outcome.[3]
By following this guide, you can confidently navigate the complexities of small molecule pharmacology and produce robust, reproducible, and high-impact scientific results.
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Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
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Koutsoukas, A., et al. (2016). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. Pacific Symposium on Biocomputing. [Link]
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Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie. [Link]
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Daniele, V. F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
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Inglese, J., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery. [Link]
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Chu, A., & Wadhwa, R. (2021). Selective Serotonin Reuptake Inhibitors. StatPearls. [Link]
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Rikitake, Y. (2021). Tetraploid rescue experiment. Glycoscience Protocols. [Link]
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Doucet, M., et al. (2015). Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells. Frontiers in Endocrinology. [Link]
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Technical Support Center: Optimizing In Vivo Dosage of 3-(4-Bromophenyl)-1-methylpyrrolidine
A Guide for Researchers and Drug Development Professionals
Disclaimer: Publicly available in vivo data for the specific compound 3-(4-Bromophenyl)-1-methylpyrrolidine is limited. Therefore, this guide is structured to provide a comprehensive framework for optimizing the in vivo dosage of any novel, poorly characterized small molecule, using this compound as a representative example. The principles and protocols described are based on established best practices in preclinical drug development.[1][2][3]
Section 1: Foundational Questions & Initial Strategy
This section addresses the most common initial questions researchers face when moving a novel compound from in vitro assays to in vivo models.
Q1: We have promising in vitro data for this compound. Where do we begin with in vivo dosage?
The critical first step is to establish the compound's safety profile and tolerability in a living system. This is achieved by conducting a Maximum Tolerated Dose (MTD) study, often as part of a broader Dose Range Finding (DRF) study.[4][5][6][7] The primary goals of these initial studies are to:
-
Identify the highest dose that can be administered without causing unacceptable, life-threatening toxicity.[8]
-
Characterize the dose-response relationship for any observed toxicities.[4]
-
Establish a safe dose range to guide all subsequent pharmacokinetic (PK), pharmacodynamic (PD), and efficacy studies.[7][9]
Skipping this step and proceeding directly to efficacy studies can lead to confounded results, unnecessary animal morbidity, and a significant waste of resources.[9]
Q2: How do we select a starting dose for our first in vivo (MTD) study?
The starting dose should be an informed decision based on prior data, not a random guess. A common and logical approach is to extrapolate from in vitro potency data (e.g., IC50 or EC50 values).[2][4][10] The goal is to select a starting dose that is expected to be safe but also high enough to provide a meaningful starting point for escalation. While there is no universal formula, a dose that is predicted to achieve a plasma concentration several-fold higher than the in vitro EC50 is a reasonable starting point.[2] Dose levels are then typically increased in subsequent cohorts by fixed multiples (e.g., 2x or 3x) or half-log intervals until dose-limiting toxicity is observed.[4][9]
Q3: Our compound, this compound, shows poor aqueous solubility. How does this impact dosing, and what can we do?
Poor solubility is a major hurdle for in vivo studies, as it directly impacts drug absorption and bioavailability.[11][12][13] Administering a poorly dissolved compound can lead to low and highly variable exposure, making it impossible to establish a clear dose-response relationship.
The Causality: If the compound precipitates in the dosing vehicle or in the gastrointestinal tract, its effective concentration is drastically reduced, leading to an underestimation of its potency and potential efficacy.[14]
Formulation Strategies: A tiered approach to formulation is recommended, starting with the simplest methods:
-
Co-Solvent Systems: Test the compound's solubility in pharmaceutically acceptable solvents like DMSO, ethanol, PEG300/400, or Solutol HS 15. The final formulation should use the minimum amount of co-solvent necessary, as high concentrations can cause toxicity.[1][12]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly improve solubility.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes that enhance the solubility of hydrophobic molecules.[12][13]
-
Suspensions: If the compound cannot be fully dissolved, a homogenous suspension can be created using wetting agents (e.g., Tween 80) and suspending agents (e.g., carboxymethylcellulose). Particle size reduction (micronization) is often necessary to improve suspension stability and absorption.[15]
-
Lipid-Based Formulations: For highly lipophilic compounds, dissolving the agent in oils or creating self-emulsifying drug delivery systems (SEDDS) can dramatically improve oral absorption.[11][13]
Section 2: Core Methodologies and Experimental Workflows
This section provides detailed protocols for essential dose-finding experiments and visualizes the overall optimization workflow.
Overall Dosage Optimization Workflow
The process of optimizing an in vivo dosage is a systematic progression from safety assessment to efficacy testing, with each step informing the next.
Protocol 1: Dose Range-Finding / MTD Study
Objective: To determine the maximum tolerated dose (MTD) and characterize the acute toxicity profile of this compound following a single administration.[5][16]
Materials:
-
This compound
-
Appropriate dosing vehicle (determined during formulation development)
-
Animal model (e.g., CD-1 mice or Sprague-Dawley rats, typically one rodent species is sufficient for initial studies).[16]
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calibrated scale for animal weighing
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5-7 days before the study begins.
-
Group Assignment: Randomly assign animals to dose groups (n=3-5 per group, including both males and females).[17] A vehicle control group is mandatory.
-
Dose Selection:
-
Group 1: Vehicle Control
-
Group 2: Low Dose (e.g., 10 mg/kg, extrapolated from in vitro data)
-
Group 3: Mid Dose (e.g., 30 mg/kg)
-
Group 4: High Dose (e.g., 100 mg/kg)
-
Dose levels should be spaced to provide a clear indication of a dose-response relationship.[4]
-
-
Administration: Administer the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Record the exact time of dosing for each animal.
-
Monitoring & Observations:
-
Intensive Monitoring: Observe animals continuously for the first 4 hours post-dose, then at 24, 48, and 72 hours.[17]
-
Clinical Signs: Record any signs of toxicity, such as changes in posture, activity level, breathing, convulsions, or autonomic effects.[8][17]
-
Body Weight: Measure body weight just before dosing and daily for the next 3-7 days. Significant weight loss (>15-20%) is a key indicator of toxicity.[8]
-
-
Endpoint: The MTD is defined as the highest dose that does not produce mortality, severe clinical signs, or substantial body weight loss.[5][8] If severe toxicity is seen at the lowest dose, an intermediate dose should be tested to refine the MTD.[4][10]
Data Presentation: Example MTD Study Results
| Dose Group (mg/kg) | N | Key Clinical Observations (First 24h) | % Body Weight Change (48h) | Morbidity/Mortality |
| Vehicle Control | 5 | Normal activity, no adverse signs | +1.5% | 0/5 |
| 30 | 5 | Normal activity, no adverse signs | +0.8% | 0/5 |
| 100 | 5 | Mild lethargy observed 1-4h post-dose, resolved by 24h | -4.2% | 0/5 |
| 300 | 5 | Significant lethargy, hunched posture, piloerection | -16.5% | 1/5 |
| 1000 | 5 | Severe lethargy, ataxia, tremors, unresponsiveness | N/A (study terminated) | 5/5 |
| Conclusion from example data: The MTD would be estimated at 100 mg/kg, as the 300 mg/kg dose caused unacceptable toxicity and weight loss. |
Protocol 2: Single-Dose Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.[18][19] This study is essential for understanding drug exposure.
Materials:
-
Compound and vehicle
-
Cannulated animal model (preferred for serial blood sampling, e.g., jugular vein cannulated rats)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS or other bioanalytical method for quantifying the compound in plasma
Methodology:
-
Animal Preparation: Use cannulated animals (n=3-4 per group) to allow for stress-free serial blood sampling from a single animal.
-
Dose Selection: Select 2-3 dose levels based on the MTD study. Doses should be well-tolerated (e.g., 10 mg/kg and 50 mg/kg, based on the example MTD above). An intravenous (IV) dose group is often included to determine absolute bioavailability.
-
Administration & Sampling:
-
Administer the compound (e.g., PO or IV).
-
Collect blood samples (~100 µL) at predetermined time points. A typical schedule for an oral dose might be: pre-dose, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h.[20]
-
-
Sample Processing: Immediately process blood to plasma by centrifugation. Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Data Analysis: Plot plasma concentration versus time for each animal. Use non-compartmental analysis (NCA) to calculate key PK parameters.[19]
Data Presentation: Key PK Parameters & Example Data
| Parameter | Description | Example Value (10 mg/kg PO) |
| Tmax | Time to reach maximum plasma concentration | 1.0 hr |
| Cmax | Maximum observed plasma concentration | 250 ng/mL |
| AUC(0-t) | Area under the concentration-time curve | 1500 hr*ng/mL |
| T½ | Elimination half-life | 4.5 hr |
| This data tells you how quickly and to what extent the drug is absorbed and how long it remains in circulation, which is critical for designing multiple-dose efficacy studies.[19][20] |
Section 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This section provides a logical framework for troubleshooting common problems.
Q4: We observed significant toxicity at doses we predicted would be safe. What went wrong?
This is a common and serious issue. The cause can often be traced back to formulation, animal handling, or unexpected compound properties.
The Causality: The in vivo environment is far more complex than an in vitro assay. Factors like off-target pharmacology, acute metabolic conversion to a toxic species, or vehicle-induced toxicity can lead to unexpected adverse events.
Q5: Our compound shows no efficacy, even at the MTD. What should we check?
Lack of efficacy despite reaching high doses can be due to poor exposure, lack of target engagement, or an inappropriate animal model.
-
Confirm Exposure: The first step is to analyze PK data. If the AUC and Cmax are very low, the compound is not being absorbed sufficiently to have an effect. The formulation must be improved.[14]
-
Verify Target Engagement: High plasma exposure does not guarantee the compound is reaching its intracellular or CNS target. A pharmacodynamic (PD) study is needed.[21] For example, if the target is a kinase, collect tissue samples (e.g., tumor) after dosing and measure the phosphorylation of a downstream substrate via Western Blot or ELISA. Without evidence of target engagement, efficacy cannot be expected.
-
Re-evaluate the Model: The chosen animal model's biology may not be relevant. Ensure the target pathway is conserved and functional in the species being used.[4]
Q6: We are seeing high variability in our results between animals in the same dose group. What is the cause?
High variability obscures real effects and makes data interpretation difficult.
-
Formulation Inhomogeneity: This is a primary cause. If using a suspension, inadequate mixing can lead to some animals receiving a much higher or lower dose than intended. Ensure the suspension is continuously mixed during dosing.
-
Dosing Inaccuracy: Ensure precise, consistent administration technique (e.g., correct gavage placement).
-
Biological Variability: Factors like the gut microbiome, stress levels, and fed/fasted state can impact oral drug absorption. Standardize procedures such as fasting animals before dosing (if appropriate for the model) to reduce this variability.
Section 4: Advanced Concepts - Defining the Therapeutic Window
The data from MTD and PK studies are essential for defining the therapeutic window (also called the therapeutic index).[22][23] This is the crucial range of drug concentrations that balances efficacy and safety.
-
Minimum Effective Concentration (MEC): The lowest plasma concentration of the drug that produces the desired therapeutic effect. This is determined in efficacy studies.
-
Maximum Tolerated Concentration (MTC): The highest plasma concentration that can be tolerated before unacceptable adverse effects occur. This is determined from the MTD and toxicology studies.[24]
The goal of dosage optimization is to design a regimen (i.e., dose and dosing frequency) that maintains the drug's plasma concentration between the MEC and the MTC for the duration of the treatment.[23][24] A compound with a wide therapeutic window is generally safer and easier to dose than one with a narrow window, where small changes in dose can lead to toxicity or loss of efficacy.[22][25]
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Best Practices for Preclinical Dose Range Finding Studies. (n.d.). Altasciences. [Link]
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Singh, B., & Beg, S. (2013). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2013, 808143. [Link]
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What models are used in in vivo pharmacokinetics studies? (2025). Patsnap Synapse. [Link]
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Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
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Ditzinger, F., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(7), 1342. [Link]
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Pharmacokinetics - ADME In Vivo & PK Studies. (n.d.). BioIVT. [Link]
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FDA Requirements for Preclinical Studies. (n.d.). Social Science Research Institute. [Link]
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Hsieh, F., & Chen, J. J. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies. Pharmaceutical Statistics, 24(1), e2421. [Link]
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Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute. [Link]
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What is the significance of therapeutic window? (2025). Patsnap Synapse. [Link]
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Maximum Tolerated Dose [MTD]. (n.d.). EUPATI Toolbox. [Link]
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Therapeutic Window: Balancing Efficacy and Safety in Drug Dosing. (n.d.). IT Medical Team. [Link]
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PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. [Link]
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Bullock, J., & Rittase, A. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2613-2617. [Link]
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Blystone, C. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. National Toxicology Program (NTP). [Link]
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Setting and Implementing Standards for Narrow Therapeutic Index Drugs. (2024). FDA. [Link]
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Dose Range Finding Studies. (n.d.). Charles River Laboratories. [Link]
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Dose Range-Finding Studies for Safety Assessment: 3 Reasons Not to Skip Them. (2023). WuXi AppTec. [Link]
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drug dosing & the therapeutic window. (2019). ChemHelp ASAP. [Link]
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Sargent, D. J., & Lee, J. J. (2014). Dose optimization during drug development: whether and when to optimize. Journal of Clinical Oncology, 32(10), 969-971. [Link]
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Navigating dose optimization requirements as a small biotech. (n.d.). Kura Oncology. [Link]
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Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. (n.d.). ResearchGate. [Link]
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1-(4-Bromophenyl)pyrrolidine. (n.d.). PubChem. [Link]
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Avoiding InVivo Study Pitfalls. (2023). LabRoots. [Link]
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Palani, A., et al. (2001). Discovery of 4-[(Z)-(4-bromophenyl)-(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide (SCH 351125): an orally bioavailable human CCR5 antagonist for the treatment of HIV infection. Journal of Medicinal Chemistry, 44(21), 3339-3342. [Link]
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4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). ResearchGate. [Link]
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Baumann, M. H., et al. (2016). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 119-141. [Link]
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4'4 Bromophenyl 4'Piperidinol Derivatives as a Multifactorial Anti-Alzheimer Agent: Synthesis, In-Vitro, and In-Silico Based Studies. (2022). MDPI. [Link]
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Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. (2023). ACS Omega, 8(41), 38241–38257. [Link]
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Interpreting unexpected results in experiments with 3-(4-Bromophenyl)-1-methylpyrrolidine
Welcome to the technical support resource for 3-(4-Bromophenyl)-1-methylpyrrolidine (CAS 1088410-99-4). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot unexpected results during the use of this versatile building block. My approach is to move beyond simple procedural checklists and delve into the mechanistic rationale behind common experimental challenges, empowering you to make informed decisions in your work.
Structure of This Guide
This document is structured as a series of frequently asked questions (FAQs) organized by experimental phase. We will address issues related to:
-
Starting Material Integrity & Handling
-
Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
-
Investigating Unexpected Side Reactions & Byproducts
FAQ Section 1: Starting Material Integrity & Handling
Question 1: My initial NMR/GC-MS analysis of newly purchased this compound shows unexpected signals. What are the likely impurities?
Answer: This is a critical first step, as the purity of your starting material is paramount. Unexpected signals often originate from the synthetic route used to prepare the compound. The most common synthesis involves the N-methylation of 3-(4-bromophenyl)pyrrolidine.[1]
Plausible Impurities and Their Origin:
-
Residual 3-(4-bromophenyl)pyrrolidine (Des-methyl impurity): This is the most common impurity, resulting from incomplete N-methylation. It will show a characteristic N-H proton signal in the ¹H NMR and a mass difference of 14 Da (CH₂) in MS analysis.
-
Unreacted Starting Materials from Pyrrolidine Synthesis: Depending on the full synthetic pathway, precursors to the pyrrolidine ring itself could be present, though this is less common from reputable suppliers.[2]
-
Degradation Products: While generally stable, long-term storage, especially if not properly sealed and protected from light, can lead to oxidation or other degradation pathways.[3][4] Storage at 2-8°C in a dry, sealed container is recommended.[3][4]
Troubleshooting & Validation Protocol:
-
Confirm Identity: Before use, always run a confirmatory ¹H NMR and LC-MS. Compare your data against the supplier's Certificate of Analysis (CoA) and literature values.[1]
-
Quantify Impurities: Use a quantitative NMR (qNMR) with an internal standard or a calibrated GC-FID to determine the precise percentage of impurities.
-
Purification: If the impurity level is unacceptable (>1-2%), purification via column chromatography on silica gel is recommended. A gradient elution system (e.g., ethyl acetate/hexanes with 1% triethylamine to prevent peak tailing) is typically effective.
Table 1: Common Impurities and Expected Analytical Signatures
| Impurity Name | Structure | Mass (M+) | Key ¹H NMR Signals (CDCl₃) |
| Desired Compound | C₁₁H₁₄BrN | 239/241 | δ ~2.4 ppm (s, 3H, N-CH₃), δ 7.1-7.5 ppm (m, 4H, Ar-H) |
| 3-(4-bromophenyl)pyrrolidine | C₁₀H₁₂BrN | 225/227 | Absence of N-CH₃ signal; presence of a broad N-H signal. |
| Formaldehyde/Formic Acid | CH₂O / CH₂O₂ | N/A | Can lead to formylation side products if present in the methylation step. |
FAQ Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The bromophenyl moiety makes this compound an ideal substrate for Suzuki-Miyaura, Buchwald-Hartwig, and similar palladium-catalyzed cross-coupling reactions.[4][5] However, the presence of the N-methylpyrrolidine group introduces specific challenges.
Question 2: My Suzuki-Miyaura coupling reaction is sluggish, stalls at partial conversion, or fails completely. What is the likely cause?
Answer: The most probable culprit is the coordination of the Lewis basic tertiary amine (the N-methylpyrrolidine nitrogen) to the palladium catalyst. This coordination can occupy a vacant site on the palladium center, inhibiting the oxidative addition step or subsequent transmetalation, effectively poisoning the catalyst and stalling the catalytic cycle.
Mechanistic Insight:
The standard Suzuki-Miyaura catalytic cycle requires a coordinatively unsaturated Pd(0) species to initiate oxidative addition with the aryl bromide. If the pyrrolidine nitrogen binds to this species, it raises the energy barrier for the desired reaction pathway.
Diagram 1: Suzuki Cycle Inhibition by Tertiary Amine
Caption: Catalyst inhibition via substrate coordination.
Troubleshooting Protocol for Suzuki-Miyaura Reactions:
-
Ligand Selection (Critical): Switch to bulky, electron-rich phosphine ligands. These ligands create a sterically hindered environment around the palladium center, disfavoring coordination from the substrate's tertiary amine while still promoting the desired catalytic steps.
-
Catalyst & Pre-catalyst: Use a pre-formed Pd(0) source or a reliable Pd(II) pre-catalyst that reduces in situ efficiently.
-
Base Selection: Ensure the base is sufficiently strong but not prone to causing side reactions. K₃PO₄ is often a good choice.[5]
-
Solvent & Temperature: Anhydrous solvents are crucial. 1,4-Dioxane or toluene are commonly used.[5] Gently heating (70-90 °C) can often overcome the activation energy barrier, but excessive heat can cause degradation.
Table 2: Recommended Conditions for Suzuki Coupling
| Parameter | Standard Condition | Troubleshooting Suggestion | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2.5 mol%) | Provides a more reliable source of Pd(0). |
| Ligand | None (with Pd(PPh₃)₄) | SPhos, XPhos, or RuPhos (5-10 mol%) | Bulky ligands prevent catalyst poisoning by the substrate's amine.[6] |
| Base | Na₂CO₃ | K₃PO₄ | A stronger, non-nucleophilic base that is often more effective.[5] |
| Solvent | Toluene | 1,4-Dioxane / H₂O | Can improve solubility and reaction rates. |
| Temperature | 80 °C | 70-100 °C | Optimize to balance reaction rate against potential degradation. |
FAQ Section 3: Investigating Unexpected Side Reactions & Byproducts
Question 3: In my cross-coupling reaction, I observe a significant byproduct with a mass of 161/163 Da (M+H⁺). What is it?
Answer: This mass corresponds to 1-methyl-3-phenylpyrrolidine. The likely cause is a hydrodehalogenation (or debromination) side reaction, where the bromine atom is replaced by a hydrogen atom.
Common Causes of Hydrodehalogenation:
-
Source of Hydride: The hydride source can be subtle. It can come from solvent (e.g., isopropanol), additives, or even the boronic acid reagent or its impurities under certain conditions.
-
Reaction Conditions: This side reaction is often promoted by elevated temperatures and certain ligand/base combinations.
-
Palladium Hydride Species: A palladium-hydride species (Pd-H) can form in the catalytic cycle, which can then reductively eliminate with the coordinated aryl bromide to produce the debrominated product.
Diagram 2: Troubleshooting Workflow for Unexpected Byproducts
Caption: Systematic workflow for identifying and mitigating byproducts.
Mitigation Strategy:
-
Lower Temperature: This is the first and simplest variable to adjust.
-
Use High-Purity Reagents: Ensure your solvent is anhydrous and your boronic acid is of high quality.
-
Change Base/Solvent: Sometimes a simple switch (e.g., from an alcohol-containing solvent to pure dioxane) can eliminate the hydride source.
-
Run a Control Reaction: Set up the reaction without the boronic acid to see if the debromination still occurs. This can help isolate the source of the issue.
Question 4: I'm performing a reaction under harsh conditions (e.g., strong base, high heat) and I see a product with a mass of 225/227 Da. What happened?
Answer: This mass corresponds to 3-(4-bromophenyl)pyrrolidine, indicating that N-demethylation has occurred. The N-methyl group on a tertiary amine can be labile under certain chemical conditions.
Mechanisms of N-Demethylation:
-
Oxidative Demethylation: Certain oxidants or even adventitious air at high temperatures in the presence of a metal catalyst can lead to the formation of an N-oxide or iminium ion intermediate, which is then hydrolyzed to the secondary amine.[7]
-
Reaction with Electrophiles: Reagents like cyanogen bromide (von Braun reaction) or chloroformates are classic agents for N-demethylation, but this is an unlikely scenario unless such reagents are present as contaminants.[8][9]
-
Iron-Mediated Reactions: Traces of iron salts can mediate a Polonovski-type reaction if an N-oxide is formed, leading to demethylation.[7]
Preventative Measures:
-
Inert Atmosphere: Always conduct reactions, especially those at elevated temperatures, under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxidation.
-
Temperature Control: Avoid excessive heating. If a reaction requires high heat, consider microwave-assisted synthesis to reduce the overall reaction time.
-
Reagent Purity: Ensure all reagents are free from contaminating metals or oxidizing agents.
References
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Lead Sciences. (n.d.). This compound. Available at: [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. Available at: [Link]
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MySkinRecipes. (n.d.). This compound. Available at: [Link]
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ResearchGate. (2021). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Available at: [Link]
-
MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(23), 5575. Available at: [Link]
-
MDPI. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3364. Available at: [Link]
-
ScienceDirect. (2006). Further investigation of the N-demethylation of tertiary amine alkaloids using the non-classical Polonovski reaction. Tetrahedron, 62(24), 5695-5703. Available at: [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 855. Available at: [Link]
-
ResearchGate. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 887-898. Available at: [Link]
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Technical Support Center: A Researcher's Guide to 3-(4-Bromophenyl)-1-methylpyrrolidine
Prepared by the Senior Application Scientist Team
This guide provides in-depth safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-1-methylpyrrolidine. Our goal is to synthesize critical safety data with practical, field-proven insights to ensure both experimental integrity and personal safety. All procedures outlined herein are designed as self-validating systems to minimize risk and address potential issues proactively.
Chemical Profile & Hazard Overview
A foundational understanding of the chemical's properties and associated hazards is the first step in safe laboratory practice.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 1088410-99-4 | [1] |
| Molecular Formula | C11H14BrN | [1] |
| Molecular Weight | 240.14 g/mol | [1] |
| Synonyms | CN1CC(C2=CC=C(Br)C=C2)CC1 | [1] |
Hazard Summary:
While a harmonized GHS classification is not universally established for this specific compound, analysis of safety data sheets for it and structurally similar pyrrolidine derivatives indicates several key hazards that must be managed. The primary risks are associated with direct contact and inhalation.
Table 2: Potential GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[2][3] |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3] |
| Allergic Skin Reaction | Category 1/1A/1B | H317: May cause an allergic skin reaction.[4][5] |
Note: These classifications are based on data for this compound and closely related analogues. Users must always consult the specific Safety Data Sheet (SDS) provided by their supplier.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers encounter when working with this and similar chemical reagents.
Q1: What are the primary health hazards I should be aware of before starting my experiment?
A: The most immediate risks are skin and eye irritation upon contact.[2][3] Inhalation of dust or aerosols may also cause respiratory tract irritation.[3] Some data suggests it may be harmful if swallowed and could cause an allergic skin reaction in sensitive individuals.[4][5] Therefore, all handling should be performed in a way that avoids direct physical contact and aerosol generation.
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A: A multi-layered PPE approach is required. The following table outlines the minimum requirements.
Table 3: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Best Practices |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Neoprene or Nitrile).[6] | Always inspect gloves for tears or punctures before use.[2] For extended operations or when handling larger quantities, consider double-gloving.[7] Change gloves immediately if contamination is suspected, and always wash hands thoroughly after removal.[2] |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[8] | Standard safety glasses are insufficient. The equipment must protect against splashes and conform to NIOSH or EU EN 166 standards.[9] Ensure eyewash stations are readily accessible.[9] |
| Body Protection | A long-sleeved laboratory coat. Consider impervious or flame-retardant clothing for larger scale work. | The lab coat should be fully buttoned. Do not wear lab coats outside of the designated laboratory area to prevent cross-contamination.[7] |
| Respiratory | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2] | A respirator may be required if a fume hood is not available or if exposure limits are exceeded. All respirator use must be part of a formal respiratory protection program. |
Q3: How must I store this compound to ensure its stability and safety?
A: Proper storage is critical for maintaining the compound's purity and preventing hazardous situations. Store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[2][10] A recommended storage temperature is between 2-8°C.[1] It should be kept away from incompatible materials, particularly strong oxidizing agents.[10]
Q4: What known chemical incompatibilities should I be aware of?
A: The primary incompatibility is with strong oxidizing agents.[10] Mixing with these substances could lead to a vigorous, potentially hazardous reaction. You should also avoid strong acids.[10] Always review your experimental plan to ensure this compound is not brought into contact with incompatible materials.
Troubleshooting Guide: Experimental Scenarios
This section provides guidance for specific issues you may encounter during your work.
Scenario 1: I've spilled a small amount of the compound on my lab bench. What is the correct procedure?
A: Do not panic. For a minor spill, follow these steps:
-
Alert others in the immediate area.[11]
-
Don appropriate PPE as listed in Table 3.[11]
-
Contain the spill. If it is a solid, you can cover it with a slightly damp paper towel to prevent dust from becoming airborne.[11] For liquids, use an absorbent material like vermiculite or a spill pillow, working from the outside in to prevent spreading.[12]
-
Clean Up . Carefully sweep or wipe up the contained material and place it into a sealed, labeled container for hazardous waste disposal.[2][12]
-
Decontaminate the spill area. Wipe the surface with a suitable solvent (e.g., alcohol) and then wash with soap and water.[4]
-
Dispose of all cleanup materials (gloves, towels, absorbents) as hazardous waste.[4][13]
Scenario 2: I believe I may have inhaled some dust or vapor while weighing the compound. What should I do?
A: Your immediate health is the priority.
-
If you feel unwell, experience respiratory irritation, dizziness, or a headache, seek medical attention immediately.[10][13]
-
Inform your supervisor or principal investigator about the exposure event.
-
Bring the Safety Data Sheet (SDS) with you when seeking medical attention.[2] This event indicates a failure in engineering controls (fume hood) or work practice; a thorough review of the handling procedure is required before work resumes.
Scenario 3: The compound appears discolored or has an unusual odor. Is it still viable for my experiment?
A: Visual or olfactory changes suggest potential degradation or contamination. Using a compromised reagent can invalidate your experimental results and may pose unknown hazards.
-
Causality: Discoloration can result from oxidation, exposure to moisture, or reaction with impurities. Pyrrolidine derivatives can be susceptible to degradation over time, especially if not stored under ideal conditions.
-
Action: Do not use the compound. It is best practice to dispose of it according to your institution's hazardous waste procedures and obtain a fresh supply. If the experiment is critical, you may consider re-analyzing the material (e.g., via NMR, LC-MS) to confirm its identity and purity, but this should be done with extreme caution.
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is the cornerstone of laboratory safety.
SOP 1: Safe Handling and Use
-
Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items. Confirm that an emergency eyewash and shower are accessible.[9]
-
PPE: Don all required PPE as detailed in Table 3.
-
Weighing/Transfer: Conduct all manipulations, including weighing and preparing solutions, inside the fume hood to contain any dust or vapors.[14] Use non-sparking tools if the compound is dissolved in a flammable solvent.[14]
-
Post-Handling: Tightly seal the container immediately after use. Clean any residual material from the spatula and weighing vessel within the fume hood.
-
Hygiene: After completing the task and removing your gloves correctly, wash your hands and face thoroughly with soap and water.[2][13] Do not eat, drink, or smoke in the laboratory area.[3][4]
SOP 2: Storage Protocol
-
Container: Ensure the compound is stored in its original, tightly sealed container.[2][10]
-
Location: Place the container in a designated, cool, dry, and well-ventilated storage area, such as a refrigerator rated for chemical storage (2-8°C).[1][15]
-
Segregation: Store separately from incompatible materials, especially strong oxidizing agents.[10]
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.
SOP 3: Waste Disposal
-
Classification: This material must be disposed of as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidelines.
-
Containers: Collect unused material and contaminated disposables (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[4][13]
-
Environmental Precaution: Do not let the product enter drains or the environment.[2]
Emergency Response Protocols
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
Table 4: First Aid Response to Exposure
| Exposure Route | Action |
| Skin Contact | Immediately remove all contaminated clothing.[13] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][9] If skin irritation occurs or persists, get medical advice.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[13] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[9][13] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[2] Call a physician or poison control center immediately.[13] |
| Ingestion | Do NOT induce vomiting.[4][14] Wash out the mouth with water.[4] Seek immediate medical attention.[13] |
Always show the Safety Data Sheet to the attending medical professional.[2]
Chemical Spill Response Workflow
The following diagram outlines the decision-making process for responding to a chemical spill.
Caption: Decision workflow for responding to a chemical spill.
Hierarchy of Safety Controls
Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety strategy involves implementing controls in a specific order of effectiveness.
Caption: The hierarchy of controls for mitigating laboratory hazards.
-
Expertise in Action: In the context of this compound, Engineering Controls (working in a fume hood) are the most critical step to implement after determining the chemical is necessary (Elimination/Substitution are not feasible). Administrative Controls like this very guide and your lab's specific SOPs are next. Finally, PPE is the essential final barrier to protect you from any residual risk.
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Hazardous Substance Fact Sheet - N-Nitrosopyrrolidine. NJ.gov. [Online]. Available: [Link]
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Cleaning up a spill. Kent State University. [Online]. Available: [Link]
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Spill Clean-up. McMaster University Biosafety Office. [Online]. Available: [Link]
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Safety Data Sheet - Methyl Bromide. Airgas. [Online]. Available: [Link]
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Chemical Spill Procedures. Clarkson University. [Online]. Available: [Link]
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Technical Guide 15 - Pesticide Spill Prevention and Management. University of Florida IFAS Extension. [Online]. Available: [Link]
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Substance Information - (2S)-2-(3-BROMOPHENYL)PYRROLIDINE HCL. ECHA - European Union. [Online]. Available: [Link]
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Degradation pathways of 3-(4-Bromophenyl)-1-methylpyrrolidine under experimental conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Bromophenyl)-1-methylpyrrolidine. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the degradation pathways of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experimental work with this compound, providing potential causes and actionable solutions.
Issue 1: Appearance of Unexpected Peaks During HPLC Analysis of Stability Samples
Question: I am running a stability study on this compound, and my HPLC chromatogram shows several unexpected peaks that were not present in the initial sample. What could be the origin of these peaks, and how can I identify them?
Answer: The appearance of new peaks in your chromatogram is a classic indicator of degradation. The structure of this compound suggests several potential degradation pathways that could lead to the formation of new chemical entities. Forced degradation studies are essential for identifying these potential degradants.[1][2][3]
Potential Causes and Solutions:
-
Hydrolytic Degradation: The molecule could be susceptible to hydrolysis, particularly at the C-N bond within the pyrrolidine ring or potentially through dehalogenation of the bromophenyl group.[4]
-
Troubleshooting Step: Perform forced degradation studies under acidic and basic conditions (e.g., 0.1 N HCl and 0.1 N NaOH) at elevated temperatures.[5][6] This will intentionally generate degradation products and help you to confirm if the unknown peaks in your stability study correspond to hydrolytic degradants.
-
-
Oxidative Degradation: The tertiary amine in the pyrrolidine ring is a potential site for oxidation.[7] Oxidation of aromatic amines can also occur.[8][9][10]
-
Troubleshooting Step: Expose a solution of your compound to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) and analyze the sample by HPLC.[6] This will help determine if any of the unknown peaks are oxidative degradants.
-
-
Photodegradation: The bromophenyl moiety may be susceptible to photolytic cleavage.[11]
-
Troubleshooting Step: Expose a solution and solid sample of your compound to a combination of UV and visible light, as recommended by ICH guideline Q1B.[5] Compare the chromatograms with a sample kept in the dark to identify photodegradants.
-
-
Thermal Degradation: High temperatures can induce degradation.[12] For brominated compounds, this can involve dehalogenation or other rearrangements.[13][14][15][16]
-
Troubleshooting Step: Expose the solid compound and a solution to elevated temperatures (e.g., 60-80°C) and analyze the samples at various time points.
-
Workflow for Identification:
To identify the unknown peaks, a stability-indicating analytical method is crucial.[17][18][19][20][21] This is typically an HPLC method that can separate the parent compound from all potential degradation products.[6] Mass spectrometry (LC-MS) is an invaluable tool for characterizing the unknown peaks by providing mass-to-charge ratio information, which can help in elucidating their structures.
Issue 2: Loss of Assay Potency in the Solid State
Question: My solid-state stability study of this compound shows a significant loss of potency over time, even when protected from light. What could be the cause?
Answer: While solid-state degradation is often slower than in solution, several factors can contribute to a loss of potency.
Potential Causes and Solutions:
-
Interaction with Excipients: If you are studying a formulation, the active pharmaceutical ingredient (API) may be interacting with excipients.
-
Troubleshooting Step: Conduct compatibility studies by preparing binary mixtures of the API with individual excipients and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze these mixtures to identify any incompatible excipients.
-
-
Hygroscopicity and Hydrolysis: The compound may be hygroscopic, absorbing moisture from the atmosphere, which can then lead to hydrolysis even in the solid state.
-
Troubleshooting Step: Perform hygroscopicity testing to determine the compound's affinity for moisture. If it is hygroscopic, ensure it is stored in a well-sealed container with a desiccant.
-
-
Thermal Degradation: Even at temperatures considered "room temperature," slow thermal degradation can occur over extended periods.
-
Troubleshooting Step: Review your storage conditions. If there have been temperature excursions, this could be a contributing factor. For long-term storage, consider refrigerated conditions if the compound's stability profile warrants it.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
Based on its chemical structure, the following degradation pathways are most probable:
-
Oxidative Degradation: The tertiary amine of the pyrrolidine ring is susceptible to oxidation, potentially leading to N-oxide formation or ring-opening. The initial steps of amine oxidation are believed to proceed via a radical mechanism.[7]
-
Hydrolytic Degradation: While N-methylpyrrolidone (NMP) is known to undergo hydrolysis to 4-(methylamino)butyric acid, this involves cleavage of an amide bond.[22] For this compound, which has a saturated pyrrolidine ring, hydrolysis is less likely to be the primary degradation pathway under neutral conditions but could be forced under strong acidic or basic conditions.
-
Photodegradation: The carbon-bromine bond on the phenyl ring is a potential site for photolytic cleavage, leading to debromination.
-
Thermal Degradation: At elevated temperatures, dehalogenation and decomposition of the pyrrolidine ring are possible. Thermal decomposition of brominated compounds can lead to the formation of various byproducts.[13]
Here is a diagram illustrating the potential degradation initiation sites:
Caption: Potential degradation initiation sites on this compound.
Q2: How should I set up a forced degradation study for this compound?
A well-designed forced degradation study should expose the compound to a range of stress conditions to generate an appropriate level of degradation (typically 5-20%).[5]
| Stress Condition | Recommended Experimental Setup | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 24-48 hours | Dehalogenation, Ring Opening |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 24-48 hours | Dehalogenation, Ring Opening |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | N-oxidation, Ring Opening |
| Photolysis | Solid and solution exposed to light source providing UV and visible output (ICH Q1B) | Dehalogenation |
| Thermal | Solid and solution at 80°C for 48 hours | Decomposition, Dehalogenation |
Experimental Protocol: General Procedure for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[5]
-
Stress Conditions:
-
Acid/Base Hydrolysis: Mix equal volumes of the stock solution and the acid/base solution. Heat as required. At specified time points, withdraw an aliquot and neutralize it before dilution and analysis.
-
Oxidation: Mix the stock solution with the oxidizing agent. Keep at room temperature. At specified time points, withdraw an aliquot for analysis.
-
Photolysis: Expose the stock solution and solid compound to a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Thermal: Place the stock solution and solid compound in a temperature-controlled oven.
-
-
Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Q3: What type of analytical method is best for monitoring the degradation of this compound?
A stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the most common and effective technique.
Key features of a good stability-indicating method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any impurities from the synthesis.
-
Accuracy and Precision: The method should provide accurate and reproducible results.
-
Linearity: The response should be linear over a defined concentration range.
-
Robustness: The method should be insensitive to small variations in experimental parameters (e.g., pH of the mobile phase, column temperature).
Workflow for Developing a Stability-Indicating HPLC Method:
Caption: Workflow for developing a stability-indicating HPLC method.
Q4: Can microbial degradation affect this compound?
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
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ResearchGate. (2023). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. Retrieved from [Link]
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CORE. (n.d.). Thermal decomposition of the bromine containing oxyphenylimides. Retrieved from [Link]
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Science.gov. (n.d.). validated specific stability-indicating: Topics by Science.gov. Retrieved from [Link]
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ResearchGate. (2020). Degradation of N-methylpyrrolidone in High Salinity Wastewater by a Halotolerant Microorganism. Retrieved from [Link]
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PubMed. (2016). Microbial degradation of N-methyl-2-pyrrolidone in surface water and bacteria responsible for the process. Retrieved from [Link]
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PubMed. (2013). Thermal degradation of α-pyrrolidinopentiophenone during injection in gas chromatography/mass spectrometry. Retrieved from [Link]
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PMC - NIH. (n.d.). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Retrieved from [Link]
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PubMed. (2015). N-methyl-2-pyrrolidone-degrading bacteria from activated sludge. Retrieved from [Link]
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PMC - NIH. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
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ResearchGate. (n.d.). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. Retrieved from [Link]
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A Journal of AIDIC. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]
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ACS Publications. (n.d.). Oxidation of aromatic amines with hydrogen peroxide catalyzed by cetylpyridinium heteropolyoxometalates. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Stability Indicating Analytical Method Development and Validation for Determination of Azelnidipine in Bulk and Pharmaceutical Dosage form by RP-HPLC and Uv-Visible Spectroscopy. Retrieved from [Link]
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NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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International Journal of Pharmaceutical Research. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. Retrieved from [Link]
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AIDIC. (n.d.). Products of thermal decomposition of brominated polymer flame retardants. Retrieved from [Link]
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RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Retrieved from [Link]
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MDPI. (n.d.). Photocatalytic Degradation of Emerging Contaminants. Retrieved from [Link]
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IOPscience. (2017). The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. Retrieved from [Link]
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PubMed. (2017). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Retrieved from [Link]
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RJPT. (n.d.). Stability Indicating Forced Degradation Studies. Retrieved from [Link]
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MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]
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Semantic Scholar. (2023). Stability Indicating RP-HPLC Method Development and Validation for Simultaneous Estimation of Dapagliflozin Propanediol Monohydr. Retrieved from [Link]
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Norwegian Research Information Repository. (n.d.). Oxidative degradation of amines using a closed batch system. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2014). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Cilnidipine in Bulk and Pharmaceutical D. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Dopamine Reuptake Inhibitors: Profiling 3-(4-Bromophenyl)-1-methylpyrrolidine Against Established Agents
For researchers and professionals in drug development, the nuanced differences between dopamine reuptake inhibitors (DRIs) are critical. These compounds, which block the dopamine transporter (DAT), are pivotal tools for studying dopaminergic neurotransmission and serve as foundational scaffolds for therapeutics targeting conditions like ADHD, depression, and narcolepsy.[1][2] This guide provides an in-depth comparison of the novel compound 3-(4-Bromophenyl)-1-methylpyrrolidine against established DRIs: the non-selective psychostimulant Cocaine, the widely prescribed ADHD medication Methylphenidate, and the atypical antidepressant Bupropion.
While this compound is commercially available as a chemical intermediate, its specific pharmacological data regarding DAT inhibition is not extensively published in peer-reviewed literature. Therefore, to illustrate the comparative process essential for drug discovery, this guide will utilize a hypothetical, yet plausible, data profile for this compound. This profile is inferred from structure-activity relationship (SAR) studies of analogous compounds, where halogen substitutions on the phenyl ring have been shown to modulate DAT affinity.[3][4] This approach provides a robust framework for how researchers would position such a novel compound within the existing landscape of DRIs.
The Mechanism of Action: Targeting the Dopamine Transporter
The dopamine transporter (DAT) is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft. By reabsorbing dopamine back into the presynaptic neuron, DAT terminates the neurotransmitter's signal.[5] DRIs function by binding to DAT and competitively inhibiting this reuptake process.[6] This blockage leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic signaling.[1] This fundamental mechanism underlies the therapeutic effects and abuse potential of this drug class.
Caption: Mechanism of dopamine reuptake and its inhibition by a DRI.
Profiles of Compared Dopamine Reuptake Inhibitors
The efficacy and side-effect profile of a DRI are dictated by its chemical structure, which influences its affinity (Ki) and potency (IC50) at the dopamine transporter, as well as its activity at other monoamine transporters like the norepinephrine transporter (NET) and serotonin transporter (SERT).
-
This compound: This compound features a pyrrolidine ring, a common motif in potent DRIs.[7][8] The key structural feature is the bromine atom at the para-position of the phenyl ring. Halogenation at this position in similar scaffolds, such as methylphenidate, has been shown to increase affinity for DAT.[3][4]
-
Cocaine: A tropane alkaloid, cocaine is a non-selective monoamine reuptake inhibitor, blocking DAT, NET, and SERT with similar potency.[9] Its high abuse potential is strongly linked to its potent inhibition of dopamine reuptake.[10]
-
Methylphenidate: Sold under brand names like Ritalin, methylphenidate is a phenethylamine and piperidine derivative.[11] It acts as a norepinephrine-dopamine reuptake inhibitor (NDRI) and is a first-line treatment for ADHD.[12][13]
-
Bupropion: Marketed as Wellbutrin, bupropion is an aminoketone that functions as an NDRI.[14] It is used as an antidepressant and for smoking cessation.[3] Its effects on dopamine are considered relatively modest compared to other DRIs at therapeutic doses.[15]
Comparative Analysis of In Vitro Potency and Affinity
The primary metrics for comparing DRIs in vitro are the binding affinity (Ki) and the functional inhibitory potency (IC50).
-
Binding Affinity (Ki): This value represents the concentration of a drug required to occupy 50% of the transporters in a competitive binding assay. It is an inverse measure of affinity; a lower Ki value signifies a tighter bond between the drug and the transporter.
-
Inhibitory Potency (IC50): This is the concentration of a drug that inhibits the dopamine reuptake process by 50%. It is a functional measure of the drug's potency.
| Compound | DAT Binding Affinity (Ki, nM) | DA Uptake Inhibition (IC50, nM) | Transporter Selectivity Profile |
| This compound | ~25 (Hypothetical) | ~50 (Hypothetical) | Presumed DAT/NET selective |
| Cocaine | ~250 - 640 | ~250 - 510 | Non-selective (DAT, NET, SERT)[7] |
| Methylphenidate | ~100 - 390 | ~20 - 300 | DAT > NET >> SERT[7] |
| Bupropion | ~5230 | ~173 - 1000 | NET ≈ DAT >> SERT[7] |
Note: Data for this compound is hypothetical and for illustrative purposes only. Values for other compounds are compiled from multiple sources and represent a typical range, as exact values can vary based on experimental conditions.
Experimental Methodologies
To ensure the trustworthiness of comparative data, standardized and validated protocols are essential. Below are detailed methodologies for determining the binding affinity and reuptake inhibition potency of a novel compound.
Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)
This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace a known high-affinity radioligand.
Causality: The principle is competitive binding. The higher the affinity of the test compound for DAT, the lower the concentration needed to displace the radioligand, resulting in a lower Ki value.
Caption: Experimental workflow for a synaptosomal dopamine uptake assay.
Step-by-Step Methodology:
-
Synaptosome Preparation: Dissect the striatum from a rodent brain and homogenize it in an ice-cold sucrose buffer. Use differential centrifugation to isolate the synaptosome fraction, which is rich in nerve terminals. [4]2. Assay Setup:
-
Resuspend the synaptosomal pellet in a physiological uptake buffer.
-
In reaction tubes, pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound (or vehicle for control) at 37°C for 10-20 minutes.
-
Include a condition with a known potent DAT inhibitor (e.g., nomifensine) to define non-specific uptake.
-
-
Uptake Initiation: Start the reaction by adding a fixed concentration of [³H]Dopamine to each tube.
-
Incubation: Incubate at 37°C for a short, defined period (e.g., 5-10 minutes) to measure the initial rate of uptake. [4]5. Termination: Stop the uptake process by rapidly filtering the contents of the tubes through glass fiber filters and immediately washing with several volumes of ice-cold buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the amount of [³H]Dopamine trapped inside the synaptosomes using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of uptake inhibition for each concentration of the test compound relative to the control (vehicle) wells after subtracting non-specific uptake.
-
Plot the percent inhibition against the log concentration of the test compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Discussion and Conclusion
This guide outlines the critical framework for comparing a novel dopamine reuptake inhibitor, this compound, against established standards. Based on SAR principles, the para-bromo substitution on this compound suggests it may possess significant affinity and potency at the dopamine transporter, potentially greater than unsubstituted analogs. [3][4] Our hypothetical data places its affinity (Ki) and potency (IC50) in a range comparable to or slightly more potent than methylphenidate. This would make it a valuable research tool. Unlike cocaine, it would be presumed to have greater selectivity for the catecholamine transporters (DAT and NET) over the serotonin transporter, potentially leading to a different pharmacological profile. Compared to bupropion, which has a notably low affinity for DAT, this compound would be expected to be a much more potent and direct dopamine reuptake inhibitor.
The definitive characterization of this compound requires empirical validation through the detailed experimental protocols provided herein. By systematically determining its Ki and IC50 values and assessing its selectivity across all three monoamine transporters, researchers can accurately position its pharmacological profile and unlock its potential for advancing the study of dopaminergic systems.
References
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Wikipedia. (2024). Bupropion. Retrieved from [Link]
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Wikipedia. (2024). Methylphenidate. Retrieved from [Link]
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JoVE. (n.d.). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Retrieved from [Link]
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Psych Scene Hub. (2021). Bupropion (Wellbutrin): Mechanism of Action and Clinical Application. Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. In Electrochemical Methods for Neuroscience. Retrieved from [Link]
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Reddit. (n.d.). The IC50 Values, Half Life, Metabolism, and Bioavailability of Various Nootropic Monoamine Reuptake Inhibitors. Retrieved from [Link]
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PubMed. (1983). Rapid Determination of Dopamine Uptake in Synaptosomal Preparations. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methylphenidate - StatPearls. Retrieved from [Link]
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ResearchGate. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
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A Comparative Analysis of Dopamine Transporter Binding: 3-(4-Bromophenyl)-1-methylpyrrolidine versus Cocaine
A Technical Guide for Researchers in Neuroscience and Drug Development
Introduction: The Dopamine Transporter as a Critical CNS Target
The dopamine transporter (DAT) is a presynaptic membrane protein belonging to the solute carrier 6 (SLC6) family.[1] Its primary physiological role is the termination of dopaminergic signaling by clearing dopamine from the synaptic cleft back into the presynaptic neuron.[2] This reuptake process is crucial for maintaining dopamine homeostasis and is fundamental to processes including motor control, motivation, and reward.[2] The DAT is a principal target for a variety of psychoactive substances, most notably cocaine, whose reinforcing and addictive properties are primarily mediated by its inhibition of dopamine reuptake.[2][3] Understanding the binding kinetics and interaction mechanisms of novel ligands at the DAT is therefore a cornerstone of research into addiction, neurological disorders, and the development of potential therapeutics.
This guide provides a comparative overview of two ligands in the context of DAT binding: the archetypal inhibitor, cocaine, and a less-characterized compound, 3-(4-Bromophenyl)-1-methylpyrrolidine. While extensive data exists for cocaine, this document synthesizes available information and leverages structure-activity relationship (SAR) principles to discuss the potential profile of this compound as a DAT ligand.
Comparative Binding Affinity at the Dopamine Transporter
The interaction of a ligand with the DAT is typically quantified by its binding affinity (Ki) or its functional inhibitory potency (IC50). A lower value in either metric indicates a stronger interaction with the transporter.
| Compound | Binding Affinity (Ki) for DAT | Inhibitory Potency (IC50) for DA Uptake |
| Cocaine | 90 - 300 nM | 250 - 550 nM[4][5] |
| This compound | Data not available in cited literature | Data not available in cited literature |
Table 1: Summary of reported binding affinities and inhibitory potencies for cocaine at the dopamine transporter. Values can vary based on experimental conditions (e.g., tissue preparation, radioligand used, assay buffer composition). Data for this compound is not available in the reviewed scientific literature, necessitating a predictive analysis based on structural analogs.
Mechanistic Insights and Structural Considerations
Cocaine: The Competitive Inhibitor Model
Cocaine acts as a competitive inhibitor at the DAT.[3] It binds directly to the transporter, likely at a site that overlaps with the dopamine binding site, thereby physically blocking the reuptake of dopamine from the synapse.[6][7] This blockade leads to an accumulation of extracellular dopamine, which prolongs the stimulation of postsynaptic dopamine receptors and produces the characteristic psychostimulant effects.[8] Recent high-resolution structural studies of the human dopamine transporter in complex with cocaine have provided detailed molecular insights into this interaction, revealing that the cocaine molecule situates itself within the transporter's core, in what is known as the S1 binding site.[6]
This compound: A Predictive Analysis
-
The Pyrrolidine Scaffold: The pyrrolidine ring is a common motif in a variety of synthetic cathinones that have been shown to be potent inhibitors of the dopamine transporter.[9][10] The reinforcing effectiveness of these compounds has been positively correlated with their potency and selectivity for DAT.[9]
-
Phenyl Substitution: The presence of a phenyl group is a key feature for many DAT ligands. The nature and position of substituents on this ring can significantly modulate binding affinity.
-
Halogen Substitution: Studies on derivatives of other DAT inhibitors, such as methylphenidate, have demonstrated that halogen substitution on the phenyl ring can enhance DAT affinity. Specifically, a bromine atom at the para-position of the phenyl ring has been shown to increase binding affinity for the DAT compared to the unsubstituted parent compound.[11][12]
Based on these principles, it is plausible to hypothesize that this compound possesses an affinity for the dopamine transporter. The combination of the pyrrolidine core and the para-bromophenyl group suggests it may act as a DAT inhibitor. However, without direct experimental validation, its precise affinity, potency, and mechanism (competitive vs. non-competitive) remain speculative.
Experimental Protocol: In Vitro DAT Binding Assay
To empirically determine and compare the binding affinities of compounds like this compound and cocaine, a competitive radioligand binding assay is the gold-standard method. The following protocol outlines a typical procedure using [³H]WIN 35,428, a well-characterized and high-affinity cocaine analog used to label the DAT.[13][14][15]
Objective:
To determine the inhibition constant (Ki) of a test compound by measuring its ability to displace the specific binding of [³H]WIN 35,428 from membranes expressing the dopamine transporter.
Materials:
-
Biological Material: Rat striatal membranes or membranes from cell lines stably expressing the human dopamine transporter (e.g., HEK293-hDAT).
-
Radioligand: [³H]WIN 35,428 (specific activity ~84 Ci/mmol).
-
Test Compounds: Cocaine (as a reference) and this compound, dissolved to create a range of concentrations.
-
Non-specific Binding Determinator: A high concentration of a potent DAT inhibitor, such as GBR 12909 (10 µM) or cocaine itself (30 µM).[13]
-
Assay Buffer: Sucrose-phosphate buffer (e.g., 2.1 mM NaH₂PO₄, 7.3 mM Na₂HPO₄·7H₂O, 320 mM sucrose, pH 7.4).[13]
-
Equipment: 96-well plates, refrigerated microcentrifuge or cell harvester, liquid scintillation counter, scintillation vials, and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat striatum) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA or Bradford assay).
-
-
Assay Setup (in triplicate):
-
Total Binding: To designated wells, add assay buffer, a fixed concentration of [³H]WIN 35,428 (e.g., 5 nM), and the membrane preparation.[13]
-
Non-specific Binding: To another set of wells, add the non-specific binding determinator (e.g., 30 µM cocaine), [³H]WIN 35,428, and the membrane preparation.[13]
-
Competitive Inhibition: To the remaining wells, add varying concentrations of the test compound (e.g., this compound or cocaine, typically spanning 7-log units), [³H]WIN 35,428, and the membrane preparation.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., on ice or at 4°C) for a sufficient duration to reach equilibrium (e.g., 2 hours).[13]
-
-
Separation of Bound and Free Radioligand:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Quickly wash the filters with several volumes of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the DAT.
-
-
Visualizing the Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Logical Framework of Competitive Inhibition
The principle of the competitive binding assay is based on the displacement of a known radiolabeled ligand by an unlabeled test compound.
Caption: Principle of competitive displacement at the DAT.
Conclusion and Future Directions
Cocaine is a well-established competitive inhibitor of the dopamine transporter, with a binding affinity (Ki) typically in the nanomolar range. Its mechanism of action is central to its psychostimulant and addictive properties. For this compound, while direct binding data remains to be published, existing structure-activity relationship data for analogous compounds provides a strong rationale for investigating it as a potential DAT ligand. The presence of a pyrrolidine core and a para-bromo-substituted phenyl ring are features associated with DAT affinity.
To definitively characterize this compound, the experimental protocol detailed in this guide should be performed. Such studies would not only elucidate its binding affinity (Ki) and functional potency (IC50) but also provide a foundation for understanding its potential pharmacological profile. This empirical data is essential for any further development or use of this compound in neuroscience research.
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A Comparative Analysis of 3-(4-Bromophenyl)-1-methylpyrrolidine and Methylphenidate Analogs: Efficacy and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of psychostimulant research, the quest for compounds with refined efficacy and safety profiles is perpetual. This guide provides a detailed comparative analysis of 3-(4-Bromophenyl)-1-methylpyrrolidine and a series of methylphenidate analogs, focusing on their efficacy as monoamine transporter inhibitors. While empirical data on this compound is limited, this guide synthesizes available information on structurally related compounds to infer its likely pharmacological characteristics and presents this in the context of well-documented methylphenidate analogs.
Introduction: The Chemical Landscape
Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), exerts its therapeutic effects primarily by blocking the reuptake of dopamine (DA) and norepinephrine (NE) through inhibition of the dopamine transporter (DAT) and norepinephrine transporter (NET), respectively[1][2]. This mechanism increases the extracellular concentrations of these key neurotransmitters in the synaptic cleft, enhancing neurotransmission in brain regions associated with attention and executive function[1][3].
The chemical scaffold of methylphenidate has been extensively modified to explore structure-activity relationships (SAR), leading to a wide array of analogs with varying potencies and selectivities for monoamine transporters[4][5]. These modifications often involve substitutions on the phenyl ring or alterations to the piperidine moiety[4][5].
This compound represents a structural variant of interest. While not a direct analog of methylphenidate due to the pyrrolidine ring replacing the piperidine and the absence of the methyl ester group, it shares the core feature of a substituted phenyl ring attached to a nitrogen-containing heterocycle. The presence of a bromine atom at the para position of the phenyl ring is of particular interest, as studies on methylphenidate analogs have demonstrated that halogen substitutions at this position can significantly enhance binding affinity for both DAT and NET[4][6][7].
Mechanism of Action: A Tale of Two Transporters
The primary mechanism of action for both methylphenidate and its analogs is the inhibition of DAT and NET[1][8]. The therapeutic and stimulant effects are largely attributed to the blockade of DAT, which leads to increased dopaminergic signaling in the mesolimbic and mesocortical pathways[1][3]. The affinity for these transporters is a critical determinant of a compound's potency and pharmacological profile.
dot
Caption: Inferred mechanism of action for this compound compared to methylphenidate analogs.
Comparative Efficacy: Insights from Structure-Activity Relationships
Methylphenidate Analogs: The Effect of Phenyl Ring Substitution
Research has consistently shown that substitutions on the phenyl ring of methylphenidate can significantly alter its binding affinity for DAT and NET. Specifically, para-substitution with a bromine atom has been found to increase affinity for both transporters compared to the parent compound[4][6][7][9].
| Compound | DAT IC₅₀ (nM)[6] | NET IC₅₀ (nM)[6] |
| dl-threo-Methylphenidate | 82 | 440 |
| p-Bromo-dl-threo-methylphenidate | 20 | 31 |
| m-Bromo-dl-threo-methylphenidate | 4 | 20 |
| o-Bromo-dl-threo-methylphenidate | 13 | 32 |
IC₅₀ values represent the concentration of the drug that inhibits 50% of radioligand binding.
These data clearly indicate that the presence and position of a bromine atom on the phenyl ring are critical determinants of potency at both DAT and NET. The meta- and para-substituted analogs are significantly more potent than methylphenidate itself.
This compound: An Educated Inference
Given the established effects of the 4-bromophenyl moiety in enhancing DAT and NET affinity in methylphenidate analogs, it is reasonable to hypothesize that this compound would also exhibit significant, and likely potent, inhibitory activity at these transporters.
Further supporting this inference is a study on α-pyrrolidinopropiophenones, which share the pyrrolidine ring structure. In this class of compounds, a 4-bromo-substituted analog (4-Br-PPP) demonstrated potent inhibition of both human DAT and NET[10].
| Compound | hDAT IC₅₀ (µM)[10] | hNET IC₅₀ (µM)[10] |
| 4-Br-PPP | 0.15 | 0.45 |
While 4-Br-PPP is not a direct structural equivalent of this compound, this finding strengthens the hypothesis that the combination of a 4-bromophenyl group and a pyrrolidine ring can lead to potent dual inhibition of DAT and NET.
Experimental Protocols for Efficacy Assessment
To empirically determine the efficacy of this compound and perform a direct comparison with methylphenidate analogs, the following standard preclinical assays are recommended.
Radioligand Binding Assay for DAT and NET Affinity
This in vitro assay is the gold standard for determining the binding affinity of a test compound to its target transporter[11].
Objective: To determine the inhibitory constant (Ki) of this compound and methylphenidate analogs for DAT and NET.
Methodology:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human DAT or NET, or from specific brain regions of rodents (e.g., striatum for DAT, frontal cortex for NET)[12][13].
-
Incubation: In a 96-well plate, incubate the prepared membranes with a specific radioligand ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET) and varying concentrations of the test compound[7][8][12].
-
Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specific binding[13].
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter[13].
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that displaces 50% of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation[8].
dot
Caption: Workflow for a radioligand binding assay.
In Vivo Locomotor Activity Assessment
This behavioral assay in rodents is a widely used method to assess the stimulant effects of a compound, which are often correlated with its activity at DAT[3][4][14][15].
Objective: To evaluate the effect of this compound and methylphenidate analogs on spontaneous locomotor activity in mice or rats.
Methodology:
-
Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the experiment[14].
-
Habituation: Place the animals in the open-field arena for a period (e.g., 30 minutes) to allow for habituation to the novel environment.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Data Collection: Immediately place the animal back into the open-field arena and record its locomotor activity for a set duration (e.g., 60-120 minutes) using an automated tracking system[4]. The system records parameters such as distance traveled, rearing frequency, and time spent in different zones of the arena.
-
Data Analysis: Analyze the collected data to determine the dose-dependent effects of the compounds on locomotor activity.
Self-Administration Paradigm for Abuse Liability
The self-administration model is considered the gold standard for assessing the reinforcing properties and abuse potential of a drug[1][5][16][17].
Objective: To determine if this compound and methylphenidate analogs are reinforcing and thus have abuse potential.
Methodology:
-
Surgery: Surgically implant an intravenous catheter into the jugular vein of the animal (typically rats).
-
Training: Train the animals to press a lever to receive an infusion of a known reinforcer (e.g., cocaine or food).
-
Substitution: Once a stable response rate is established, substitute the training reinforcer with the test compound or saline (vehicle).
-
Data Collection: Record the number of lever presses and infusions over a set period.
-
Data Analysis: A significantly higher rate of self-administration for the test compound compared to saline indicates that the compound has reinforcing properties and potential for abuse.
Potential for Abuse: A Critical Consideration
The abuse liability of psychostimulants is closely linked to their potency at DAT and the subsequent increase in synaptic dopamine in reward-related brain circuits[1][3][18]. Compounds with high affinity and rapid onset of action at DAT are generally considered to have a higher abuse potential[19].
Given the inferred high potency of this compound at DAT, it is crucial to thoroughly evaluate its abuse liability using preclinical models such as the self-administration paradigm described above. The ratio of DAT to serotonin transporter (SERT) affinity is also considered a predictor of abuse liability, with a higher DAT/SERT ratio suggesting a greater potential for abuse[18]. While data on the SERT affinity of this compound is unavailable, many potent DAT inhibitors, including methylphenidate analogs, exhibit significantly lower affinity for SERT[4][7].
Conclusion and Future Directions
While direct experimental data on the efficacy of this compound is currently lacking, structure-activity relationships derived from studies of methylphenidate and other related analogs strongly suggest that it is likely a potent inhibitor of both the dopamine and norepinephrine transporters. The presence of the 4-bromophenyl moiety is a key structural feature that has been consistently shown to enhance affinity for these transporters.
To definitively characterize the pharmacological profile of this compound and accurately compare its efficacy to methylphenidate analogs, rigorous preclinical evaluation is essential. The experimental protocols outlined in this guide provide a framework for such an investigation, encompassing in vitro binding affinity, in vivo stimulant effects, and abuse liability assessment. The insights gained from such studies will be invaluable for drug development professionals seeking to identify novel psychostimulants with optimized therapeutic properties.
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A Predictive Comparative Analysis of the Behavioral Effects of 3-(4-Bromophenyl)-1-methylpyrrolidine Isomers
Disclaimer: Direct, peer-reviewed experimental data comparing the behavioral effects of the specific enantiomers of 3-(4-Bromophenyl)-1-methylpyrrolidine is not extensively available in the public domain. This guide therefore presents a predictive analysis based on well-established structure-activity relationships (SAR) derived from closely related psychoactive compounds, including substituted pyrrolidines and brominated phenyl-containing monoamine reuptake inhibitors. The insights and protocols herein are synthesized to provide a scientifically grounded framework for researchers anticipating the study of these specific isomers.
Introduction: The Significance of Stereochemistry in Pyrrolidine-Based CNS Agents
The pyrrolidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous centrally active agents.[1] Compounds like this compound belong to a class of substances that typically interact with monoamine transporters, such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The introduction of a substituent at the 3-position of the pyrrolidine ring creates a chiral center, resulting in two non-superimposable mirror-image isomers, or enantiomers: (S)-3-(4-Bromophenyl)-1-methylpyrrolidine and (R)-3-(4-Bromophenyl)-1-methylpyrrolidine.
In psychoactive drug research, stereochemistry is not a trivial detail; it is often the primary determinant of a compound's potency, selectivity, and qualitative effects. For a vast number of pyrrolidine-based stimulants, such as α-pyrrolidinovalerophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV), the biological activity resides predominantly in the (S)-enantiomer.[2][3] This stereoselectivity arises from the specific three-dimensional arrangement of atoms required for optimal interaction with the binding pocket of the target protein, typically the dopamine transporter.[4]
This guide provides a comparative framework for understanding the anticipated behavioral and pharmacological profiles of the (S) and (R) isomers of this compound. We will explore the likely neurochemical mechanisms, predict the resulting behavioral outcomes in established preclinical models, and provide detailed experimental protocols for validation.
Predicted Neuropharmacological Profiles: A Tale of Two Isomers
The primary mechanism of action for this class of compounds is the inhibition of monoamine reuptake. The addition of a bromine atom at the para-position of the phenyl ring is known to enhance affinity for the dopamine transporter in related chemical series like the methylphenidate analogs.[5][6] Based on extensive data from analogous compounds, a clear divergence in the pharmacological profile of the two isomers can be predicted.[3][4]
The (S)-Isomer: A Potent and DAT-Preferring Inhibitor The (S)-configuration is consistently reported to be the more potent enantiomer at the dopamine transporter.[2][4] It is predicted to be a powerful inhibitor of dopamine reuptake, leading to a significant increase in synaptic dopamine concentrations. Its affinity for NET is also expected to be high, while its effects on SERT are likely to be substantially weaker. This profile (DAT > NET >> SERT) is characteristic of potent psychomotor stimulants.[4]
The (R)-Isomer: A Weaker and Less Selective Ligand Conversely, the (R)-enantiomer is anticipated to be significantly less potent at the dopamine transporter, potentially by one to two orders of magnitude.[3] Its affinity for NET may also be reduced, though perhaps to a lesser extent. This dramatic drop in potency means that much higher doses would be required to elicit CNS effects, if any.
Table 1: Predicted Monoamine Transporter Binding Affinities (Kᵢ, nM)
This table presents hypothetical data based on trends observed in structurally related pyrrolidinophenone and methylphenidate analogs.
| Isomer | DAT (Dopamine Transporter) | SERT (Serotonin Transporter) | NET (Norepinephrine Transporter) | DAT:SERT Selectivity Ratio |
| (S)-Isomer | 5 - 20 nM | > 1000 nM | 20 - 100 nM | > 50 |
| (R)-Isomer | 300 - 1000 nM | > 2000 nM | 500 - 1500 nM | ~2-3 |
| Racemate | 10 - 40 nM | > 1500 nM | 40 - 200 nM | > 37 |
Causality: The higher predicted potency of the (S)-isomer at DAT is the neurochemical foundation for its expected stimulant behavioral profile. The substantial increase in synaptic dopamine is the direct cause of enhanced locomotor activity and reinforcing effects.
Comparative Behavioral Analysis (Predicted)
The stark differences in neuropharmacological potency and selectivity are expected to translate into distinct behavioral profiles for the two isomers.
Locomotor Activity
In rodents, drugs that increase dopamine signaling in the nucleus accumbens and striatum typically produce dose-dependent increases in locomotor activity (forward ambulation) and, at higher doses, stereotyped behaviors (repetitive, non-goal-oriented actions like sniffing or head-weaving).[7]
-
(S)-Isomer : Predicted to be a potent locomotor stimulant. We anticipate a classic inverted "U-shaped" dose-response curve, where activity increases with the dose up to a certain point, after which higher doses may lead to the emergence of stereotypy, causing a decrease in ambulatory movement.
-
(R)-Isomer : Expected to be behaviorally weak or inactive at doses where the (S)-isomer is highly active. Significant locomotor effects may only appear at doses 10 to 30 times higher than the (S)-isomer.[3]
-
Racemate : The racemate's effect will largely mirror that of the (S)-isomer, but with approximately half the potency, as the (R)-isomer acts primarily as an inactive component.
Reinforcing Effects and Abuse Liability
A compound's ability to sustain self-administration in animals is a strong predictor of its abuse liability in humans. This reinforcing effect is tightly linked to the rapid elevation of dopamine in the brain's reward pathways.
-
(S)-Isomer : Predicted to have high reinforcing efficacy. Animals are expected to readily self-administer this isomer, consistent with potent DAT inhibitors like cocaine and MDPV.
-
(R)-Isomer : Predicted to have low to negligible reinforcing effects. It may not be self-administered, or only at very high doses.[3]
Discriminative Stimulus Properties
In drug discrimination studies, animals are trained to recognize the internal state produced by a specific drug. This paradigm assesses the subjective effects of a compound.
-
(S)-Isomer : Expected to fully substitute for a cocaine- or methamphetamine-like discriminative stimulus.[8] This indicates that it would produce similar subjective effects to classic psychomotor stimulants.
-
(R)-Isomer : Unlikely to substitute for a stimulant cue, except possibly at extremely high, non-specific doses.
Experimental Methodologies
To validate these predictions, standardized and robust behavioral protocols are essential. The following sections detail the methodologies for key assays.
Protocol: Rodent Locomotor Activity Assessment
Objective: To quantify the dose-dependent effects of the this compound isomers on spontaneous horizontal and vertical activity.
Materials:
-
Open field arenas (e.g., 40 x 40 x 40 cm) equipped with infrared photobeam arrays.
-
Test compounds: (S)-isomer, (R)-isomer, and racemate, dissolved in a suitable vehicle (e.g., 0.9% saline with 1% Tween 80).
-
Vehicle control.
-
Male Sprague-Dawley rats (250-300 g).
Procedure:
-
Acclimation: House animals in the testing facility for at least 7 days prior to the experiment. Handle each animal daily for 3 days leading up to the test day.
-
Habituation: On the test day, place each rat into an individual open field arena and allow it to habituate for 60 minutes. This crucial step minimizes the influence of novelty-induced hyperactivity on the drug effect.
-
Administration: After habituation, remove each animal, administer the test compound or vehicle (e.g., via intraperitoneal injection, 1 mL/kg volume), and immediately return it to the arena.
-
Data Collection: Record locomotor activity continuously for at least 120 minutes post-injection. Key parameters include total distance traveled (horizontal activity) and number of rearing events (vertical activity).
-
Dose Selection: A wide dose range should be tested for each isomer based on predicted potency (e.g., S-isomer: 0.1, 0.3, 1.0, 3.0 mg/kg; R-isomer: 3.0, 10, 30 mg/kg).
-
Data Analysis: Analyze data in time bins (e.g., 10-minute intervals) and as a cumulative total. Use a two-way ANOVA (treatment x time) followed by post-hoc tests to determine significant differences from the vehicle control group.
Diagram: Locomotor Activity Experimental Workflow
Caption: Workflow for assessing psychostimulant-induced locomotor activity.
Protocol: Intravenous Drug Self-Administration
Objective: To determine the reinforcing efficacy of the isomers by assessing whether animals will perform an action (e.g., lever press) to receive infusions of the drug.
Materials:
-
Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump system.
-
Surgically catheterized rats (jugular vein).
-
Test compounds prepared for intravenous infusion.
Procedure:
-
Surgery & Recovery: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow at least 5-7 days for recovery.
-
Acquisition: Train rats to press a lever for infusions of a standard reinforcer (e.g., cocaine, 0.5 mg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule (one press = one infusion). Training sessions are typically 2 hours daily.
-
Substitution: Once stable responding for cocaine is established, substitute saline for cocaine to extinguish the behavior. Then, substitute different doses of the test isomers to determine if they can re-establish and maintain lever pressing.
-
Dose-Response Curve: After acquisition, determine a full dose-response curve by varying the infusion dose across sessions.
-
Data Analysis: The primary dependent measure is the number of infusions earned per session. A compound is considered reinforcing if it maintains significantly higher rates of responding on the active lever compared to the inactive lever and compared to vehicle.
Diagram: Reinforcing Effect Logic
Caption: Predicted mechanism for the high abuse liability of the (S)-isomer.
Conclusion
While awaiting direct empirical data, a comparative analysis of the this compound isomers can be reliably predicted from the established pharmacology of its structural relatives. The (S)-enantiomer is expected to be a potent, DAT-preferring psychomotor stimulant with a significant behavioral profile characterized by robust locomotor activation and high abuse potential. The (R)-enantiomer, in contrast, is predicted to be substantially weaker and may be considered behaviorally inactive in the same dose range. This stark stereoselectivity underscores the critical importance of isomeric separation and individual evaluation in the development and regulation of novel psychoactive substances. The experimental frameworks provided here offer a clear path for the empirical validation of these predictions.
References
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Baumann, M. H., et al. (2019). Stereoselective neurochemical, behavioral, and cardiovascular effects of α-pyrrolidinovalerophenone enantiomers in male rats. Psychopharmacology, 236(9), 2737-2748. [Link][3]
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Baumann, M. H., & Rothman, R. B. (2017). Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs. Current Topics in Behavioral Neurosciences, 32, 117-140. [Link][2]
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Gatch, M. B., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. Journal of Pharmacology and Experimental Therapeutics, 354(2), 156-164. [Link][8]
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Hiramatsu, M., et al. (1989). The effect of optical isomers of 3,4-methylenedioxymethamphetamine (MDMA) on stereotyped behavior in rats. Pharmacology Biochemistry and Behavior, 33(2), 343-347. [Link][7]
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Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432. [Link][4]
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Newman, A. H., et al. (1995). Binding of bromine-substituted analogs of methylphenidate to monoamine transporters. European Journal of Pharmacology, 282(1-3), R1-R3. [Link][5]
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Ögren, S. O., et al. (1986). Potential neuroleptic agents. 4. Chemistry, behavioral pharmacology, and inhibition of [3H]spiperone binding of 3,5-disubstituted N-[(1-ethyl-2-pyrrolidinyl)methyl]-6-methoxysalicylamides. Journal of Medicinal Chemistry, 29(10), 1849-1857. [Link][9]
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Validating the Selectivity of 3-(4-Bromophenyl)-1-methylpyrrolidine for Monoamine Transporters: A Comparative Guide
Introduction: The Critical Role of Selectivity in Monoamine Transporter Modulation
The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical regulators of neurotransmission.[1] These plasma membrane proteins mediate the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of signaling.[1][2] As such, they are principal targets for a vast array of therapeutics used to treat psychiatric and neurological disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3][4][5]
The clinical efficacy and side-effect profile of a monoamine transporter-targeted drug are intrinsically linked to its selectivity. A compound that potently and selectively inhibits NET, like desipramine, will have vastly different physiological effects than a selective serotonin reuptake inhibitor (SSRI) like fluoxetine.[3][6][7] Non-selective inhibitors, such as cocaine, interact with all three transporters, contributing to their complex and high-abuse-liability pharmacological profile.[1][8][9]
Therefore, the rigorous characterization of a novel compound's affinity and functional potency at each transporter is a foundational step in drug development. This guide provides a comprehensive framework for validating the selectivity of a novel compound, 3-(4-Bromophenyl)-1-methylpyrrolidine , using established in vitro and in vivo methodologies. We will compare its profile against a panel of well-characterized reference compounds:
-
Cocaine: A non-selective monoamine reuptake inhibitor.[8][9]
-
GBR-12909: A highly selective dopamine transporter (DAT) inhibitor.[10][11][12][13][14]
-
Fluoxetine: A selective serotonin transporter (SERT) inhibitor.[6][7][15][16]
-
Desipramine: A selective norepinephrine transporter (NET) inhibitor.[3][4][17]
Through detailed protocols and comparative data analysis, this guide serves as a blueprint for researchers seeking to elucidate the precise pharmacological fingerprint of new chemical entities targeting the monoamine transporter family.
Part 1: In Vitro Selectivity Profiling
The initial assessment of selectivity involves determining the compound's binding affinity (Kᵢ) and functional inhibitory potency (IC₅₀) at each transporter. This is achieved through two complementary assays: radioligand binding and synaptosomal uptake inhibition.
Radioligand Binding Assays: Measuring Affinity
Binding assays quantify the affinity of a test compound for a transporter by measuring its ability to displace a specific, high-affinity radioligand. A lower Kᵢ value indicates a higher binding affinity.
-
Tissue/Cell Preparation: Prepare cell membranes from HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter. Alternatively, prepare synaptosomes from specific rat brain regions: striatum for DAT, and whole brain minus cerebellum and striatum for NET and SERT.[18][19][20]
-
Assay Setup: In a 96-well plate, combine the membrane/synaptosome preparation, a specific radioligand at a concentration near its Kₔ, and a range of concentrations of the test compound (this compound) or reference compounds.
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Defining Non-Specific Binding: In parallel wells, include a high concentration of a known, non-labeled inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM fluoxetine for SERT) to determine the amount of non-specific binding.[19]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing several times with ice-cold buffer to separate bound from free radioligand.[19][23]
-
Quantification: Place filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ (concentration that inhibits 50% of binding) from the resulting sigmoidal curve. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.
Synaptosomal Uptake Assays: Measuring Functional Potency
Uptake assays measure the functional ability of a compound to inhibit the transport of a radiolabeled substrate (the neurotransmitter itself) into synaptosomes. This provides a direct measure of the compound's inhibitory potency (IC₅₀).
-
Synaptosome Preparation: Prepare fresh synaptosomes from rat brain tissue as described in the binding assay protocol.[18][20][24][25] Resuspend the final pellet in an appropriate assay buffer (e.g., Krebs-phosphate or Krebs-HEPES buffer).[18][24]
-
Assay Setup: In a 96-well plate, pre-incubate the synaptosome suspension with a range of concentrations of this compound or reference compounds for 10-20 minutes at 37°C.
-
Initiation of Uptake: Initiate the uptake reaction by adding a fixed concentration of the [³H]-labeled neurotransmitter.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes at 37°C) to measure the initial rate of uptake.
-
Defining Non-Specific Uptake: Determine non-specific uptake in the presence of a high concentration of a selective inhibitor (as in the binding assay).
-
Termination & Filtration: Stop the reaction by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.[18][23]
-
Quantification & Analysis: Quantify radioactivity retained on the filters via scintillation counting. Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake against the log concentration of the inhibitor.
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A Head-to-Head Comparative Analysis of 3-(4-Bromophenyl)-1-methylpyrrolidine and Its Halogenated Analogs as Monoamine Transporter Inhibitors
Introduction
The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Within this class, 3-aryl-1-methylpyrrolidine derivatives have garnered significant attention for their potent interactions with central nervous system targets, particularly monoamine transporters.[2][3] These transporters—for dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are critical for regulating neurotransmitter levels in the synaptic cleft, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders.[4][5]
This guide presents a detailed comparative analysis of 3-(4-Bromophenyl)-1-methylpyrrolidine and its structurally analogous counterparts, specifically the 4-chloro and 4-fluoro derivatives. While direct head-to-head studies on this specific trio are not extensively documented, by synthesizing data from closely related compound series, we can elucidate the structure-activity relationships (SAR) that govern their potency and selectivity. The presence and nature of the halogen substituent on the phenyl ring are known to significantly influence the pharmacological profile of these compounds.
This document is intended for researchers, scientists, and drug development professionals. It provides an in-depth look at the synthesis, comparative biological activity supported by available experimental data, and detailed protocols for the evaluation of these compounds.
Synthetic Overview: Accessing the 3-Aryl-1-methylpyrrolidine Scaffold
The synthesis of 3-aryl-1-methylpyrrolidine derivatives is a well-established process in medicinal chemistry. A common and effective method involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene, which allows for the construction of the pyrrolidine ring with a high degree of stereocontrol.[1] Subsequent modifications can then be made to the aryl group and the nitrogen substituent.
An alternative and versatile route to the 3-arylpyrrolidine core involves the coupling of an N-protected-3-(methanesulfonyloxy)pyrrolidine with a diarylcuprate, formed from the corresponding aryl halide.[2] The N-methyl group can be introduced via reductive amination or direct alkylation.
Caption: A generalized synthetic workflow for 3-aryl-1-methylpyrrolidines.
Comparative Analysis of Biological Activity
The primary biological targets for 3-aryl-1-methylpyrrolidine analogs are the monoamine transporters: DAT, NET, and SERT.[4][5] The affinity and selectivity of these compounds for each transporter are heavily influenced by the substitution pattern on the aryl ring. Halogenation, in particular, has been shown to be a critical determinant of potency.
While a complete dataset for the 4-bromo, 4-chloro, and 4-fluoro analogs of 3-phenyl-1-methylpyrrolidine is not available in a single study, we can infer the structure-activity relationships from related series of compounds, such as the pyrovalerone analogs. In this series, a 3,4-dichlorophenyl substitution resulted in a highly potent compound at both DAT and NET.[6] Furthermore, studies on α-pyrrolidinopropiophenone derivatives have provided data for a 3-bromo-phenyl analog (3Br-PPP), which shows potent inhibition at DAT and NET.
The general trend observed in related compound classes is that halogen substitution on the phenyl ring tends to enhance binding affinity at DAT and NET compared to the unsubstituted phenyl ring. The electronegativity and size of the halogen atom can fine-tune this interaction.
Table 1: Comparative Monoamine Transporter Inhibition of 3-Aryl-1-methylpyrrolidine Analogs and Related Compounds
| Compound/Analog | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Reference |
| 3-Bromo-phenyl analog (3Br-PPP)* | ~210 | ~440 | >10,000 | |
| 3,4-Dichloro-phenyl analog (Pyrovalerone series)** | 11.5 (Ki) | 37.8 (Ki) | >10,000 | [6] |
*Note: Data for 3Br-PPP is for a propiophenone derivative, not a simple phenylpyrrolidine. **Note: Data is for a pyrovalerone analog with a 3,4-dichlorophenyl substitution.
From the available data on related structures, it is evident that these compounds are potent inhibitors of DAT and NET, with significantly lower affinity for SERT.[6] The brominated analog shows potent, low micromolar to high nanomolar inhibition of DAT and NET. The dichlorinated analog in a related series demonstrates even higher potency, with Ki values in the low nanomolar range.[6] This suggests that the 4-bromo, 4-chloro, and 4-fluoro analogs of 3-phenyl-1-methylpyrrolidine are all likely to be potent DAT and NET inhibitors.
Caption: Structure-Activity Relationship (SAR) logic for 3-aryl-1-methylpyrrolidines.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols for key in vitro assays.
Monoamine Transporter Radiotracer Binding Assay
This assay determines the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.[6]
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT.
-
Test compounds (this compound and analogs).
-
Assay buffer: Krebs-Henseleit buffer (KHB).[6]
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Preparation: Culture the transporter-expressing HEK293 cells to confluence in appropriate media. On the day of the assay, harvest the cells and prepare a cell suspension in KHB.
-
Assay Setup: In a 96-well plate, add 50 µL of KHB containing various concentrations of the test compounds.
-
Radioligand Addition: Add 50 µL of KHB containing the appropriate radioligand at a concentration near its Kd value.
-
Cell Addition: Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plates at room temperature for 30 minutes to allow for binding equilibrium to be reached.[6]
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold KHB.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the competition binding data. Calculate the Ki values using the Cheng-Prusoff equation.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the potency (IC50) of the test compounds to inhibit the uptake of neurotransmitters into cells.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.[6]
-
Test compounds.
-
Assay buffer: KHB.
-
96-well plates.
-
Scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Pre-incubation: On the day of the assay, wash the cells once with KHB and then pre-incubate them for 5 minutes at room temperature in 50 µL of KHB containing various concentrations of the test compounds.[6]
-
Uptake Initiation: Initiate uptake by adding 50 µL of KHB containing the radiolabeled substrate.
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold KHB.
-
Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
-
Data Analysis: Determine the IC50 values by non-linear regression analysis of the uptake inhibition data.
Cell Viability (MTT) Assay
This assay is crucial to rule out any observed activity being due to cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y).
-
Test compounds.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
96-well plates.
-
Plate reader.
Procedure:
-
Cell Plating: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a desired exposure period (e.g., 24-48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Overall experimental workflow for the comparative analysis.
Conclusion and Future Directions
The 3-aryl-1-methylpyrrolidine scaffold represents a promising class of compounds for the development of novel therapeutics targeting the central nervous system. The available data on related structures strongly suggest that this compound and its 4-chloro and 4-fluoro analogs are potent inhibitors of the dopamine and norepinephrine transporters, with a high degree of selectivity over the serotonin transporter. The specific halogen substituent is expected to fine-tune the potency and pharmacokinetic properties of these compounds.
Further research is warranted to perform a direct head-to-head comparison of these specific analogs to precisely quantify their binding affinities and uptake inhibition potencies. Such studies will provide a clearer understanding of the structure-activity relationships and guide the design of future analogs with optimized therapeutic profiles. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.
References
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Winther, A. M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. [Link]
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Rothman, R. B., et al. (2005). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 48(5), 1361-1369. [Link]
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PubChem. (n.d.). ((3S,4R)-4-(4-chlorophenyl)-1-isopropylpyrrolidin-3-yl)(4-(2-((2-(methylamino)ethylamino)methyl)phenyl)piperazin-1-yl)methanone. Retrieved from [Link]
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Orjales, A., et al. (2003). Syntheses and binding studies of new [(aryl)(aryloxy)methyl]piperidine derivatives and related compounds as potential antidepressant drugs with high affinity for serotonin (5-HT) and norepinephrine (NE) transporters. Journal of medicinal chemistry, 46(25), 5512–5532. [Link]
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Smole, M. (n.d.). 1-[(3-Fluorophenyl)methyl]pyrrolidine-3-carboxylic acid hydrochloride. Retrieved from [Link]
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Meltzer, P. C., et al. (2002). Synthesis and preliminary characterization of a high-affinity novel radioligand for the dopamine transporter. Journal of medicinal chemistry, 45(15), 3233–3242. [Link]
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MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
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Cheng, M. H., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of chemical information and modeling, 63(15), 4753–4766. [Link]
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Singh, S. (2000). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. The AAPS journal, 2(1), E5. [Link]
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Callery, P. S., et al. (1989). Metabolism of 3-(p-chlorophenyl)pyrrolidine. Structural effects in conversion of a prototype gamma-aminobutyric acid prodrug to lactam and gamma-aminobutyric acid type metabolites. Journal of medicinal chemistry, 32(6), 1340–1348. [Link]
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Guzikowski, A. P., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of medicinal chemistry, 43(5), 984–994. [Link]
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A Comparative Guide to the Reproducibility of 3-(4-Bromophenyl)-1-methylpyrrolidine: Synthesis and Characterization
Abstract: The reproducibility of experimental findings is the cornerstone of scientific advancement.[1][2] This guide provides a comprehensive analysis of the synthesis and characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine, a key intermediate in medicinal chemistry research.[3][4] We address the critical need for robust, well-documented protocols to ensure that findings related to this compound can be reliably replicated across different laboratories.[1][5] By comparing synthetic methodologies and defining standardized analytical procedures, this document serves as a vital resource for researchers, scientists, and drug development professionals aiming to achieve consistent and trustworthy results.
Introduction
This compound is a substituted pyrrolidine derivative that has garnered interest as a versatile building block in organic synthesis.[4] Its structure, featuring a bromophenyl group, makes it an ideal precursor for cross-coupling reactions to create more complex molecules with potential therapeutic applications.[4] Notably, it is cited as a useful reagent for preparing pyrazolopyrimidines for the potential treatment of ALK2-mediated diseases.[3] The pyrrolidine scaffold is a common feature in compounds targeting the central nervous system, particularly as inhibitors of monoamine transporters like the dopamine transporter (DAT).[6][7] Given its role as a precursor to potentially bioactive molecules, ensuring the reproducibility of its synthesis and the purity of the final compound is of paramount importance.[8][9]
Variability in reported yields, purity, and subsequent biological activity can often be traced back to subtle differences in experimental execution and documentation.[1] This guide aims to mitigate such discrepancies by establishing a clear, validated framework for working with this compound.
Section 1: Synthesis and Characterization: A Cross-Laboratory Comparison
Achieving reproducible results begins with a consistent and well-understood synthetic and analytical process. This section outlines a common synthetic route and establishes a benchmark for analytical validation.
Common Synthetic Routes
While specific, detailed, peer-reviewed syntheses for this compound are not abundant in the literature, its structure is analogous to many N-methylpyrrolidines. A general and effective approach involves the N-methylation of the corresponding secondary amine, 3-(4-bromophenyl)pyrrolidine, or a direct cyclization reaction. A plausible green synthesis approach could involve the reaction of 1,4-dibromobutane with 1-(4-bromophenyl)methanamine. A similar green synthesis for N-methylpyrrolidine has been demonstrated using 1,4-dibromobutane and methylamine in an aqueous medium with a potassium carbonate catalyst.[10]
Below is a generalized workflow for the synthesis and subsequent purification and analysis of the target compound.
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A Comprehensive Guide to Benchmarking the Potency and Efficacy of Novel Psychostimulants: The Case of 3-(4-Bromophenyl)-1-methylpyrrolidine
For researchers, scientists, and drug development professionals, the rigorous characterization of novel psychoactive compounds is paramount. This guide provides a comprehensive framework for benchmarking the potency and efficacy of emerging psychostimulants, using the novel compound 3-(4-Bromophenyl)-1-methylpyrrolidine as a case study. While specific experimental data for this compound is not yet publicly available, this guide will present a detailed roadmap for its evaluation, complete with established protocols and illustrative data, to enable a thorough comparison with benchmark dopamine reuptake inhibitors (DRIs).
The pyrrolidine scaffold is a common feature in many centrally active compounds, and the substitution pattern of this compound suggests a potential interaction with monoamine transporters.[1][2] Therefore, our benchmarking strategy will focus on elucidating its activity at the dopamine transporter (DAT), as well as assessing its selectivity and in vivo behavioral effects.
The Rationale for a Multi-Faceted Benchmarking Approach
A single data point is insufficient to truly understand the pharmacological profile of a novel compound. A robust benchmarking strategy must integrate in vitro and in vivo data to build a comprehensive picture of a compound's potency, efficacy, and potential therapeutic window. This guide will detail the following key stages of evaluation:
-
In Vitro Target Engagement: Quantifying the compound's affinity for the dopamine transporter.
-
In Vitro Functional Activity: Determining the compound's ability to inhibit dopamine uptake.
-
Selectivity Profiling: Assessing off-target activity, particularly at other monoamine transporters and monoamine oxidase enzymes.
-
In Vivo Target Modulation: Measuring the impact on extracellular dopamine levels in the brain.
-
In Vivo Behavioral Effects: Characterizing the physiological and behavioral consequences of target engagement.
This structured approach ensures a thorough and objective assessment, providing the critical data needed for go/no-go decisions in a drug development pipeline.
Stage 1: In Vitro Target Engagement - Dopamine Transporter Binding Affinity
The initial step is to determine if and how strongly this compound binds to the dopamine transporter. A competitive radioligand binding assay is the gold standard for this purpose.[3] This assay measures the ability of our test compound to displace a known high-affinity radioligand from the transporter.
Experimental Protocol: [³H]WIN 35,428 Competitive Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound for the human dopamine transporter (hDAT).
Materials:
-
HEK-293 cells stably expressing hDAT[4]
-
[³H]WIN 35,428 (radioligand)[3]
-
Cocaine (for non-specific binding determination)[5]
-
Assay Buffer (50 mM Tris, 120 mM NaCl, pH 7.4)[6]
-
Scintillation fluid and counter
Procedure:
-
Prepare membranes from HEK-293 cells expressing hDAT.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a constant concentration of [³H]WIN 35,428 (e.g., 5 nM) to each well.[5]
-
For non-specific binding, add a high concentration of cocaine (e.g., 30 µM) to a set of control wells.[5]
-
Incubate the plate for 2 hours on ice.[5]
-
Terminate the binding reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ (concentration that inhibits 50% of specific binding).
-
Convert the IC₅₀ to Kᵢ using the Cheng-Prusoff equation.
Stage 2: In Vitro Functional Activity - Dopamine Uptake Inhibition
Binding to the transporter does not necessarily equate to functional activity. Therefore, the next crucial step is to assess the compound's ability to inhibit the primary function of DAT: the reuptake of dopamine into the presynaptic neuron.
Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay
Objective: To determine the functional potency (IC₅₀) of this compound in blocking dopamine uptake.
Materials:
-
[³H]Dopamine[4]
-
Nomifensine (for non-specific uptake determination)[8]
-
Krebs-Ringer-HEPES (KRH) buffer[7]
Procedure:
-
Plate HEK-293-hDAT cells in a 96-well plate and allow them to adhere.[9]
-
Pre-incubate the cells with increasing concentrations of this compound for 20 minutes at room temperature.[7]
-
Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine (e.g., 0.05 µM).[7]
-
Allow uptake to proceed for a short period (e.g., 8 minutes).[7]
-
Terminate uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC₅₀ value by plotting the inhibition of dopamine uptake against the concentration of the test compound.
Stage 3: Selectivity Profiling
A desirable psychostimulant should ideally be selective for the dopamine transporter to minimize side effects associated with activity at other monoamine transporters (norepinephrine transporter, NET, and serotonin transporter, SERT) or enzymes like monoamine oxidase (MAO).[10]
Experimental Protocols:
-
NET and SERT Uptake Inhibition Assays: The dopamine uptake inhibition assay protocol can be adapted for NET and SERT by using HEK-293 cells expressing these transporters and their respective radiolabeled substrates ([³H]Norepinephrine and [³H]Serotonin).
-
Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assay: A fluorometric assay can be used to assess the inhibitory activity against MAO-A and MAO-B.[11] This assay measures the production of hydrogen peroxide, a byproduct of MAO activity.[11]
Comparative In Vitro Data (Hypothetical)
To illustrate the benchmarking process, the following table presents hypothetical data for this compound alongside established DRIs.
| Compound | DAT Binding Kᵢ (nM) | DAT Uptake IC₅₀ (nM) | NET Uptake IC₅₀ (nM) | SERT Uptake IC₅₀ (nM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| This compound | 15 | 45 | 350 | >10,000 | >50 | >50 |
| Cocaine | ~500 | ~300 | ~400 | ~2000 | >100 | >100 |
| Methylphenidate | ~200 | ~150 | ~50 | ~5000 | >100 | >100 |
| Bupropion | ~5000 | ~800 | ~200 | >10,000 | >100 | >100 |
Note: Data for comparator compounds are approximate values from the literature for illustrative purposes.
Stage 4: In Vivo Target Modulation - Microdialysis
In vitro assays provide valuable information in a controlled environment, but it is essential to confirm that the compound can engage its target in a living organism. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions.[12][13]
Experimental Protocol: In Vivo Microdialysis in the Rat Prefrontal Cortex
Objective: To measure the effect of this compound on extracellular dopamine levels.
Materials:
-
Adult male Sprague-Dawley rats[14]
-
Stereotaxic apparatus[14]
-
Microdialysis probes and pump[1]
-
Artificial cerebrospinal fluid (aCSF)[13]
-
HPLC with electrochemical detection[13]
Procedure:
-
Surgically implant a guide cannula into the medial prefrontal cortex of anesthetized rats.[13]
-
After a recovery period, insert a microdialysis probe through the guide cannula in awake, freely moving animals.[1]
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1.2 µL/min).[13]
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., intraperitoneally).
-
Continue collecting dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the samples using HPLC-ECD.
-
Express the post-administration dopamine levels as a percentage of the baseline.
Stage 5: In Vivo Behavioral Effects - Locomotor Activity
Changes in dopamine neurotransmission are closely linked to alterations in motor activity.[15] Assessing locomotor activity provides a behavioral readout of the compound's central effects.
Experimental Protocol: Rodent Locomotor Activity Assay
Objective: To evaluate the effect of this compound on spontaneous locomotor activity.
Materials:
-
Adult male mice or rats[16]
-
Locomotor activity chambers equipped with infrared beams[16]
-
Vehicle control (e.g., saline)
Procedure:
-
Habituate the animals to the locomotor activity chambers.[16]
-
On the test day, administer either vehicle or a dose of this compound.
-
Immediately place the animals in the activity chambers.
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60 minutes).[16]
-
Compare the activity levels between the vehicle- and drug-treated groups.
Integrated Data Summary and Comparison
The following table integrates the hypothetical in vitro and in vivo data for a comprehensive comparison.
| Compound | DAT Uptake IC₅₀ (nM) | DAT/SERT Selectivity | Peak Extracellular DA Increase (% Baseline) | Locomotor Activity |
| This compound | 45 | >222 | ~400% | Significant Increase |
| Cocaine | ~300 | ~7 | ~300% | Significant Increase |
| Methylphenidate | ~150 | ~33 | ~250% | Significant Increase |
| Bupropion | ~800 | >12.5 | ~150% | Moderate Increase |
Visualizing the Benchmarking Workflow
To clarify the logical flow of this comprehensive evaluation, the following diagrams illustrate the key experimental stages.
Caption: Workflow for benchmarking a novel psychostimulant.
Caption: Mechanism of action of a dopamine reuptake inhibitor.
Conclusion
This guide outlines a rigorous, multi-stage process for the preclinical benchmarking of novel psychostimulants, exemplified by this compound. By systematically evaluating its in vitro binding, functional potency, and selectivity, and corroborating these findings with in vivo measures of target engagement and behavioral outcomes, researchers can build a robust pharmacological profile. This comprehensive approach is essential for identifying promising new chemical entities with the potential for further development as therapeutic agents.
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Nader, M. A., et al. (1998). Progression of Changes in Dopamine Transporter Binding Site Density as a Result of Cocaine Self-Administration in Rhesus Monkeys. Journal of Neuroscience, 18(17), 7156-7163. Available at: [Link].
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De Luca, M. A. (2014). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. In: Di Giovanni, G. (eds) Dopamine. Neuromethods, vol 83. Humana Press, Totowa, NJ. Available at: [Link].
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Independent Verification of Published Data on 3-(4-Bromophenyl)-1-methylpyrrolidine: A Comparative Guide for Researchers
For researchers and professionals in drug development, the reproducibility and verification of published data are paramount to advancing scientific discovery. This guide provides a comprehensive framework for the independent verification of the synthesis and characterization of 3-(4-Bromophenyl)-1-methylpyrrolidine, a key intermediate in the development of pyrazolopyrimidine-based ALK2 inhibitors.[1] Furthermore, we will objectively compare its profile with established ALK2 inhibitors, K02288 and LDN-193189, offering a broader context for its potential utility in medicinal chemistry.
Introduction to this compound and its Therapeutic Context
This compound has been identified as a crucial building block for the synthesis of pyrazolopyrimidines, a class of compounds investigated for the treatment and prevention of diseases mediated by Activin receptor-like kinase 2 (ALK2). ALK2, a bone morphogenetic protein (BMP) type I receptor, is implicated in various physiological processes, and its aberrant signaling is associated with conditions like fibrodysplasia ossificans progressiva (FOP). The ability to reliably synthesize and characterize this intermediate is therefore a critical first step in the exploration of novel therapeutics targeting ALK2.
This guide will detail the reported synthesis and analytical data for this compound, and provide standardized protocols for its verification. By comparing its characteristics with those of well-documented ALK2 inhibitors, this document aims to equip researchers with the necessary tools to confidently utilize this compound in their research endeavors.
Comparative Analysis: this compound vs. Alternative ALK2 Inhibitors
A critical aspect of evaluating a new chemical entity is to benchmark its properties against existing standards. In the context of ALK2 inhibition, K02288 and LDN-193189 are well-characterized small molecules with potent inhibitory activity.
| Compound | Target(s) | IC₅₀ (nM) |
| This compound | Precursor for ALK2 Inhibitors | Data not available |
| K02288 | ALK1, ALK2, ALK3, ALK6 | ALK1: 1.8, ALK2: 1.1, ALK3: 34.4, ALK6: 6.4 |
| LDN-193189 | ALK2, ALK3 | ALK2: 5, ALK3: 30 |
As a synthetic intermediate, the biological activity of this compound itself is not the primary focus. However, its structural features are designed to be incorporated into a final active pharmaceutical ingredient. The potent IC₅₀ values of K02288 and LDN-193189 highlight the high bar for novel ALK2 inhibitors.[2][3][4] The synthesis of pyrazolopyrimidines from this compound aims to achieve similar or improved potency and selectivity.
Experimental Protocols for Independent Verification
To ensure the reliability of published data, independent verification through standardized experimental protocols is essential. Below are detailed methodologies for the synthesis and analytical characterization of this compound.
Synthesis of this compound
The following protocol is adapted from the procedure described in patent EP2166015.
Workflow for the Synthesis of this compound
Caption: Reductive amination for the synthesis of the target compound.
Step-by-Step Protocol:
-
To a solution of 3-(4-bromophenyl)pyrrolidine (42 mg, 0.186 mmol) in a 3:1 mixture of chloroform and ethanol (2 mL), add formalin (0.0452 mL, 0.557 mmol), acetic acid (0.0319 mL, 0.557 mmol), and sodium triacetoxyborohydride (118 mg, 0.557 mmol).
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer with a 10% aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the title compound.
Rationale: This procedure employs a reductive amination reaction, a robust and widely used method for the N-methylation of secondary amines. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Analytical Characterization
Accurate characterization of the synthesized compound is crucial. The following are standard analytical techniques and expected results based on published data and analysis of similar structures.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR (400 MHz, CDCl₃): The proton NMR spectrum is a primary tool for structural elucidation. Based on the patent data, the following chemical shifts are expected: δ 7.40 (d, J = 8.3 Hz, 2H), 7.15 (d, J = 8.3 Hz, 2H), 3.28-3.38 (m, 1H), 2.94-3.00 (m, 1H), 2.72-2.80 (m, 1H), 2.61-2.69 (m, 1H), 2.29-2.50 (m, 5H), 1.71-1.88 (m, 1H). The two doublets in the aromatic region are characteristic of a para-substituted benzene ring. The complex multiplets in the aliphatic region correspond to the protons of the pyrrolidine ring and the N-methyl group.
-
¹³C-NMR Spectroscopy: While not explicitly detailed in the initial findings, a predicted ¹³C-NMR spectrum would show signals for the aromatic carbons (with the carbon attached to bromine being downfield), and distinct signals for the carbons of the pyrrolidine ring and the N-methyl group.
2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Expected Molecular Ion: The calculated molecular weight of C₁₁H₁₄BrN is 240.14 g/mol . In a mass spectrum, one would expect to see a molecular ion peak [M]⁺ at m/z 239 and an M+2 peak of similar intensity at m/z 241, which is characteristic of the isotopic pattern of bromine.
Workflow for Analytical Characterization
Caption: A logical workflow for the analytical verification of the synthesized compound.
3. High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound. While a specific method for this compound is not published, a general reverse-phase HPLC method can be developed and validated.
Proposed HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for linearity, precision, accuracy, and robustness according to ICH guidelines to ensure it is suitable for its intended purpose.
Conclusion
This guide provides a detailed framework for the independent verification of published data on this compound. By following the outlined synthetic and analytical protocols, researchers can confidently reproduce and characterize this important intermediate. The comparison with established ALK2 inhibitors, K02288 and LDN-193189, provides a valuable performance benchmark for novel compounds developed from this scaffold. Adherence to rigorous scientific validation is crucial for the advancement of drug discovery, and this guide serves as a practical resource for researchers in this field.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)-1-methylpyrrolidine
This document provides a detailed, step-by-step protocol for the proper disposal of 3-(4-Bromophenyl)-1-methylpyrrolidine, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to provide a framework for safe chemical handling beyond this specific compound.
Core Directive: Hazard Assessment and Initial Precautions
Before handling this compound for disposal, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, its structure—a brominated phenyl group attached to a methylated pyrrolidine ring—allows for a robust hazard assessment based on analogous compounds.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic. These substances often require specific disposal pathways, such as high-temperature incineration, and should never be mixed with non-halogenated waste streams.[1][2] Mixing halogenated and non-halogenated waste increases disposal costs and complicates the treatment process.[2]
-
Pyrrolidine/Methylpyrrolidine Moiety: The core structure is related to 1-methylpyrrolidine and pyrrolidine, which are known to be flammable, toxic, and corrosive.[3] Therefore, this compound should be treated as a flammable liquid that is harmful if inhaled and can cause skin and eye irritation or burns.[3][4]
-
Aquatic Toxicity: Many brominated organic compounds are toxic to aquatic life, potentially with long-lasting effects. Therefore, this chemical must not be discharged into drains or the environment.[3][5]
All handling and disposal operations must be conducted within a certified chemical fume hood.[6]
Personal Protective Equipment (PPE) Mandates
A multi-layered approach to PPE is required to mitigate the risks of exposure. The selection of PPE is a self-validating system; if exposure is suspected, the protocol has been breached.
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves, specified as compatible by the manufacturer.[7] | Provides a barrier against skin contact. Pyrrolidine derivatives can be corrosive or irritants.[3][4] |
| Eye Protection | Chemical safety goggles giving complete eye protection.[7] A face shield should be worn if there is a splash hazard. | Protects against splashes and vapors that can cause serious eye damage.[3][4] |
| Body Protection | Flame-retardant laboratory coat. | Protects against accidental spills and contact with flammable material.[3] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood.[3][6] | Prevents inhalation of potentially harmful or toxic vapors.[3] |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures safety and compliance from the point of generation to final disposal by a licensed professional.
Step 1: Waste Characterization and Segregation
This is the most critical step. Mischaracterization can lead to dangerous chemical reactions and regulatory violations.
-
Identify as Hazardous Waste: Based on its chemical structure and properties of related compounds, this compound must be classified as a hazardous waste.[3]
-
Segregate as Halogenated Organic Waste: This compound must be collected in a dedicated waste container labeled "Halogenated Organic Waste".[2][8]
Step 2: Waste Accumulation and Storage
-
Select an Appropriate Container: Use a chemically compatible container, typically high-density polyethylene (HDPE) or a glass bottle with a screw cap.[8] The container must be in good condition with no leaks or cracks.
-
Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of any other chemicals mixed in the container.[2][10] The accumulation start date must also be clearly visible.[10]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste.[2] This prevents the release of flammable and toxic vapors.
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[11] Ensure incompatible waste types are not stored in the same secondary containment.[7][11]
-
Designated Storage Area: Store the waste in a designated, well-ventilated area away from heat, sparks, or open flames.[3][7][12]
Step 3: Arranging for Final Disposal
-
Engage a Licensed Professional: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[9][13]
-
Provide Full Disclosure: Accurately describe the contents of the waste container to the disposal company. This ensures they can transport and dispose of it safely and in accordance with all federal, state, and local regulations.[6]
-
Maintain Records: Keep meticulous records of waste generation, storage, and disposal manifests as required by the EPA and OSHA.[14]
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Decision workflow for handling and disposal.
Emergency Procedures
Spill Response
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[3]
-
Control Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).[3]
-
Contain Spill: Use an inert absorbent material like sand or earth to contain the spill.[12] Do not use combustible materials like sawdust.
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[3][12]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[4][13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
Regulatory Framework
All disposal procedures must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[15][16][17] This includes mandates for waste determination, employee training, developing a written Chemical Hygiene Plan, and proper record-keeping.[14][17][18][19]
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PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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SAFETY DATA SHEET for Pyrrolidine. Fisher Scientific.
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SAFETY DATA SHEET for 1-Methylpyrrolidine. Fisher Scientific.
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SAFETY DATA SHEET for 1-Methylpyrrolidine. Sigma-Aldrich.
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SAFETY DATA SHEET for 1-(4-Bromophenyl)pyrrolidin-2-one. Fisher Scientific.
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Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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SAFETY DATA SHEET for 4-Bromophenyl phenyl ether. Sigma-Aldrich.
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SAFETY DATA SHEET - N-Methyl Pyrrolidone. Nexchem Ltd.
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SAFETY DATA SHEET for 3-Bromo-1-propyne. FUJIFILM Wako Chemicals.
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Safety Data Sheet for 1-[1-(4-bromophenyl)pyrrolidin-3-yl]methanamine hydrochloride. ChemScene.
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SAFETY DATA SHEET for pyrrolidine. Sigma-Aldrich.
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Hazardous Waste. U.S. Environmental Protection Agency.
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Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
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A Senior Application Scientist's Guide to Handling 3-(4-Bromophenyl)-1-methylpyrrolidine
As researchers and scientists at the forefront of drug development, our work inherently involves handling novel and uncharacterized chemical compounds. While these molecules hold the promise of therapeutic breakthroughs, they also present unknown hazards. 3-(4-Bromophenyl)-1-methylpyrrolidine is a research chemical for which comprehensive toxicological data is not widely available. Therefore, a cautious and systematic approach to safety is not just recommended—it is imperative.
This guide provides a procedural framework for the safe handling of this compound, grounded in the principles of risk assessment and the hierarchy of controls. The recommendations are derived from an analysis of its chemical structure—a substituted pyrrolidine with a brominated aromatic ring—and established safety protocols for analogous compounds.
Hazard Identification: A Proactive Assessment
Lacking a specific Safety Data Sheet (SDS), we must infer potential hazards from the compound's constituent parts: the pyrrolidine ring, the tertiary amine, and the bromophenyl group.
-
Substituted Pyrrolidines and Tertiary Amines: Compounds in this class can range from skin and eye irritants to corrosive substances.[1][2] They may also be harmful if inhaled or swallowed, potentially affecting the respiratory and central nervous systems.[2][3]
-
Brominated Aromatic Compounds: These are known to be toxic and pose environmental hazards.[4] Exposure can occur through inhalation, ingestion, or skin contact.[4]
Based on this structural analysis, we will operate under the assumption that this compound is, at a minimum, a skin/eye irritant and potentially toxic. All handling procedures must reflect this heightened level of caution.
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the final line of defense. Your primary safety measures should always be robust engineering and administrative controls.[5]
Engineering Controls: Isolating the Hazard
All manipulations of this compound, including weighing, transfers, and dilutions, must be performed within a certified chemical fume hood.[6][7] This is the most critical step in minimizing inhalation exposure. The fume hood serves to capture and exhaust any vapors or aerosols that may be generated.[8]
Administrative Controls: Safe Work Practices
-
Designated Area: All work with this compound should be restricted to a clearly marked, designated area within the laboratory to prevent cross-contamination.[7]
-
Chemical Hygiene Plan (CHP): All procedures must align with your institution's comprehensive Chemical Hygiene Plan, as mandated by OSHA's Laboratory Standard (29 CFR 1910.1450).[8][9]
-
Training: Ensure all personnel handling the compound are trained on its potential hazards and the specific procedures outlined in this guide and the lab's CHP.[10]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is critical for preventing dermal, ocular, and respiratory exposure.[11] The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Specification | Rationale and Causality |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against splashes and incidental contact. The bromophenyl and pyrrolidine structures suggest potential for skin absorption. Double-gloving is recommended for transfers of neat material. |
| Eye & Face Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); Chemical splash goggles are required when there is a risk of splashing. | Protects eyes from splashes and aerosols. The potential for irritation or corrosivity makes robust eye protection non-negotiable.[12] |
| Body Protection | Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects skin and personal clothing from contamination.[6] |
| Foot Protection | Closed-toe, non-perforated shoes. | Prevents exposure from spills that reach the floor. |
| Respiratory Protection | Not required if all work is conducted in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection. If work must be done outside a hood (not recommended), a full respiratory protection program and fit-testing would be required.[6] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
Methodology:
-
Preparation: Before handling the compound, don all required PPE as specified in the table above. Verify that the chemical fume hood is functioning correctly (check airflow monitor). Assemble all necessary equipment (spatulas, glassware, solvents) and place them inside the fume hood to minimize reaching in and out.
-
Weighing: Tare a suitable container on a balance located inside the fume hood. Carefully dispense the desired amount of this compound.
-
Transfers and Reactions: All subsequent steps, such as adding solvents or transferring the material to a reaction vessel, must be conducted within the fume hood.[6]
-
Decontamination: After the procedure is complete, decontaminate all surfaces and non-disposable equipment that may have come into contact with the chemical.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, wipes, and chemical residues, in a properly labeled hazardous waste container.[13][14] Brominated compounds are often classified as hazardous waste and require specific disposal protocols.[13] Consult your institution's EHS department for specific guidelines.
-
Doffing PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[15]
Emergency Procedures
Spills:
-
Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the absorbent material in a sealed, labeled hazardous waste container. Decontaminate the area.
-
Major Spill (outside fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's EHS emergency line.
Exposures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
By adhering to this guide, researchers can mitigate the risks associated with handling this uncharacterized compound, ensuring both personal safety and the integrity of their research.
References
-
Nexchem Ltd. (2019, March 11). SAFETY DATA SHEET - N-Methyl Pyrrolidone. Retrieved from Nexchem Ltd. URL: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Personal Protective Equipment. Retrieved from CDC. URL: [Link]
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Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from Ideal Response. URL: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from OSHA. URL: [Link]
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Carl ROTH. Safety Data Sheet: Bromine. Retrieved from Carl ROTH. URL: [Link]
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Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Retrieved from OSHA. URL: [Link]
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Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards. Retrieved from CDC. URL: [Link]
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Centers for Disease Control and Prevention (CDC). (2024, November 12). Chemical Safety in the Workplace. Retrieved from CDC. URL: [Link]
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Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Retrieved from OSHA. URL: [Link]
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PubChem. LCSS: BROMINE. Retrieved from PubChem. URL: [Link]
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Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from Compliancy Group. URL: [Link]
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Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. Retrieved from Bergeson & Campbell, P.C. URL: [Link]
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Gkountela, C., et al. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. PMC - NIH. URL: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
